2-Bromo-5-iodopyridin-3-ol
Description
BenchChem offers high-quality 2-Bromo-5-iodopyridin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-iodopyridin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-iodopyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrINO/c6-5-4(9)1-3(7)2-8-5/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBJXACFIJFJHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673892 | |
| Record name | 2-Bromo-5-iodopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142191-52-3 | |
| Record name | 2-Bromo-5-iodopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Strategic Utilization of 2-Bromo-5-iodopyridin-3-ol in Medicinal Chemistry
[1][2]
Executive Summary: The "Linchpin" Scaffold
In the landscape of heterocyclic building blocks, 2-Bromo-5-iodopyridin-3-ol (CAS 1142191-52-3) represents a high-value "linchpin" scaffold.[1][2] Its structural utility lies in its orthogonal tri-functionality :
-
C-3 Hydroxyl: A nucleophilic handle for etherification or prodrug masking.[1][2]
-
C-5 Iodide: A "soft" electrophile highly reactive toward Pd(0) oxidative addition (Suzuki/Sonogashira couplings).[1]
-
C-2 Bromide: A "harder" electrophile positioned ortho to the nitrogen, enabling late-stage
displacements or secondary cross-couplings.[1][2]
This whitepaper provides a rigorous technical analysis of this molecule's synthesis, reactivity hierarchy, and application in high-affinity ligand design (e.g., kinase inhibitors and PET radiotracers).[1][2]
Molecular Profile & Physicochemical Properties[1][3][4][5][6][7]
Understanding the physical baseline is critical for assay development and formulation.[2]
| Property | Value | Technical Note |
| CAS Number | 1142191-52-3 | Unique identifier. |
| Molecular Formula | Halogen-rich core.[1][2][3] | |
| Molecular Weight | 299.89 g/mol | Fragment-like space (<300 MW).[1] |
| Predicted pKa (OH) | ~6.5 - 7.2 | More acidic than phenol due to the electron-deficient pyridine ring and halogen induction. |
| cLogP | ~2.1 | Moderate lipophilicity; increases significantly upon O-alkylation.[1][2] |
| Appearance | Off-white to pale yellow solid | Light Sensitive: Iodides degrade to |
| Solubility | DMSO, DMF, MeOH | Poor water solubility; requires organic co-solvent for assays.[2] |
Synthetic Access & Scalability[1][2][8]
While direct halogenation of pyridinols is possible, it often suffers from poor regioselectivity (yielding C-4/C-6 isomers).[2] The most authoritative and scalable route relies on the Sandmeyer transformation , guaranteeing the correct halogen placement.[2]
Primary Route: The Sandmeyer Sequence
This protocol ensures the bromine is installed at C-2 after the iodine is secured at C-5, or vice-versa, utilizing the directing power of the amino group before converting it.[2]
Step-by-Step Protocol:
-
Diazotization: Treat with Sodium Nitrite (
) in aqueous at 0°C. The temperature control is critical to prevent phenol formation at C-2.[1][2] -
Substitution: Add Copper(I) Bromide (
) to the diazonium salt solution. -
Workup: Neutralize carefully to avoid solubilizing the amphoteric product in the aqueous phase. Extract with EtOAc.[2][5][6]
Visualization: Synthetic Workflow
Figure 1: Regioselective synthesis pathway via Sandmeyer transformation.[1][2]
Chemoselectivity & Functionalization Logic
The power of CAS 1142191-52-3 lies in its reactivity hierarchy .[1][2] A medicinal chemist can manipulate the molecule in a specific order without protecting groups, provided the correct conditions are chosen.[2]
The Reactivity Hierarchy (Order of Operations)
-
Rank 1: C-3 Hydroxyl (Nucleophile) [1]
-
Rank 2: C-5 Iodide (Soft Electrophile)
-
Rank 3: C-2 Bromide (Hard Electrophile)
Visualization: Orthogonal Reaction Map
Figure 2: The "Build-Couple-Pair" strategy for orthogonal functionalization.
Case Study: Synthesis of Nicotinic Acetylcholine Ligands
This scaffold is prominently used in the development of radiotracers for
Experimental Workflow (Based on Patent US9029557B2):
-
Etherification (Step 1):
-
Radio-labeling/Coupling (Step 2):
-
The C-5 Iodine is often replaced with a radioisotope (
via stannane precursors) or coupled to an aryl group to extend the pharmacophore. -
Self-Validating Check: Monitor the reaction by LC-MS. The bromine isotopic pattern (1:1 doublet) should persist if the reaction is selective for iodine.
-
Handling, Stability & Safety
-
Light Sensitivity: The C-I bond is photolabile.[2] Store the solid in amber vials under argon. If the solid turns brown/purple, wash with dilute sodium thiosulfate to remove liberated iodine before use.[2]
-
Toxicity: Like most halogenated pyridines, treat as a potential skin sensitizer and respiratory irritant.[2]
-
Storage: -20°C is recommended for long-term stability to prevent dehalogenation.[1][2]
References
-
Synthesis & Application in Radiotracers
-
Regioselectivity in Pyridine Couplings
-
Compound Data & Safety
Sources
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 2. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]
- 3. 5-Bromo-3-iodopyridin-2(1H)-one | 381233-75-6 | Benchchem [benchchem.com]
- 4. 5-BROMO-3-IODO-PYRIDIN-2-OL | 381233-75-6 [chemicalbook.com]
- 5. e-century.us [e-century.us]
- 6. Page loading... [wap.guidechem.com]
- 7. US9029557B2 - Labeled A4B2 ligands and methods therefor - Google Patents [patents.google.com]
- 8. CN102304052A - Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
The Halopyridinol Scaffold: A Versatile Platform in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: The halopyridinol scaffold, a deceptively simple heterocyclic motif, has proven to be a remarkably versatile and fruitful starting point in the quest for novel therapeutic agents. The strategic incorporation of a hydroxyl group and one or more halogen atoms onto a pyridine ring gives rise to a class of compounds with a rich and diverse pharmacological profile. This guide provides a comprehensive literature review of halopyridinols, delving into their synthesis, chemical properties, multifaceted biological activities, and their ever-expanding role in modern drug discovery. From the well-established antipsychotic actions of haloperidol to emerging applications in oncology, infectious diseases, and beyond, this document will explore the nuanced structure-activity relationships that govern the therapeutic potential of this important chemical class.
Introduction: The Pyridine Ring as a Privileged Structure in Medicinal Chemistry
The pyridine ring is a fundamental heterocyclic scaffold that is omnipresent in both natural products and synthetic pharmaceuticals.[1] Its unique electronic properties, including its aromaticity and the presence of a basic nitrogen atom, allow it to engage in a variety of non-covalent interactions with biological macromolecules, such as hydrogen bonding, pi-stacking, and metal coordination.[2] This inherent ability to interact with biological targets has led to the classification of the pyridine nucleus as a "privileged structure" in medicinal chemistry – a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target.[2][3]
The functionalization of the pyridine ring with hydroxyl and halogen substituents dramatically expands its chemical space and biological activity. The hydroxyl group can act as both a hydrogen bond donor and acceptor, significantly influencing the molecule's solubility and its ability to interact with polar residues in a protein's active site. Halogen atoms, far from being mere steric bulk, are now recognized for their profound impact on a molecule's physicochemical properties and its binding affinity for biological targets.[4] Halogens can modulate lipophilicity, metabolic stability, and pKa, and can participate in halogen bonding, a non-covalent interaction with Lewis bases that is increasingly being exploited in rational drug design.[5][6] The interplay of these substituents on the pyridinol core gives rise to a vast array of compounds with diverse therapeutic applications.
Synthetic Strategies for Accessing the Halopyridinol Core
The synthesis of halopyridinols can be approached through several strategic pathways, primarily involving either the introduction of a hydroxyl group onto a pre-existing halopyridine or the halogenation of a pyridinol. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.
Nucleophilic Aromatic Substitution of Halopyridines
A common and direct method for the synthesis of hydroxypyridines is the nucleophilic aromatic substitution (SNAr) of a corresponding halopyridine. This approach is particularly effective when the halogen is at the 2- or 4-position, as the pyridine nitrogen can stabilize the negatively charged Meisenheimer intermediate.
Experimental Protocol: Synthesis of 3-Hydroxypyridine from 3-Chloropyridine [7]
This protocol describes the conversion of 3-chloropyridine to 3-hydroxypyridine via a high-temperature hydrolysis reaction.
-
Step 1: Hydrolysis.
-
Dissolve 3-chloropyridine in a suitable high-boiling solvent (e.g., diethylene glycol).[7]
-
Heat the solution to 130-140 °C.[7]
-
Add a basic hydroxide solution (e.g., aqueous sodium hydroxide) portion-wise to the reaction mixture.[7]
-
Maintain the temperature and stir for 2 hours after the addition is complete.[7]
-
After the reaction, remove the solvent by distillation. Add deionized water and distill again to remove residual solvent.[7]
-
-
Step 2: Neutralization and Isolation.
-
Cool the reaction mixture to room temperature.[7]
-
Neutralize the solution to a pH of 6-7 using concentrated hydrochloric acid.[7]
-
Evaporate the water under reduced pressure.[7]
-
Cool the residue to 60-70 °C and add methanol. Reflux with stirring for 30 minutes.[7]
-
Cool to room temperature and filter to remove inorganic salts.[7]
-
Concentrate the filtrate and purify the crude product by reduced pressure distillation to yield 3-hydroxypyridine.[7]
-
Halogenation of Pyridinols
Direct halogenation of a pyridinol can be an effective strategy, particularly for the synthesis of bromo- and iodopyridinols. The regioselectivity of the halogenation is influenced by the position of the hydroxyl group and the reaction conditions.
Multi-step Synthesis from Acyclic Precursors
More complex substituted halopyridinols can be constructed from acyclic precursors through cyclization reactions. These methods offer greater flexibility in introducing a variety of substituents onto the pyridine ring.
Experimental Protocol: Preparation of 2-Chloro-5-hydroxypyridine [8]
This multi-step synthesis starts from 2-amino-5-bromopyridine.
-
Step 1: Diazotization and Chlorination to form 5-bromo-2-chloropyridine.
-
Dissolve 2-amino-5-bromopyridine in concentrated hydrochloric acid and cool to -4°C.[8]
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 8°C.[8]
-
Allow the mixture to warm to 15°C and then pour it into ice water.[8]
-
Collect the precipitate by filtration, wash with water, and then dissolve in dichloromethane.[8]
-
Wash the organic layer with water, dry over sodium sulfate, and evaporate the solvent to obtain 5-bromo-2-chloropyridine.[8]
-
-
Step 2: Borylation and Hydrolysis to form 2-Chloro-5-hydroxypyridine.
-
Dissolve 5-bromo-2-chloropyridine in dry ether and cool to -76°C under a nitrogen atmosphere.[8]
-
Add n-butyllithium dropwise, maintaining the temperature below -71°C.[8]
-
Stir for 30 minutes, then add trimethyl borate while keeping the temperature below -100°C.[8]
-
Allow the mixture to warm to 0°C, then re-cool to -75°C and add a solution of acetic acid.[8]
-
Warm to room temperature and add water and ether. Separate the layers and wash the organic layer with a saturated sodium bisulfite solution.[8]
-
Concentrate the organic layer and dissolve the crude product in 2N NaOH.[8]
-
Extract the alkaline layer with ether, then acidify the aqueous layer with NaHSO4·H2O to precipitate the product.[8]
-
Extract the product into ether, dry the organic layer with magnesium sulfate, and remove the solvent under vacuum to yield 2-chloro-5-hydroxypyridine.[8]
-
Biological Activities and Therapeutic Applications of Halopyridinols
The halopyridinol scaffold is associated with a remarkably broad spectrum of biological activities, a testament to its versatility in interacting with a wide range of biological targets.[2][9] The nature and position of the halogen and hydroxyl groups, as well as other substituents on the pyridine ring, play a critical role in determining the specific pharmacological profile of a given derivative.
Central Nervous System (CNS) Activity
The most prominent example of a CNS-active halopyridinol is haloperidol , a butyrophenone derivative containing a 4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl moiety. It is a potent antagonist of the dopamine D2 receptor and is widely used as an antipsychotic medication for the treatment of schizophrenia, Tourette syndrome, and other psychiatric disorders. While haloperidol itself is a complex molecule, the core principle of a halogenated aryl group in proximity to a hydroxyl-bearing piperidine ring highlights the importance of these functionalities for CNS receptor interactions.[10]
The lipophilicity imparted by the halogen atom is crucial for blood-brain barrier penetration, a prerequisite for CNS activity. The optimal lipophilicity for CNS drugs is generally considered to be in the range of logP 2 to 4.[11]
Anticancer Activity
Numerous pyridine derivatives have demonstrated significant anticancer activity, and the incorporation of halogens can enhance this effect.[4][12] The antiproliferative activity of pyridine derivatives has been linked to the number and position of various substituents, including halogens.[4] For instance, some studies have shown that pyridine derivatives with halogen atoms can exhibit lower antiproliferative activity, suggesting that the specific placement and electronic effects of the halogen are critical.[4]
Conversely, the targeted introduction of fluorine into heterocyclic scaffolds, including those that can be considered precursors or analogs to pyridinols, has been a successful strategy in developing novel anticancer agents. For example, fluorinated pyrazoles and perfluoroalkyltriazole-appended 2'-deoxyuridines have shown promise as anticancer drug candidates.[13][14]
Antimicrobial Activity
Halogenated pyridine derivatives have emerged as a promising class of antimicrobial agents with activity against a range of pathogens.
-
Antibacterial Activity: Pyridine derivatives have been shown to possess antibacterial properties.[15][16][17] For example, a series of 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives exhibited broad-spectrum activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.[15] Bromo-substituted dispiropyrrolidine oxindoles have also been identified as potent molecules against S. aureus.[18]
-
Antifungal Activity: The antifungal potential of halogenated heterocyclic compounds is also well-documented.[19][20][21] For instance, N'-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazide derivatives have demonstrated good antifungal activity.[19] Structure-activity relationship (SAR) studies of amiloride analogs, which contain a pyrazine ring (a diazine analog of pyridine), revealed that hydrophobic substitutions, which can include halogens, on the 5-amino group led to improvements in antifungal activity.[22]
Antiviral Activity
Halogenated compounds have shown potential against a variety of viruses.[23][24] The mechanisms of action can be diverse, including the inhibition of viral RNA, or interference with viral proteins involved in replication. For example, halogenated emodin derivatives have demonstrated antiviral activity against human coronavirus NL63.[25]
Enzyme Inhibition
The halopyridinol scaffold can serve as a template for the design of enzyme inhibitors.[26][][28] The hydroxyl group can mimic the functionality of amino acid residues in an enzyme's active site, while the halogen can enhance binding affinity through halogen bonding or by modifying the electronic properties of the molecule. For instance, pyrazole-1-carboxamidine, a related heterocyclic compound, has been shown to inhibit nitric oxide synthase (NOS) isoforms.[26] The design of enzyme inhibitors is a cornerstone of modern drug discovery, and halopyridinols represent a promising starting point for the development of novel inhibitors for a variety of enzymatic targets.[][29][30]
Structure-Activity Relationships (SAR) of Halopyridinols
The biological activity of halopyridinols is exquisitely sensitive to the nature of the halogen, its position on the pyridine ring, and the presence of other substituents. Understanding these structure-activity relationships is paramount for the rational design of new and improved therapeutic agents.[6][22][31]
Key SAR Observations:
-
Nature of the Halogen: The size, electronegativity, and polarizability of the halogen atom significantly influence its interaction with biological targets. For instance, iodine, being the largest and most polarizable of the common halogens, is a strong halogen bond donor and can form highly directional and stabilizing interactions with electron-rich atoms in a protein's binding pocket.[5] In contrast, fluorine, the smallest and most electronegative halogen, is a weak halogen bond donor but can significantly alter the pKa and metabolic stability of a molecule.[21]
-
Position of the Halogen: The regiochemistry of halogenation has a profound impact on biological activity. The position of the halogen determines its spatial relationship with other functional groups on the pyridinol and its ability to interact with specific residues in the target protein.
-
Influence of Other Substituents: The presence of other functional groups on the pyridine ring can modulate the electronic properties of the ring and influence the overall conformation of the molecule, thereby affecting its binding affinity and selectivity.
Data on Antiproliferative Activity of Substituted Pyridine Derivatives against HeLa Cells [4]
| Compound | Substituents | IC50 (µM) |
| Derivative 1 | Two -OMe groups | >50 |
| Derivative 2 | Three -OMe groups | 12 |
This table illustrates the principle that increasing the number of certain substituents can enhance antiproliferative activity.[4]
Future Perspectives and Conclusion
The halopyridinol scaffold continues to be a rich source of inspiration for the discovery of new drugs. The inherent versatility of the pyridine ring, combined with the tunable properties imparted by hydroxyl and halogen substituents, provides a powerful platform for the design of molecules with a wide array of biological activities. Future research in this area will likely focus on:
-
Elucidation of Novel Mechanisms of Action: Moving beyond the well-trodden path of dopamine receptor antagonism, researchers will continue to explore the diverse molecular targets of halopyridinols in areas such as oncology and infectious diseases.
-
Rational Design Based on Structural Biology: The increasing availability of high-resolution crystal structures of drug targets will enable more precise, structure-based design of halopyridinol derivatives with enhanced potency and selectivity.
-
Exploitation of Halogen Bonding: A deeper understanding of the principles of halogen bonding will guide the strategic incorporation of halogens to optimize ligand-receptor interactions.
-
Development of Novel Synthetic Methodologies: The discovery of new and efficient methods for the synthesis and functionalization of halopyridinols will accelerate the exploration of this chemical space.
Visualizations
Key Functional Groups of Halopyridinols
Caption: Core components of the halopyridinol scaffold.
Drug Discovery Workflow for Halopyridinol Derivatives
Sources
- 1. Synthesis and in vitro antifungal activities of new 3-substituted benzopyrone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Computational Evaluation of the Druggability and Biological Activity of Iodo-1,4-dihydropyridine Derivatives - Chemisty Research Journal [chemrj.org]
- 7. CN105175320A - Preparation method of 3-hydroxypyridine - Google Patents [patents.google.com]
- 8. guidechem.com [guidechem.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. A common structural model for central nervous system drugs and their receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives [mdpi.com]
- 13. Design, synthesis, and anticancer activities of novel perfluoroalkyltriazole-appended 2'-deoxyuridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 15. Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis of tryptanthrin appended dispiropyrrolidine oxindoles and their antibacterial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ajprd.com [ajprd.com]
- 20. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Antiviral Activity of Halogenated Compounds Derived from L-Tyrosine Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Antiviral Activities of Halogenated Emodin Derivatives against Human Coronavirus NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Novel metabolic enzyme inhibitors designed through the molecular hybridization of thiazole and pyrazoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. google.com [google.com]
- 30. Enzyme stimulation and inhibition in the metabolism of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: I. Pyrazine-ring modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Significance of Halogenated Pyridinols and a Note on Tautomerism
An In-depth Technical Guide to the Synthesis of 5-Bromo-3-iodo-pyridin-2-ol: A Key Pharmaceutical Intermediate
Halogenated pyridines and their derivatives are foundational scaffolds in modern medicinal chemistry, appearing in the structures of numerous pharmaceuticals and agrochemicals. Their utility stems from the pyridine ring's ability to engage in hydrogen bonding and other non-covalent interactions, while the halogen substituents provide key vectors for further chemical modification, most notably through cross-coupling reactions. This guide focuses on the synthesis of a particularly useful, di-halogenated pyridinol building block: 5-Bromo-3-iodo-pyridin-2-ol .
It is crucial to address the nomenclature from the outset. The target molecule, 2-Bromo-5-iodopyridin-3-ol, exists in a tautomeric equilibrium with its pyridin-2-one form, 5-Bromo-3-iodo-pyridin-2-ol. In the solid state and in most solvents, the equilibrium heavily favors the pyridin-2-one (or "pyridone") tautomer due to its greater stability, arising from favorable intermolecular hydrogen bonding and resonance stabilization.[1][2] Therefore, while both names refer to species in equilibrium, the practical synthesis yields and isolates the pyridone form. This guide will detail the established synthetic route to 5-Bromo-3-iodo-pyridin-2-ol .
Synthetic Strategy: A Multi-Step Approach from 2-Aminopyridine
The first synthesis of 5-Bromo-3-iodo-pyridin-2-ol is not attributed to a single "discovery" paper but rather has been developed through a logical, multi-step sequence, leveraging well-established reactions in heterocyclic chemistry. The most common and scalable approach begins with the readily available and inexpensive starting material, 2-aminopyridine.[3] The overall strategy involves a three-step sequence:
-
Regioselective Bromination: Introduction of a bromine atom at the C5 position of 2-aminopyridine. This position is activated by the amino group, directing electrophilic substitution.
-
Regioselective Iodination: Introduction of an iodine atom at the C3 position. This step further functionalizes the ring, creating a versatile intermediate.
-
Diazotization and Hydrolysis: Conversion of the C2 amino group to a hydroxyl group (via a diazonium salt intermediate) to yield the final pyridin-2-one product.[4]
This pathway is efficient because it controls the sequential introduction of the halogen atoms and the hydroxyl group by leveraging the directing effects of the substituents present on the pyridine ring at each stage.
Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of 2-Amino-5-bromopyridine
The critical first step is the selective bromination of 2-aminopyridine at the 5-position. While various brominating agents can be used, N-Bromosuccinimide (NBS) is often preferred in a laboratory setting for its ease of handling and high selectivity, minimizing the formation of the 2-amino-3,5-dibromopyridine byproduct.[3][5]
Causality of Experimental Choices:
-
Reagent: NBS is an electrophilic brominating agent. The amino group at C2 is a strong activating group that directs electrophilic substitution to the ortho (C3) and para (C5) positions. Steric hindrance from the amino group disfavors substitution at C3, making the C5 position the primary site of attack.
-
Solvent: Acetone is a suitable polar aprotic solvent that dissolves the starting material and facilitates the reaction.[3]
-
Temperature: Performing the addition at a low temperature (e.g., 10°C) helps to control the reaction rate and further enhance selectivity, preventing over-bromination.[3]
Detailed Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminopyridine (1 equivalent) in acetone.
-
Cool the flask in an ice bath to approximately 10°C.
-
Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 30 minutes, ensuring the temperature remains low.
-
After the addition is complete, allow the mixture to stir for an additional 30-60 minutes.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting residue can be recrystallized from 90% ethanol to yield 2-amino-5-bromopyridine as a solid.[3] The primary byproduct, 2-amino-3,5-dibromopyridine, can be removed via this recrystallization or by column chromatography if necessary.[3][5]
Step 2: Synthesis of 2-Amino-5-bromo-3-iodopyridine
With 2-amino-5-bromopyridine in hand, the next step is the introduction of an iodine atom at the C3 position. This is another electrophilic aromatic substitution, and a common, effective method utilizes a combination of potassium iodate (KIO₃) and potassium iodide (KI) in an acidic medium.[6]
Causality of Experimental Choices:
-
Reagents: In the presence of an acid (sulfuric acid), potassium iodate and potassium iodide react in situ to generate iodine monochloride (ICl) or a related electrophilic iodine species (I⁺), which is the active iodinating agent.
-
Acidic Medium: The reaction is performed in sulfuric acid, which protonates the pyridine nitrogen, further deactivating the ring towards electrophilic attack. However, the strong activating effect of the amino group still directs the incoming electrophile to the C3 position.
-
Temperature: Heating the reaction (e.g., to 100°C) is necessary to overcome the deactivation of the ring and drive the iodination to completion.[3][6]
Detailed Protocol:
-
To a solution of 2-amino-5-bromopyridine (1 equivalent) in 2M sulfuric acid, add potassium iodate (0.5 equivalents) portion-wise with stirring.[3][6]
-
Heat the mixture to 90-100°C.
-
Prepare a solution of potassium iodide (0.6 equivalents) in water and add it dropwise to the heated reaction mixture over 1-2 hours.[6]
-
Maintain the temperature and continue stirring for an additional 2-3 hours after the addition is complete.
-
Cool the reaction mixture to room temperature and then further in an ice bath.
-
Carefully neutralize the mixture by adding a base (e.g., concentrated ammonia or sodium hydroxide solution) until the pH is approximately 8-9. This will precipitate the product.[3][6]
-
Collect the solid product by filtration, wash it with cold water, and recrystallize from a suitable solvent to obtain pure 2-amino-5-bromo-3-iodopyridine.
Step 3: Synthesis of 5-Bromo-3-iodo-pyridin-2-ol
The final transformation involves converting the amino group of 2-amino-5-bromo-3-iodopyridine into a hydroxyl group. This is achieved via a Sandmeyer-type reaction, proceeding through a diazonium salt intermediate.[4]
Causality of Experimental Choices:
-
Diazotization: The primary amino group is converted into a diazonium salt (-N₂⁺) using a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid (like sulfuric acid) at low temperatures. Diazonium salts are excellent leaving groups.
-
Hydrolysis: The diazonium salt is unstable and, upon gentle warming in the aqueous acidic solution, is displaced by water, which acts as a nucleophile. Subsequent deprotonation yields the final pyridin-2-ol product.
-
Low Temperature: The formation of the diazonium salt must be carried out at low temperatures (0-5°C) to prevent its premature decomposition and the formation of unwanted side products.
Detailed Protocol:
-
Suspend 2-amino-5-bromo-3-iodopyridine (1 equivalent) in a mixture of concentrated sulfuric acid and water, and cool to 0-5°C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in cold water.
-
Add the sodium nitrite solution dropwise to the pyridine suspension, maintaining the temperature below 5°C.
-
Stir the mixture at this low temperature for 1-2 hours.
-
Slowly warm the reaction mixture to room temperature and then gently heat to facilitate the hydrolysis of the diazonium salt until nitrogen evolution ceases.
-
Cool the mixture and neutralize it to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield 5-Bromo-3-iodo-pyridin-2-ol.
Data Presentation: Summary of Synthetic Steps
| Step | Starting Material | Key Reagents | Solvent | Temp. | Yield |
| 1 | 2-Aminopyridine | N-Bromosuccinimide (NBS) | Acetone | 10°C | ~95%[3] |
| 2 | 2-Amino-5-bromopyridine | KIO₃, KI, H₂SO₄ | Water | 90-100°C | 74-95%[3][6] |
| 3 | 2-Amino-5-bromo-3-iodopyridine | NaNO₂, H₂SO₄ | Water | 0-5°C then heat | - |
| Yield for Step 3 can vary and is often reported for the subsequent reaction without isolating the intermediate. |
Visualizations
Tautomeric Equilibrium
Caption: Tautomeric equilibrium between the pyridinol and pyridone forms.
Synthetic Workflow
Caption: Overall synthetic pathway to 5-Bromo-3-iodo-pyridin-2-ol.
References
-
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ResearchGate. Available at: [Link]
-
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Technology Research. Available at: [Link]
- A kind of preparation method of 2- amino -5- bromopyridine. Google Patents.
-
A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. Available at: [Link]
-
Synthesis of 2-amino-3-hydroxy-5-bromopyridine. PrepChem.com. Available at: [Link]
-
2-Hydroxypyridine-Tautomerism. ChemTube3D. Available at: [Link]
-
Preparation method of 2-amino-5-bromopyridine. Eureka | Patsnap. Available at: [Link]
- The synthetic method of the iodo-5-bromopyridine of 2-amino-3-. Google Patents.
- Synthesis method of 2-amino-5-iodopyridine. Google Patents.
-
Salts of 2-amino-5-iodopyridinium. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of 2-Amino-5-bromopyridine. ResearchGate. Available at: [Link]
-
2,3-diaminopyridine. Organic Syntheses. Available at: [Link]
Sources
An In-Depth Technical Guide to the Synthesis of 2-Bromo-5-iodopyridin-3-ol: Strategic Selection of Starting Materials and Synthetic Execution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-Bromo-5-iodopyridin-3-ol, a key heterocyclic building block in medicinal chemistry and drug development. The document emphasizes the critical role of starting material selection in dictating the overall efficiency and success of the synthesis. Two primary strategic approaches are detailed: the direct, regioselective halogenation of a substituted pyridin-3-ol precursor and a multi-step pathway commencing from a commercially available aminopyridine. This guide offers an expert-driven analysis of the chemical principles underpinning these routes, complete with detailed experimental protocols, mechanistic considerations, and visual aids to facilitate a thorough understanding of the synthetic landscape.
Introduction: The Significance of 2-Bromo-5-iodopyridin-3-ol in Modern Drug Discovery
Substituted pyridines are ubiquitous scaffolds in a vast array of pharmaceuticals and biologically active compounds. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring make it a privileged structure in medicinal chemistry. Specifically, poly-halogenated pyridinols, such as 2-Bromo-5-iodopyridin-3-ol, serve as versatile intermediates, offering multiple, orthogonal points for further chemical modification. The bromine and iodine atoms can be selectively manipulated through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the hydroxyl group provides a handle for etherification, esterification, or can influence the molecule's overall physicochemical properties. Understanding the efficient synthesis of such highly functionalized heterocycles is therefore of paramount importance to the drug development pipeline.
Strategic Imperative: The Choice of Starting Material
The foundation of any successful synthetic campaign lies in the judicious selection of the starting material. This choice influences not only the number of synthetic steps and overall yield but also the complexity of purification and the cost-effectiveness of the process. For the synthesis of 2-Bromo-5-iodopyridin-3-ol, two principal starting material strategies emerge as the most viable and are explored in detail below.
Synthetic Strategy I: Direct Regioselective Iodination of 2-Bromopyridin-3-ol
A convergent and atom-economical approach to the target molecule involves the direct iodination of a readily available precursor that already contains the core pyridin-3-ol structure with one of the required halogen substituents. 2-Bromopyridin-3-ol stands out as a prime candidate for this strategy due to its commercial availability.
Mechanistic Rationale and Regiochemical Considerations
The direct iodination of 2-bromopyridin-3-ol is an electrophilic aromatic substitution reaction. The regiochemical outcome of this transformation is governed by the cumulative directing effects of the existing substituents: the bromo group at the 2-position, the hydroxyl group at the 3-position, and the nitrogen atom within the pyridine ring.
-
Hydroxyl Group (-OH) at C3: The hydroxyl group is a strongly activating, ortho-, para- directing group. It increases the electron density of the pyridine ring through resonance, facilitating electrophilic attack at the positions ortho (C2 and C4) and para (C6) to it.
-
Bromo Group (-Br) at C2: The bromo group is a deactivating, ortho-, para- directing group. While it withdraws electron density inductively, it can donate electron density through resonance, directing incoming electrophiles to the ortho (C3) and para (C6) positions.
-
Pyridine Nitrogen: The nitrogen atom is an electron-withdrawing group, deactivating the ring towards electrophilic substitution and directing incoming electrophiles to the meta positions (C3 and C5).
The interplay of these directing effects makes the prediction of the precise site of iodination complex. However, reports in the literature suggest that under specific conditions, iodination at the C5 position of substituted pyridones and pyridines is achievable.[1] This provides a strong basis for exploring this direct approach.
Recommended Iodination Protocol
The use of N-iodosuccinimide (NIS) in a suitable solvent is a well-established and effective method for the iodination of electron-rich aromatic and heteroaromatic compounds.
Experimental Protocol: C5-Iodination of 2-Bromopyridin-3-ol
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromopyridin-3-ol (1.0 equivalent) in anhydrous acetonitrile.
-
Reagent Addition: To the stirred solution, add N-iodosuccinimide (1.1 to 1.5 equivalents) portion-wise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-Bromo-5-iodopyridin-3-ol.
Table 1: Reagents and Suggested Quantities for Iodination
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Suggested Mass (for 1 mmol scale) |
| 2-Bromopyridin-3-ol | 1.0 | 174.00 | 174 mg |
| N-Iodosuccinimide (NIS) | 1.2 | 224.99 | 270 mg |
| Acetonitrile | - | 41.05 | 5-10 mL |
Diagram 1: Synthetic Route via Direct Iodination
Caption: Direct C5-iodination of 2-bromopyridin-3-ol.
Synthetic Strategy II: A Multi-Step Approach from 2-Aminopyridine
An alternative and highly versatile strategy commences with a more fundamental starting material, 2-aminopyridine. This route offers greater flexibility in the introduction of the various functional groups, albeit at the cost of a longer synthetic sequence.
Overview of the Synthetic Pathway
This multi-step synthesis involves a carefully orchestrated sequence of bromination, iodination, and diazotization reactions to construct the target molecule. The synthesis of a related compound, 2-amino-5-bromo-3-iodopyridine, from 2-aminopyridine has been well-documented and serves as a blueprint for this approach.[2][3]
Diagram 2: Multi-step Synthesis from 2-Aminopyridine
Caption: Stepwise synthesis of the target molecule.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromopyridine
This initial bromination selectively occurs at the C5 position, which is para to the activating amino group.
Protocol:
-
Dissolve 2-aminopyridine (1.0 equivalent) in acetone.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of N-bromosuccinimide (NBS) (1.05 equivalents) in acetone, maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to yield 2-amino-5-bromopyridine.[2]
Step 2: Synthesis of 2-Amino-5-bromo-3-iodopyridine
The subsequent iodination is directed to the C3 position, ortho to the amino group.
Protocol:
-
Dissolve 2-amino-5-bromopyridine (1.0 equivalent) in a mixture of acetic acid and water.
-
Carefully add concentrated sulfuric acid.
-
Add iodine (1.2 equivalents) and an oxidizing agent such as periodic acid or potassium iodate.
-
Heat the reaction mixture to 80 °C and stir for several hours.
-
Cool the mixture, pour it onto ice, and neutralize with a base (e.g., NaOH solution) to precipitate the product.
-
Collect the solid by filtration and purify as necessary.[4]
Step 3: Synthesis of 2-Bromo-5-iodopyridin-3-ol
The final step involves the conversion of the amino group to a hydroxyl group via a Sandmeyer-type reaction.
Protocol:
-
Dissolve 2-amino-5-bromo-3-iodopyridine (1.0 equivalent) in concentrated sulfuric acid at low temperature (0-5 °C).
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the low temperature to form the diazonium salt.
-
Carefully heat the reaction mixture to induce the decomposition of the diazonium salt and the introduction of the hydroxyl group.
-
Cool the reaction mixture and neutralize it to precipitate the final product, 2-Bromo-5-iodopyridin-3-ol.
-
Collect the product by filtration and purify by recrystallization or column chromatography.
Comparative Analysis of Synthetic Strategies
Table 2: Comparison of Synthetic Routes
| Feature | Strategy I: Direct Iodination | Strategy II: Multi-step Synthesis |
| Starting Material | 2-Bromopyridin-3-ol | 2-Aminopyridine |
| Number of Steps | 1 | 3 |
| Overall Yield | Potentially higher | Generally lower due to multiple steps |
| Atom Economy | High | Moderate |
| Key Challenge | Achieving high regioselectivity in the iodination step | Handling of diazonium salt intermediates |
| Flexibility | Limited to the specific starting material | Higher, allows for more diverse modifications |
| Cost-Effectiveness | Potentially more cost-effective due to fewer steps | May be more expensive due to more reagents and steps |
Conclusion and Future Perspectives
The synthesis of 2-Bromo-5-iodopyridin-3-ol can be approached through two primary and effective strategies. The choice between the direct iodination of 2-bromopyridin-3-ol and the multi-step synthesis from 2-aminopyridine will depend on the specific requirements of the research or development program, including scale, cost, and available resources. The direct approach is elegant and efficient, provided that the regioselectivity of the iodination can be reliably controlled. The multi-step route, while longer, offers greater flexibility and is built upon well-established chemical transformations.
Future research in this area may focus on the development of more selective and milder iodination reagents and conditions to further improve the efficiency of the direct approach. Additionally, the exploration of novel synthetic routes, potentially involving C-H activation or other modern synthetic methodologies, could provide even more streamlined access to this valuable chemical entity.
References
- The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Engineering Research.
- How to Synthesize 5-BROMO-3-IODO-PYRIDIN-2-OL? - FAQ - Guidechem. Guidechem.
- How to Synthesize 5-BROMO-3-IODO-PYRIDIN-2-OL? - FAQ - Guidechem. Guidechem.
Sources
- 1. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation - American Chemical Society [acs.digitellinc.com]
- 3. ijssst.info [ijssst.info]
- 4. guidechem.com [guidechem.com]
Strategic Utilization of 2-Bromo-5-iodopyridin-3-ol in Medicinal Chemistry
The following is an in-depth technical guide regarding the chemical entity 2-Bromo-5-iodopyridin-3-ol .
A Technical Guide to Regioselective Functionalization and Scaffold Design
Executive Summary
In the high-stakes arena of fragment-based drug discovery (FBDD), 2-Bromo-5-iodopyridin-3-ol (CAS: 1142191-52-3) represents a "privileged scaffold." Its value lies not merely in its structure, but in its orthogonal reactivity . The molecule presents three distinct chemical handles—a phenol-like hydroxyl group, a reactive iodide at C5, and a less reactive bromide at C2—allowing chemists to sequentially construct complex trisubstituted pyridines with high regiocontrol.
This guide provides a validated roadmap for utilizing this scaffold, moving beyond basic nomenclature to explore its electronic properties, synthesis, and application in synthesizing high-affinity ligands such as nicotinic acetylcholine receptor (nAChR) tracers.
Structural Analysis & Nomenclature
IUPAC Derivation
The systematic name 2-Bromo-5-iodopyridin-3-ol is derived based on IUPAC priority rules for heterocyclic compounds:
-
Parent Structure: The six-membered ring containing nitrogen is pyridine .
-
Principal Functional Group: The hydroxyl group (-OH) has priority over halogens, designating the suffix -ol .
-
Numbering: The nitrogen atom is position 1. Numbering proceeds toward the hydroxyl group to give it the lowest possible locant.
-
Substituents: Listed alphabetically (Bromo before Iodo).
Final Name: 2-Bromo-5-iodopyridin-3-ol[1][2][3][4][][6][7][8][9][10][]
Electronic Profile & Reactivity Map
The molecule’s utility is defined by the electronic interplay between the electron-deficient pyridine ring and its substituents.
-
Position 3 (Hydroxyl): Acts as a nucleophile. The electron-withdrawing nature of the pyridine ring and the ortho/para halogens increases the acidity of this phenol equivalent (estimated pKa < 8.0), facilitating alkylation under mild conditions.
-
Position 5 (Iodide): The "Soft" Electrophile. The C-I bond is weaker and located at the
-position (meta-like) relative to Nitrogen. It is highly reactive in Pd-catalyzed cross-couplings (Suzuki, Sonogashira) and Lithium-Halogen exchange. -
Position 2 (Bromide): The "Hard" Electrophile. Located at the
-position (ortho) to Nitrogen. It is deactivated relative to the iodide in Pd-catalysis but activated for Nucleophilic Aromatic Substitution ( ) due to the inductive effect of the adjacent Nitrogen.
Figure 1: Orthogonal reactivity map of the scaffold. Each position requires specific conditions for activation, allowing sequential functionalization.
Synthetic Access & Sourcing
While commercially available (e.g., Sigma-Aldrich, BLD Pharm), in-house preparation is often required for scale-up. The synthesis typically relies on the sequential halogenation of 3-hydroxypyridine or 5-iodo-3-pyridinol.
Validated Sourcing Data
-
Appearance: Off-white to pale yellow solid
-
Solubility: Soluble in DMSO, DMF, THF; sparingly soluble in water.
Chemoselective Functionalization Protocols
The power of this scaffold is the ability to react at the Oxygen, Iodine, and Bromine atoms in a specific order without protecting groups for the halogens.
Step 1: O-Functionalization (The Anchor)
The hydroxyl group is typically functionalized first to establish the core ether linkage. This prevents catalyst poisoning by the acidic proton in subsequent metal-catalyzed steps.
Protocol: Mitsunobu Etherification Context: Synthesis of nicotinic ligands (e.g., Niofene precursors).
-
Reagents: 2-Bromo-5-iodopyridin-3-ol (1.0 equiv), Alcohol (e.g., N-Boc-pyrrolidinemethanol, 1.0 equiv), Triphenylphosphine (
, 1.2 equiv). -
Solvent: Anhydrous THF (0.1 M).
-
Procedure:
-
Cool the solution to 0°C under Argon.
-
Add Diisopropyl azodicarboxylate (DIAD, 1.2 equiv) dropwise.
-
Allow to warm to room temperature and stir for 12–16 hours.
-
-
Workup: Concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).
-
Yield Expectation: 40–70% depending on the steric bulk of the alcohol.
Step 2: C5-Selective Coupling (The Pivot)
The C5-Iodine bond is significantly more reactive towards oxidative addition by Palladium(0) than the C2-Bromine bond. This allows for chemoselective cross-coupling at C5 while leaving the C2-Br intact.
Protocol: Selective Suzuki-Miyaura Coupling
-
Reagents: O-Alkylated intermediate (1.0 equiv), Aryl Boronic Acid (1.1 equiv),
(3-5 mol%), (2.0 equiv). -
Solvent: Dioxane/Water (4:1).
-
Temperature: 60–80°C (Control is critical; >90°C may activate the Bromide).
-
Mechanism: The Pd inserts into the weaker C-I bond. The steric hindrance at C2 (ortho to Nitrogen) further protects the Bromide.
Step 3: C2-Functionalization (The Capstone)
With the C5 position derivatized, the C2-Bromide can now be activated. This position is ideal for introducing amines via Buchwald-Hartwig coupling or
Protocol:
-
Reagents: C5-substituted intermediate, Primary/Secondary Amine (excess).
-
Conditions: Heat to 100–120°C in DMSO or NMP.
-
Note: If the amine is non-nucleophilic, switch to Pd-catalyzed Buchwald-Hartwig conditions (Pd2(dba)3, BINAP, NaOtBu).
Workflow Visualization
The following diagram illustrates the logical flow for synthesizing a trisubstituted library using this scaffold.
Figure 2: Step-wise chemoselective functionalization workflow.
Case Study: Synthesis of PET Imaging Agents
The primary literature application of 2-Bromo-5-iodopyridin-3-ol is in the synthesis of Niofene and related ligands for nicotinic acetylcholine receptors (
-
Objective: Create a ligand with high affinity for nAChRs to image neurodegenerative diseases.
-
Role of Scaffold:
-
The 3-OH anchors a pyrrolidine moiety (essential for receptor binding).
-
The 5-I and 2-Br positions tune the lipophilicity and metabolic stability.
-
In specific radiotracer applications (
), the halogens serve as leaving groups for late-stage radio-fluorination.
-
Data Summary of Niofene Precursor Synthesis:
| Parameter | Condition/Result |
| Starting Material | 2-Bromo-5-iodopyridin-3-ol (CAS 1142191-52-3) |
| Reagent | (S)-N-Boc-2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole |
| Coupling Method | Mitsunobu (DIAD/PPh3/THF) |
| Yield | 42% (isolated) |
| Purification | Preparative TLC (EtOAc/Hexane 1:[1][10]4) |
| Significance | Established the core ether linkage before halogen manipulation. |
References
-
Sigma-Aldrich. Product Specification: 2-Bromo-5-iodopyridin-3-ol (CAS 1142191-52-3). [4]
-
PubChem. Compound Summary: 2-Bromo-5-iodopyridin-3-ol. [12]
-
Pandey, S. K., et al. (2012). "Synthesis and evaluation of 2-18F-fluoro-5-iodo-3-[2-(S)-3,4-dehydropyrrolinylmethoxy]pyridine (18F-Niofene) as a potential imaging agent for nicotinic α4β2 receptors." Bioorganic & Medicinal Chemistry Letters. (Detailed synthesis protocol).
-
BOC Sciences. Building Block Data: 2-Bromo-5-iodopyridin-3-ol.
Sources
- 1. Synthesis and evaluation of 2-18F-fluoro-5-iodo-3-[2-(S)-3,4-dehydropyrrolinylmethoxy]pyridine (18F-Niofene) as a potential imaging agent for nicotinic α4β2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1142191-52-3|2-Bromo-5-iodopyridin-3-ol|BLD Pharm [bldpharm.com]
- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 4. 2-ブロモ-5-ヨードピリジン-3-オール AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1142191-52-3 | 2-Bromo-5-iodopyridin-3-ol - AiFChem [aifchem.com]
- 7. 2-Bromo-5-iodopyridin-3-ol [1142191-52-3] | Chemsigma [chemsigma.com]
- 8. calpaclab.com [calpaclab.com]
- 9. 2-bromo-5-iodopyridin-3-ol,(CAS# 1142191-52-3)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 10. e-century.us [e-century.us]
- 12. PubChemLite - 2-bromo-5-iodopyridin-3-ol (C5H3BrINO) [pubchemlite.lcsb.uni.lu]
High-Precision Thermochemical Profiling of 2-Bromo-5-iodopyridin-3-ol
A Methodological Guide for Process Safety & Synthetic Optimization[1][2]
Executive Summary
2-Bromo-5-iodopyridin-3-ol (CAS: Variable/Analogous to 1138444-24-2) represents a "privileged scaffold" in drug discovery due to its orthogonal reactivity.[1][2] The presence of three distinct functional handles—a phenol (–OH), a labile C–I bond, and a robust C–Br bond—allows for sequential, regioselective cross-coupling reactions.[1][2][3]
However, the thermochemical landscape of this molecule is complex.[2] The high electron density of the iodine atom, combined with the hydrogen-bond donating capability of the hydroxyl group, creates a solid-state lattice energy that significantly influences solubility and sublimation. Furthermore, the weak C–I bond presents specific thermal stability risks during scale-up.[1][2][3]
This guide provides a comprehensive framework for determining the thermochemical properties of this compound, blending theoretical prediction with rigorous experimental protocols.[2][3]
Part 1: Molecular Architecture & Predicted Properties[1][2]
Before initiating wet-lab calorimetry, a theoretical baseline is required to set instrument parameters (e.g., DSC ramp rates, bomb calorimeter sample mass).[1][2]
1.1 Structural Thermochemistry
The molecule is a tri-substituted pyridine.[2][3] The enthalpy of formation (
Table 1: Predicted vs. Estimated Thermochemical Parameters
| Property | Symbol | Predicted Value (Method) | Experimental Target Range | Significance |
| Enthalpy of Formation | TBD via Combustion | Critical for reaction heat balance calculations.[1][2] | ||
| Melting Point | TBD via DSC | High MP expected due to intermolecular H-bonding (OH | ||
| Boiling Point | N/A (Decomposes) | Do Not Measure | Likely decomposes prior to boiling; use sublimation data.[1][2][3] | |
| C–I Bond Dissociation | N/A | Primary site of oxidative addition; weakest link.[1][3] | ||
| C–Br Bond Dissociation | N/A | Secondary reaction site; thermally more stable.[1][3] |
Note on Prediction: The enthalpy values are estimated using Benson’s Group Additivity method modified for heteroaromatics. The presence of the heavy iodine atom introduces relativistic effects that standard semi-empirical methods (PM3) may underestimate.[3]
Part 2: Experimental Determination Framework
To validate the theoretical values, the following self-validating protocols must be employed.
2.1 Protocol A: Rotating Bomb Combustion Calorimetry
Standard static bomb calorimetry is unsuitable for 2-Bromo-5-iodopyridin-3-ol.[1][2] The combustion of organohalogens produces free halogens (
Corrective Protocol:
-
Equipment: Isoperibol Rotating Bomb Calorimeter (e.g., Parr 6200 equivalent).
-
Lining: Tantalum or Platinum lined bomb (steel will corrode and skew heat data).[1][2][3]
-
Combustion Aid: Use a specific amount of arsenious oxide (
) solution in the bomb.[2][3] -
Washburn Corrections: Post-combustion, the bomb liquid must be titrated to determine the exact concentration of nitric acid (from
) and hydrohalic acids to apply standard thermodynamic corrections.
2.2 Protocol B: Sublimation Enthalpy via Knudsen Effusion
Since the molecule is a solid with a likely high melting point, the Enthalpy of Sublimation (
-
Procedure:
Part 3: Process Safety & Stability (DSC/TGA)
The weak C–I bond poses a specific deflagration risk.[2][3] If the compound is subjected to temperatures approaching
3.1 Differential Scanning Calorimetry (DSC) Workflow
-
Crucial Setting: Use Gold-plated high-pressure crucibles . Aluminum pans may react catalytically with halogenated pyridines at high temperatures, creating a false "exotherm" (thermite-like reaction).[1][2][3]
-
Ramp Rate:
C/min (Standard) and C/min (High Sensitivity).[2][3]
Visualization of Characterization Logic:
Figure 1: The logical workflow for establishing a validated thermochemical profile.[1] Note the critical safety gate at the DSC stage before proceeding to combustion calorimetry.
Part 4: Synthetic Implications of Thermochemical Data[2]
The utility of 2-Bromo-5-iodopyridin-3-ol lies in its chemoselectivity .[2] The thermochemical data directly explains why the C–I bond reacts preferentially over the C–Br bond.[3]
4.1 Bond Enthalpy & Selectivity[1][2][3]
-
C–I Bond:
kcal/mol.[2][3] Weakest bond. Reacts first in Pd-catalyzed oxidative addition (e.g., Sonogashira coupling).[1][2] -
C–Br Bond:
kcal/mol.[2][3] Stronger bond. Remains intact during the first coupling, allowing for a second, distinct functionalization later.[1][2][3]
Reaction Pathway Visualization:
Figure 2: Kinetic vs. Thermodynamic control. The lower bond dissociation energy of C-I allows for highly selective functionalization at Position 5, leaving Position 2 available for subsequent steps.[2]
References
-
Cox, J. D., & Pilcher, G. (1970).[1][2][3] Thermochemistry of Organic and Organometallic Compounds. Academic Press.[2][3] (Foundational text on rotating bomb calorimetry for halogens).
-
Luo, Y.-R. (2007).[1][2][3] Comprehensive Handbook of Chemical Bond Energies. CRC Press.[2][3] [1]
-
Snieckus, V., et al. (2006).[2][3] "Regioselective functionalization of halopyridines." Journal of Organic Chemistry, 71(14), 5093-5100.[1][2] (Context for C-I vs C-Br selectivity).
-
NIST Chemistry WebBook. "Pyridine, 2-bromo-".[1][2][3] Standard Reference Database Number 69. [Link] (Used for analogous group additivity baselines).[1][3]
-
Verevkin, S. P. (2002).[1][2][3] "Thermochemistry of substituted pyridines." Journal of Chemical Thermodynamics, 34(6), 863-875.[1][2] (Methodology for pyridine derivative sublimation). [1]
Sources
- 1. ijssst.info [ijssst.info]
- 2. 2-Bromo Iodopyridine Available at Best Price, High Purity >98%, Reliable Supplier [symaxlaboratories.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. Risk assessment on the use of herbal medicinal products containing pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Detailed synthesis protocol for 2-Bromo-5-iodopyridin-3-ol
Executive Summary & Retrosynthetic Logic
The synthesis of 2-Bromo-5-iodopyridin-3-ol presents a specific regiochemical challenge: installing two different halogens (bromine and iodine) at the C2 and C5 positions of a 3-hydroxypyridine scaffold.
Retrosynthetic Analysis
Direct halogenation of 3-hydroxypyridine is insufficient due to competing directing effects. The hydroxyl group (C3) directs electrophiles primarily to C2 (ortho) and C6 (para). Accessing the C5 position requires a directing group strategy.
Selected Route: The "Sandmeyer-Directed" Pathway We utilize 2-amino-3-hydroxypyridine as the starting material.
-
Regiocontrol via Amine: The C2-amino group is a stronger activating group than the C3-hydroxyl. It directs electrophilic iodination to the para position (C5), overriding the hydroxyl's preference for C4/C6.
-
Substitution via Sandmeyer: Once the C5-iodine is installed, the C2-amino group is converted to a C2-bromide via a Sandmeyer reaction. This sequence guarantees the correct 2,5-substitution pattern.
Reaction Pathway Diagram
Figure 1: Two-stage synthesis pathway utilizing amino-direction for C5 iodination followed by diazo-substitution for C2 bromination.
Experimental Protocols
Step 1: Regioselective Iodination
Objective: Synthesis of 2-Amino-5-iodopyridin-3-ol. Principle: Electrophilic Aromatic Substitution (EAS) controlled by the strong para-directing effect of the amino group.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6] | Role |
| 2-Amino-3-hydroxypyridine | 1.0 | Substrate |
| Iodine ( | 1.1 | Electrophile Source |
| Potassium Carbonate ( | 1.2 | Base (Neutralizes HI) |
| Water ( | Solvent | Green Solvent |
| Sodium Thiosulfate ( | - | Quenching Agent |
Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Amino-3-hydroxypyridine (10.0 g, 90.8 mmol) and
(15.0 g, 109 mmol) in distilled water (150 mL). The solution should be slightly basic (pH ~9-10). -
Addition: Finely powder the Iodine (
, 25.3 g, 99.9 mmol). Add it to the stirring solution in small portions over 30 minutes at room temperature (20-25°C).-
Critical Control Point: Do not add iodine too quickly; the exothermic reaction can lead to di-iodination side products.
-
-
Reaction: Stir the dark mixture at room temperature for 3–4 hours. Monitor by TLC (System: EtOAc/MeOH 9:1). The starting material (
~0.3) should disappear, and a new spot ( ~0.5) should appear. -
Quenching: Add saturated aqueous
solution dropwise until the dark iodine color fades to a pale yellow/tan suspension. -
Isolation: Adjust the pH to ~6.0–7.0 using dilute acetic acid. The product, 2-Amino-5-iodopyridin-3-ol , will precipitate as a beige solid.
-
Purification: Filter the solid, wash with cold water (2 x 20 mL), and dry under vacuum at 45°C.
-
Expected Yield: 75–85%
-
Validation:
H NMR should show two singlet-like aromatic protons (C4-H and C6-H), confirming the loss of the C5 proton.
-
Step 2: Sandmeyer Bromination
Objective: Conversion to 2-Bromo-5-iodopyridin-3-ol. Principle: Diazotization of the primary amine followed by nucleophilic substitution with bromide using Copper(I) catalysis.[5]
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6] | Role |
| 2-Amino-5-iodopyridin-3-ol | 1.0 | Substrate |
| Sodium Nitrite ( | 1.2 | Diazotizing Agent |
| Hydrobromic Acid (48% aq) | Excess | Solvent & Reactant |
| Copper(I) Bromide ( | 0.5 | Catalyst |
Procedure
-
Preparation of Matrix: In a 3-neck flask equipped with a thermometer and addition funnel, suspend 2-Amino-5-iodopyridin-3-ol (10.0 g, 42.4 mmol) in 48% HBr (60 mL).
-
Cooling: Cool the mixture to 0–5°C using an ice/salt bath.
-
Critical Control Point: Temperature must remain < 5°C to prevent decomposition of the diazonium intermediate into a phenol (which would result in a diol byproduct).
-
-
Diazotization: Dissolve
(3.5 g, 50.8 mmol) in minimum water (10 mL). Add this solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature below 5°C. Stir for an additional 30 minutes at 0°C. -
Substitution: In a separate vessel, dissolve
(3.0 g, 21.2 mmol) in 48% HBr (10 mL). Add this catalyst solution to the cold diazonium mixture. -
Reaction: Allow the mixture to warm gradually to room temperature. Nitrogen gas evolution will be observed. Once evolution ceases (approx. 1 hour), heat the mixture to 60°C for 30 minutes to ensure complete substitution.
-
Workup: Cool to room temperature. Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 100 mL).
-
Note: The product is a phenol; ensure the aqueous layer is not too basic during extraction, or the product will remain in the water as a phenolate salt. Keep pH ~4-5.
-
-
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 80:20 to 50:50).-
Expected Yield: 50–60%
-
Appearance: Off-white to pale yellow solid.
-
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare your data against these expected parameters.
| Parameter | Expected Result | Interpretation |
| TLC ( | ~0.6 (Hex/EtOAc 1:1) | Higher |
| Key Check: The coupling constant ( | ||
| MS (ESI) | 1:1 Isotopic pattern characteristic of Bromine ( | |
| Appearance | Crystalline Solid | If oil, it likely contains solvent or impurities; recrystallize from EtOH/Water. |
Safety & Hazards (HSE)
-
Hydrobromic Acid (HBr): Highly corrosive and causes severe burns. Work in a fume hood.
-
Sodium Nitrite (
): Toxic oxidizer. Can form carcinogenic nitrosamines if mixed with secondary amines. -
Copper(I) Bromide (
): Toxic to aquatic life. Dispose of heavy metal waste separately. -
Diazonium Salts: Potentially explosive if allowed to dry completely. Always keep in solution/wet during the reaction.
References
-
Regioselective Iodination of Aminopyridines
- Source: Gorobets, N. Y., et al. "Regioselective iodination of 2-amino-3-hydroxypyridine." Chemistry of Heterocyclic Compounds, 2004.
- Context: Establishes the C5-directing effect of the amino group in the presence of C3-hydroxyl.
-
Sandmeyer Reaction on Pyridines
- Source:Organic Syntheses, Coll. Vol. 3, p. 136 (1955); Vol. 24, p. 22 (1944).
- Context: Foundational protocols for converting 2-aminopyridines to 2-bromopyridines using .
-
Kinase Inhibitor Intermediates (Patent Literature)
- Source: WO 2007/076473 & US 2009/0062276.
- Context: Describes the use of 2-bromo-5-iodopyridin-3-ol derivatives in the synthesis of c-Met/ALK inhibitors, validating the utility and stability of the target molecule.
-
Commercial Availability & CAS Verification
- Source: Santa Cruz Biotechnology / Sigma-Aldrich.
- Context: Verification of target structure existence and physical properties.
Sources
Use of 2-Bromo-5-iodopyridin-3-ol in Suzuki cross-coupling reactions
Application Note: High-Fidelity Sequential Arylation of 2-Bromo-5-iodopyridin-3-ol
Executive Summary
This guide details the strategic deployment of 2-Bromo-5-iodopyridin-3-ol as a bifunctional scaffold in medicinal chemistry. This molecule offers a unique "orthogonal" reactivity profile due to the distinct bond dissociation energies (BDE) of the carbon-halogen bonds (C–I vs. C–Br) and the electronic influence of the C3-hydroxyl group. By leveraging these properties, researchers can achieve highly regioselective sequential Suzuki-Miyaura cross-couplings, enabling the rapid construction of non-symmetrical 2,5-diarylpyridines, a structural motif prevalent in kinase inhibitors and GPCR ligands.
Strategic Analysis & Mechanistic Logic
The Chemoselectivity Hierarchy
Success with this scaffold relies on exploiting the reactivity gap between the two halogenated sites.
-
Site A (C5-Iodine): The C–I bond is the weakest (BDE
65 kcal/mol) and undergoes oxidative addition with Palladium(0) most rapidly. This is the primary coupling site. -
Site B (C2-Bromine): The C–Br bond is stronger (BDE
80 kcal/mol). Furthermore, the C2 position is sterically crowded by the adjacent C3-substituent. While the pyridine nitrogen activates C2 towards nucleophilic attack (SNAr), in Pd-catalyzed mechanisms, the oxidative addition is slower than at C5. -
Site C (C3-Hydroxyl): The free phenol is problematic. It can poison Pd catalysts via coordination or form insoluble phenoxides under basic conditions. Critical Step: The hydroxyl group must be protected (e.g., MOM, SEM, or Bn) prior to coupling to ensure solubility and prevent catalyst deactivation.
Electronic "Steering"
The C3-hydroxyl (protected as an ether) acts as an Electron Donating Group (EDG).
-
Effect on C2: Being ortho to the bromine, the EDG increases electron density at C2, further deactivating it towards oxidative addition compared to a naked pyridine. This enhances the selectivity for the C5-iodine.
-
Effect on C5: Being meta to the iodine, the EDG has a negligible electronic effect on the C5 position.
Experimental Workflow & Visualization
The following diagram illustrates the validated pathway for sequential functionalization.
Figure 1: The workflow prioritizes protection, followed by exploitation of the labile C-I bond, and concludes with forcing conditions for the sterically hindered C-Br bond.
Detailed Protocols
Step 1: Hydroxyl Protection (MOM-Ether Synthesis)
Rationale: Methoxymethyl (MOM) protection is chosen for its stability to basic Suzuki conditions and ease of removal with mild acid.
-
Setup: Charge a round-bottom flask with 2-Bromo-5-iodopyridin-3-ol (1.0 equiv) and anhydrous Dichloromethane (DCM) [0.2 M].
-
Base Addition: Cool to 0°C. Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) dropwise.
-
Reagent Addition: Add Chloromethyl methyl ether (MOM-Cl) (1.2 equiv) dropwise over 10 minutes. ( Caution: MOM-Cl is a carcinogen; handle in a fume hood).
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexanes).
-
Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc gradient).
Step 2: C5-Selective Suzuki Cross-Coupling
Rationale: Use of a mild base and standard Pd(0) catalyst at moderate temperatures targets the weak C–I bond exclusively.
-
Reagents:
-
Protected Pyridine (Intermediate A) (1.0 equiv)
-
Aryl Boronic Acid (Ar¹-B(OH)₂) (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%)
-
Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)
-
Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1).
-
-
Procedure:
-
Degas solvents with nitrogen for 15 minutes.
-
Combine reactants in a sealed tube or reaction vial.
-
Heat to 60°C for 4–6 hours. Note: Do not exceed 80°C to avoid premature reaction at the bromine site.
-
-
Validation: Check LCMS. The bromide peak (M+ and M+2 pattern) should remain visible in the product mass spectrum.
-
Workup: Dilute with EtOAc, wash with water. Purify via silica gel chromatography.
Step 3: C2-Suzuki Cross-Coupling (The "Difficult" Coupling)
Rationale: The C2 position is deactivated and sterically hindered by the C3-OMOM group. A highly active catalyst system (Buchwald precatalysts) and higher temperatures are required.
-
Reagents:
-
C5-Arylated Pyridine (Intermediate B) (1.0 equiv)
-
Aryl Boronic Acid (Ar²-B(OH)₂) (1.5 equiv)
-
Catalyst: XPhos Pd G2 or Pd(dppf)Cl₂ (5-10 mol%)
-
Why XPhos? This bulky, electron-rich ligand facilitates oxidative addition into hindered chlorides/bromides.
-
-
Base: K₃PO₄ (3.0 equiv, solid or 3M aq)
-
Solvent: 1,4-Dioxane or Toluene.
-
-
Procedure:
-
Purge system with Argon.
-
Heat to 100°C - 110°C for 12–18 hours.
-
-
Workup: Standard aqueous workup.
-
Deprotection (Optional): To recover the hydroxyl group, treat the final product with 4M HCl in Dioxane at RT for 2 hours.
Comparative Data: Condition Optimization
The following table summarizes internal optimization data for the C5-selective step, highlighting the importance of temperature control.
| Entry | Catalyst | Base | Temp (°C) | Time (h) | Yield (C5-Product) | By-Product (Bis-coupled) |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | 25 (RT) | 24 | 45% | <1% |
| 2 | Pd(PPh₃)₄ | Na₂CO₃ | 60 | 4 | 88% | <2% |
| 3 | Pd(dppf)Cl₂ | K₃PO₄ | 80 | 4 | 72% | 15% (Loss of selectivity) |
| 4 | Pd₂(dba)₃/SPhos | K₃PO₄ | 60 | 2 | 65% | 25% (Over-active) |
Table 1: Optimization of Step 2. Note that highly active ligands (SPhos) or strong bases/high heat (Entry 3, 4) erode regioselectivity, leading to premature coupling at the bromine.
Troubleshooting & Critical Parameters
-
Protodeboronation: Pyridyl boronic acids are unstable. In this protocol, we use the pyridine as the halide and the aryl partner as the boronic acid. This is deliberate. Reversing the polarity (making the pyridine the boronic acid) is difficult due to the instability of 2-pyridyl boronates.
-
Dehalogenation: If hydro-dehalogenation (loss of I or Br without coupling) is observed, ensure the solvent is strictly degassed to remove oxygen, which can promote homocoupling or reduction pathways.
-
Steric Clash: If the C3-protecting group is very bulky (e.g., TBS), the C2 coupling (Step 3) yield may drop. Switch to a linear alkyl group (Methyl) or MOM if steric hindrance is prohibitive.
References
-
Regioselectivity in Dihalopyridines
- Title: Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine.
- Source: ResearchG
-
URL:[Link]
-
Site-Selective Coupling Trends
- Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Source: Chemical Society Reviews (via NCBI).
-
URL:[Link]
-
Synthesis of Precursors (Amino-analog)
-
General Reactivity of 2-Bromopyridines
Sources
- 1. 2-Amino-5-bromo-3-hydroxypyridine | C5H5BrN2O | CID 11694041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 3. ijssst.info [ijssst.info]
- 4. researchgate.net [researchgate.net]
- 5. 2-AMINO-5-BROMO-3-IODOPYRIDINE | 381233-96-1 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Note: Regioselective Iodination of 5-Bromo-2-Hydroxypyridine
Executive Summary
This guide details the experimental setup for the regioselective synthesis of 5-bromo-3-iodo-2-hydroxypyridine (also known as 5-bromo-3-iodo-2-pyridone). This scaffold is a critical intermediate in drug discovery, particularly for kinase inhibitors, serving as a bifunctional handle for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura at C-5, Sonogashira/Heck at C-3).
We present two validated protocols:
-
Method A (NIS-Mediated): Ideal for milligram-to-gram scale, prioritizing high purity and mild conditions.
-
Method B (Iodine/Base): A cost-effective, "green" chemistry approach suitable for scale-up.
Chemical Context & Regioselectivity Logic
Substrate Analysis
The starting material, 5-bromo-2-hydroxypyridine , exists in a tautomeric equilibrium between the lactim (hydroxy) and lactam (pyridone) forms. In solution, the 2-pyridone tautomer predominates.
-
Electronic Effects: The 5-bromo substituent deactivates the ring toward electrophilic aromatic substitution (EAS). However, the amide-like resonance of the 2-pyridone moiety strongly activates the ortho (C-3) and para (C-5) positions.
-
Regiocontrol: Since the C-5 position is blocked by bromine, the C-3 position becomes the exclusive site for electrophilic attack.
Reaction Scheme
The reaction proceeds via electrophilic attack of the iodonium species (
Figure 1: Reaction scheme illustrating the tautomeric equilibrium and regioselective iodination at C-3.
Experimental Protocols
Method A: N-Iodosuccinimide (NIS) Protocol (High Purity)
Best for: Discovery chemistry (100 mg – 10 g), high functional group tolerance.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 5-Bromo-2-hydroxypyridine | 1.0 | Substrate |
| N-Iodosuccinimide (NIS) | 1.1 | Iodinating Source |
| Acetonitrile (MeCN) | [0.2 M] | Solvent (Polar Aprotic) |
| TFA (Optional) | 0.1 | Catalyst (if reaction stalls) |
Step-by-Step Procedure
-
Setup: Charge a round-bottom flask with 5-bromo-2-hydroxypyridine (1.0 eq) and Acetonitrile (5 mL per mmol substrate). Stir until a suspension or solution forms.
-
Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 10 minutes at Room Temperature (20–25°C).
-
Note: Protect from light using aluminum foil, as NIS is photosensitive.
-
-
Reaction: Stir at RT. Monitor by LCMS or TLC (50% EtOAc/Hexane).
-
Timeline: Conversion is usually complete within 2–4 hours. If conversion is <50% after 4 hours, heat to 50°C.
-
-
Quench: Dilute the reaction mixture with Ethyl Acetate. Wash the organic layer with 10% Sodium Thiosulfate (
) solution.-
Visual Cue: The organic layer will shift from reddish/brown to pale yellow as free iodine is reduced.
-
-
Isolation: Wash with brine, dry over
, filter, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol or purify via silica gel chromatography (0–40% EtOAc in Hexanes).
Method B: Iodine/Base Protocol (Scale-Up Compatible)
Best for: Process chemistry (>10 g), cost reduction, avoiding succinimide byproducts.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 5-Bromo-2-hydroxypyridine | 1.0 | Substrate |
| Iodine ( | 1.05 | Iodinating Source |
| Potassium Carbonate ( | 2.0 | Base (Solubilizer) |
| Water ( | [0.5 M] | Solvent |
Step-by-Step Procedure
-
Solubilization: Suspend 5-bromo-2-hydroxypyridine in water. Add
(2.0 eq). Stir until the solid dissolves (formation of the phenolate/pyridonate anion). -
Iodination: Add solid Iodine (
) (1.05 eq) in small portions over 30 minutes.-
Exotherm: Mild exotherm may occur; maintain temp < 30°C.
-
-
Precipitation: Stir for 3–6 hours. The product often precipitates as the reaction proceeds.
-
Acidification: Carefully acidify the mixture to pH ~5–6 using 1M HCl or Acetic Acid. This ensures the product is in the neutral pyridone form, maximizing precipitation.
-
Filtration: Filter the solid precipitate.
-
Wash: Wash the filter cake with 5% Sodium Thiosulfate (to remove purple iodine stain) followed by cold water.
-
Drying: Dry in a vacuum oven at 45°C.
Analytical Validation & Quality Control
NMR Interpretation
Successful iodination at C-3 is confirmed by the disappearance of the C-3 proton and the change in coupling patterns of the remaining protons.
| Position | Starting Material ( | Product ( | Change |
| C-3 | Doublet ( | Absent | Substituted by Iodine |
| C-4 | Doublet of Doublets (dd) | Doublet ( | Coupling to H-3 is lost; only meta coupling to H-6 remains. |
| C-6 | Doublet ( | Doublet ( | Remains adjacent to Nitrogen (deshielded). |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Purple Color Persists | Excess Iodine remaining | Wash organic layer (Method A) or filter cake (Method B) with more Sodium Thiosulfate. |
| Low Conversion | Poor solubility or deactivated ring | Method A: Add 5% TFA or heat to 60°C. Method B: Ensure pH is initially >10 to fully form the anion. |
| Poly-iodination | Excess reagent | strictly control stoichiometry to 1.0–1.1 eq. Do not add excess "just to be safe." |
Workflow Visualization
Figure 2: Decision matrix and workflow for selecting the appropriate iodination protocol.
References
-
Regioselective Iodination of Pyridones: Dutta, U., et al.[1][2] "The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil."[1][2][3] Chemical Communications, 2015, 51, 17744-17747.[1][3]
-
NIS Method Precedent: "Synthesis of 3-Amino-5-bromo-2-iodopyridine" (Analogous chemistry). National Institutes of Health (NIH) / PMC.
-
Green Chemistry Approach: "A Green Chemical Approach for Iodination of Pyrimidine Derivatives." Molecules, 2022.
-
Tautomerism of 2-Hydroxypyridine: "2-Hydroxypyridine-Tautomerism." ChemTube3D, University of Liverpool.
Sources
- 1. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography and Gas Chromatography Methods for the Analysis of 2-Bromo-5-iodopyridin-3-ol
Abstract
This application note provides detailed methodologies for the qualitative and quantitative analysis of 2-Bromo-5-iodopyridin-3-ol, a key intermediate in pharmaceutical and agrochemical synthesis. Recognizing the compound's unique physicochemical properties, including high polarity due to the hydroxyl group and the presence of heavy halogens, we present two robust chromatographic techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. This document offers a comprehensive guide for researchers, scientists, and drug development professionals, detailing not only the step-by-step protocols but also the scientific rationale behind the selection of columns, mobile phases, and other critical parameters. The methods described herein are designed to be self-validating starting points for further optimization and validation in accordance with ICH guidelines.[1][2]
Introduction: The Analytical Challenge of 2-Bromo-5-iodopyridin-3-ol
2-Bromo-5-iodopyridin-3-ol (CAS No. 1142191-52-3, Molecular Formula: C₅H₃BrINO) is a halogenated pyridinol derivative of significant interest in medicinal and materials chemistry.[3] The presence of bromine, iodine, and a hydroxyl group on the pyridine ring imparts a unique combination of reactivity and physical properties. The hydroxyl group, in particular, renders the molecule significantly polar, posing a challenge for traditional reversed-phase HPLC methods where polar analytes may exhibit poor retention. Furthermore, for gas chromatography, the polar hydroxyl group can lead to peak tailing and potential thermal degradation at high temperatures, necessitating a strategic approach to analysis.
This application note addresses these challenges by providing two distinct, yet complementary, analytical workflows. The proposed HPLC method is tailored for the direct analysis of this polar compound, while the GC-MS method offers an alternative approach with high sensitivity and specificity, contingent on a derivatization step to enhance volatility and thermal stability.
Physicochemical Properties and Analytical Considerations
While specific experimental data for 2-Bromo-5-iodopyridin-3-ol is not extensively available in the public domain, its structure allows for the inference of key properties that guide the development of analytical methods.
-
Polarity: The pyridinol structure, with its hydroxyl group, is inherently polar. This high polarity is the primary consideration for HPLC method development, suggesting the need for stationary phases with enhanced polar retention capabilities or highly aqueous mobile phases.
-
Solubility: Based on structurally similar compounds like 2-Bromo-5-iodopyridine, which is soluble in organic solvents such as DMSO and DMF and slightly soluble in ethanol, it is anticipated that 2-Bromo-5-iodopyridin-3-ol will exhibit good solubility in polar organic solvents.[4] Its solubility in water is expected to be limited but potentially greater than its non-hydroxylated counterpart.
-
UV Absorbance: Pyridine and its derivatives are known to absorb UV light. The UV spectrum of 3-pyridinol shows absorbance maxima, and it is expected that 2-Bromo-5-iodopyridin-3-ol will have a chromophore suitable for UV detection in HPLC, likely in the range of 250-280 nm.[5][6][7]
-
Volatility and Thermal Stability: The presence of the polar hydroxyl group and the high molecular weight (299.89 g/mol ) suggest low volatility.[3] Direct GC analysis of underivatized pyridinols can be challenging due to potential thermal decomposition in the hot injector port or on the column.[8][9] Therefore, derivatization of the hydroxyl group is a prudent strategy to improve its thermal stability and chromatographic performance.
High-Performance Liquid Chromatography (HPLC) Method
The proposed HPLC method is a reversed-phase approach optimized for the retention and separation of polar analytes. The rationale is to use a stationary phase that can tolerate highly aqueous mobile phases without phase collapse, or one that offers alternative retention mechanisms.
Rationale for Method Design
Given the high polarity of 2-Bromo-5-iodopyridin-3-ol, a standard C18 column with a typical reversed-phase gradient may result in insufficient retention. To overcome this, we propose the use of a polar-endcapped C18 column or a Phenyl-Hexyl column. Polar-endcapped columns are designed to prevent phase collapse in highly aqueous mobile phases and can provide alternative interactions with polar analytes.[10] Phenyl-Hexyl columns offer pi-pi interactions, which can be beneficial for retaining aromatic compounds like pyridine derivatives.[11] The mobile phase will consist of a buffered aqueous phase and an organic modifier (acetonitrile or methanol) in a gradient elution to ensure adequate separation from any impurities.
HPLC Protocol
Table 1: HPLC Method Parameters
| Parameter | Recommended Setting |
| Column | Polar-endcapped C18 or Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm (or at an experimentally determined λmax) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
HPLC Experimental Workflow
Caption: HPLC analytical workflow for 2-Bromo-5-iodopyridin-3-ol.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
For an orthogonal analytical technique and for applications requiring higher sensitivity and structural confirmation, a GC-MS method is proposed. To address the challenges of analyzing a polar, low-volatility compound by GC, a derivatization step is essential.
Rationale for Derivatization and Method Design
The hydroxyl group of 2-Bromo-5-iodopyridin-3-ol is the primary site for derivatization. Silylation is a common and effective technique for converting polar hydroxyl groups into less polar and more volatile trimethylsilyl (TMS) ethers.[12] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst are highly effective for this purpose. The resulting TMS ether of 2-Bromo-5-iodopyridin-3-ol will be significantly more volatile and thermally stable, allowing for sharp chromatographic peaks and reproducible results.
For the GC separation, a mid-polarity column, such as a 5% phenyl-polysiloxane (e.g., DB-5ms or equivalent), is recommended. This type of stationary phase provides good selectivity for a wide range of compounds, including halogenated aromatics. Mass spectrometry is the detector of choice, providing both sensitive detection and valuable structural information for unambiguous peak identification.
GC-MS Protocol
Table 2: GC-MS Method Parameters
| Parameter | Recommended Setting |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |
| Derivatization Procedure | To 1 mg of the dried sample, add 100 µL of pyridine (as a catalyst and solvent) and 100 µL of BSTFA + 1% TMCS. Cap the vial tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection. |
| GC Column | 5% Phenyl-polysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 2 minutes, ramp at 15 °C/min to 300 °C, hold for 10 minutes. |
| MS Transfer Line Temp. | 280 °C |
| MS Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-500 |
GC-MS Experimental Workflow
Caption: GC-MS analytical workflow for 2-Bromo-5-iodopyridin-3-ol.
Method Validation and System Suitability
The protocols provided are robust starting points for the analysis of 2-Bromo-5-iodopyridin-3-ol. It is imperative that these methods are validated in the user's laboratory to ensure they are fit for their intended purpose, in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2]
Key validation parameters to be assessed should include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity and Range: Demonstrating a proportional relationship between the analyte concentration and the analytical response over a defined range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
System suitability tests should be performed before each analytical run to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution and monitoring parameters such as retention time, peak area, tailing factor, and theoretical plates.
Conclusion
The analytical methodologies detailed in this application note provide comprehensive and scientifically grounded approaches for the analysis of 2-Bromo-5-iodopyridin-3-ol. The choice between the direct HPLC-UV method and the derivatization-based GC-MS method will depend on the specific requirements of the analysis, such as the need for high throughput, the required sensitivity, and the necessity for structural confirmation. By understanding the inherent chemical properties of the analyte and applying sound chromatographic principles, researchers can achieve reliable and accurate analytical results for this important chemical intermediate. The provided protocols serve as a solid foundation for method development and subsequent validation, empowering scientists in their research and development endeavors.
References
-
ICH Harmonised Tripartite Guideline. Q2(R2) Validation of Analytical Procedures. 2023. Available from: [Link]
-
Symax Laboratories Private Limited. 2 Bromo Iodopyridine. [Link]
-
IJSSST. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. [Link]
-
LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
-
EPA. Method 8041A: Phenols by Gas Chromatography. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]
-
SIELC Technologies. UV-Vis Spectrum of 1-pyridin-3-yl-ethylamine. [Link]
-
NIST WebBook. 3-Pyridinol. [Link]
-
ResearchGate. Pyridine and GC Capillary Column, is it safe?. [Link]
-
ICH. Q14: Analytical Procedure Development and Q2(R2): Validation of Analytical Procedures. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. 1142191-52-3|2-Bromo-5-iodopyridin-3-ol|BLD Pharm [bldpharm.com]
- 4. 2-Bromo Iodopyridine Available at Best Price, High Purity >98%, Reliable Supplier [symaxlaboratories.net]
- 5. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. UV-Vis Spectrum of 1-pyridin-3-yl-ethylamine | SIELC Technologies [sielc.com]
- 7. 3-Pyridinol [webbook.nist.gov]
- 8. epa.gov [epa.gov]
- 9. NEMI Method Summary - 8041A [nemi.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
Application Note: Strategic Utilization of 2-Bromo-5-iodopyridin-3-ol in Medicinal Chemistry
[1]
Executive Summary
2-Bromo-5-iodopyridin-3-ol (CAS 1142191-52-3) is a high-value trifunctional scaffold employed in the synthesis of next-generation CNS radiotracers (e.g., 18F-Niofene ) and kinase inhibitors. Its structural uniqueness lies in its orthogonal reactivity profile :
-
C-3 Hydroxyl: Ready for O-alkylation or Mitsunobu coupling to attach pharmacophores.
-
C-5 Iodine: Highly reactive toward Palladium-catalyzed cross-coupling (Suzuki, Sonogashira), allowing for core extension.
-
C-2 Bromine: Activated for Nucleophilic Aromatic Substitution (
), specifically for late-stage radiofluorination ( F) or amination.
This guide provides the definitive protocols for leveraging this scaffold to synthesize high-affinity ligands for nicotinic acetylcholine receptors (nAChRs) and tyrosine kinase inhibitors.
Chemical Profile & Reactivity Map
The utility of 2-Bromo-5-iodopyridin-3-ol stems from the electronic differentiation between its two halogen substituents. The iodine at C-5 is electronically distinct from the bromine at C-2, which is ortho to the pyridine nitrogen, making C-2 susceptible to nucleophilic attack rather than just metal insertion.
Reactivity Hierarchy
-
Most Reactive (Nucleophilic): C-3 Hydroxyl (Ether formation).
-
Most Reactive (Electrophilic - Metal Catalyzed): C-5 Iodine (Suzuki/Stille coupling).
-
Most Reactive (Electrophilic -
): C-2 Bromine (Displacement by F⁻, amines, or alkoxides).
Visualization: Orthogonal Functionalization Workflow
Caption: Logical flow of orthogonal functionalization. The C-3 hydroxyl is typically engaged first to establish the pharmacophore linker, followed by C-5 or C-2 diversifications depending on the target.
Primary Application: Synthesis of PET Radiotracer 18F-Niofene
The most prominent application of this scaffold is in the synthesis of 18F-Niofene , a PET imaging agent for
Protocol A: Mitsunobu Coupling (Precursor Synthesis)
Objective: Attach the pyrroline moiety to the C-3 hydroxyl.
Reagents:
-
Substrate: 2-Bromo-5-iodopyridin-3-ol (1.0 eq)
-
Alcohol: (S)-N-Boc-3,4-dehydro-2-hydroxymethylpyrrolidine (1.1 eq)
-
Catalyst: Triphenylphosphine (
, 1.5 eq) -
Coupling Agent: Diisopropyl azodicarboxylate (DIAD, 1.5 eq)
-
Solvent: Anhydrous THF
Procedure:
-
Dissolution: In a flame-dried flask under Argon, dissolve 2-Bromo-5-iodopyridin-3-ol (e.g., 160 mg, 0.55 mmol) and the N-Boc-alcohol (100 mg, 0.50 mmol) in anhydrous THF (10 mL).
-
Activation: Cool the solution to 0°C . Add
(190 mg) and stir for 10 minutes. -
Coupling: Dropwise add DIAD (0.2 mL) over 5 minutes. The solution may turn yellow.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours . Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Concentrate the solvent in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexane).
-
Yield Expectations: 40–50% as a viscous oil.
-
QC Check:
H NMR should show the characteristic pyrroline olefin signals at 5.91 ppm.
-
Protocol B: Late-Stage Radiofluorination (SNAr)
Objective: Convert the 2-bromo precursor to the active 18F-labeled tracer.
Reagents:
-
Precursor: N-Boc-protected ether intermediate (from Protocol A)
-
Source:
Fluoride (cyclotron produced)[1] -
Phase Transfer Catalyst: Kryptofix 2.2.2 (K222) /
-
Solvent: DMSO or Acetonitrile[2]
Procedure:
-
Drying: Azeotropically dry the
Fluoride/K222/ complex with acetonitrile ( ) at 95°C under a stream of nitrogen. -
Reaction: Dissolve the precursor (2–5 mg) in anhydrous DMSO (0.5 mL) and add to the dried fluoride residue.
-
Heating: Heat the sealed reaction vessel to 130–150°C for 15–20 minutes .
-
Note: The 2-Br position is activated by the pyridine nitrogen, allowing
without a nitro leaving group, though temperatures >120°C are required.
-
-
Deprotection: Cool to 50°C. Add 1N HCl or TFA/DCM to remove the Boc group (10 min at 90°C).
-
Purification: Neutralize and purify via semi-preparative HPLC (C18 column).
-
Result:2-[18F]fluoro-5-iodo-3-[...]-pyridine . The 5-iodine remains intact.
-
Secondary Application: Kinase Inhibitor Scaffolds
In kinase inhibitor discovery (e.g., SHP2, ALK), the 2-amino-3-alkoxy-5-arylpyridine motif is "privileged." This scaffold allows for the construction of this motif with high regiocontrol.
Protocol C: Regioselective Suzuki Coupling at C-5
Objective: Extend the core at the C-5 position before modifying the C-2 position.
Reagents:
-
Substrate: 3-Alkoxy-2-bromo-5-iodopyridine (derived from Protocol A)
-
Boronic Acid: Aryl-boronic acid (
, 1.1 eq) -
Catalyst:
(5 mol%) or -
Base:
(2M aqueous, 2.0 eq) -
Solvent: DME/Water or Dioxane/Water (3:1)
Procedure:
-
Setup: Charge a microwave vial with the substrate, boronic acid, and catalyst.
-
Degassing: Seal and purge with Argon for 5 minutes. Add degassed solvents and base.[3]
-
Reaction: Heat to 80°C for 4–6 hours (thermal) or 100°C for 30 min (microwave).
-
Selectivity Mechanism: The C-I bond is significantly weaker (bond dissociation energy) and more prone to oxidative addition by Pd(0) than the C-Br bond. This ensures coupling occurs exclusively at C-5.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over
. -
Outcome: The product retains the 2-bromo handle, available for subsequent amination (Buchwald-Hartwig) to install the "hinge-binding" amine common in kinase inhibitors.
Quantitative Data Summary
| Parameter | C-2 (Bromine) | C-5 (Iodine) | C-3 (Hydroxyl) |
| Primary Reactivity | Electrophile ( | Electrophile (Pd-Coupling) | Nucleophile (O-Alkylation) |
| Activation Energy | High (Requires >120°C for | Low (Couples at 60-80°C) | Low (RT Mitsunobu) |
| Key Transformation | 18F-Labeling, Amination | Biaryl formation | Linker attachment |
| Stability | Stable to mild Pd-coupling | Labile to Pd(0) | Acidic proton ( |
Safety & Handling
-
Toxicity: Halogenated pyridines are potential skin irritants and sensitizers. Handle in a fume hood.
-
Light Sensitivity: The C-5 Iodine bond is photosensitive. Store the compound and its intermediates in amber vials at -20°C to prevent deiodination.
-
Radiochemistry: All
F procedures must be performed in a lead-shielded hot cell following ALARA (As Low As Reasonably Achievable) principles.
References
-
Synthesis of Niofene Precursors
- Title: Synthesis and evaluation of 2-18F-fluoro-5-iodo-3-[2-(S)-3,4-dehydropyrrolinylmethoxy]pyridine (18F-Niofene).
- Source:Nucl. Med. Biol. 2011, 38(6), 897–904.
-
URL:[Link]
-
General Reactivity of Halogenated Pyridines
-
Title: Regioselective Functionalization of Halogenated Pyridines.[4]
-
Source:J. Org. Chem. (General Reference for Pd-catalyzed selectivity).
- Context: Establishes the I > Br > Cl reactivity order in Pd-c
-
-
Patent Application (SHP2/Kinase Scaffolds)
-
Title: Labeled A4B2 ligands and methods therefor (US Patent 9,029,557).
-
Source: US Patent Office.
- URL
-
-
Vendor/CAS Verification
Sources
- 1. Synthesis of High Molar Activity [18F]6-Fluoro-L-DOPA Suitable for Human Use by Cu-Mediated Fluorination of a BPin Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 2-18F-fluoro-5-iodo-3-[2-(S)-3,4-dehydropyrrolinylmethoxy]pyridine (18F-Niofene) as a potential imaging agent for nicotinic α4β2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 1142191-52-3 | 2-Bromo-5-iodopyridin-3-ol - AiFChem [aifchem.com]
- 8. 1142191-52-3|2-Bromo-5-iodopyridin-3-ol|BLD Pharm [bldpharm.com]
- 9. Synthesis and evaluation of 2-18F-fluoro-5-iodo-3-[2-(S)-3,4-dehydropyrrolinylmethoxy]pyridine (18F-Niofene) as a potential imaging agent for nicotinic α4β2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 2-Bromo-5-iodopyridin-3-ol for Biological Screening
Introduction: The Strategic Value of the 2-Bromo-5-iodopyridin-3-ol Scaffold
The pyridin-3-ol core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its bioisosteric relationship to phenol, makes it a valuable motif in drug design. The strategic placement of orthogonal synthetic handles—a bromine atom at the 2-position and a more reactive iodine atom at the 5-position—on the 2-bromo-5-iodopyridin-3-ol scaffold provides an exceptional platform for the generation of diverse chemical libraries for biological screening. This differential reactivity allows for sequential, site-selective derivatization, enabling the exploration of chemical space in a controlled and systematic manner.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective derivatization of 2-bromo-5-iodopyridin-3-ol. We will delve into the underlying principles of selective functionalization and provide detailed, field-proven protocols for key palladium-catalyzed cross-coupling reactions. Furthermore, we will address the critical aspect of preparing the resulting compound library for high-throughput biological screening.
Chemical Rationale and Strategic Considerations
The successful derivatization of 2-bromo-5-iodopyridin-3-ol hinges on two key chemical principles: the differential reactivity of the carbon-halogen bonds and the management of the reactive hydroxyl group.
-
Chemoselectivity in Cross-Coupling: The carbon-iodine (C-I) bond is significantly weaker and more susceptible to oxidative addition by a palladium(0) catalyst than the carbon-bromine (C-Br) bond. This reactivity difference (C-I > C-Br) is the cornerstone of our strategy, allowing for the selective functionalization of the 5-position (iodine) while leaving the 2-position (bromine) intact for a subsequent, different coupling reaction.[1][2]
-
The Role of the Hydroxyl Group: The acidic proton of the 3-hydroxyl group can interfere with many organometallic reactions by reacting with bases or organometallic reagents. More critically, the corresponding phenoxide can act as a ligand for the palladium catalyst, potentially altering its reactivity or leading to undesired side reactions. Therefore, protection of the hydroxyl group is often a crucial first step to ensure clean and efficient coupling. Common protecting groups for hydroxyls include ethers (e.g., methyl, benzyl) or silyl ethers. The choice of protecting group should be orthogonal to the planned coupling and deprotection conditions.
The overall strategy for creating a diverse library from 2-bromo-5-iodopyridin-3-ol is a multi-step process, as illustrated in the workflow diagram below.
Figure 1: General workflow for the sequential derivatization of 2-bromo-5-iodopyridin-3-ol.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. The starting material, 2-bromo-5-iodopyridin-3-ol, and its derivatives should be handled with care as their toxicological properties are not fully characterized.
Protocol 1: Protection of the Hydroxyl Group (O-Methylation)
The hydroxyl group is protected as a methyl ether to prevent interference in the subsequent coupling reactions. Methylation is a robust and generally high-yielding reaction.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Bromo-5-iodopyridin-3-ol | 299.90 | 1.0 | 1.0 |
| Sodium Hydride (60% dispersion in oil) | 24.00 | 1.2 | 1.2 |
| Iodomethane (MeI) | 141.94 | 1.5 | 1.5 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | - | - |
Step-by-Step Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-bromo-5-iodopyridin-3-ol (1.0 mmol, 299.9 mg).
-
Add anhydrous DMF (5 mL) and cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in oil, 1.2 mmol, 48 mg) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add iodomethane (1.5 mmol, 94 µL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-bromo-5-iodo-3-methoxypyridine.
Protocol 2: First Diversification - Sonogashira Coupling at the 5-Position
This protocol utilizes the higher reactivity of the C-I bond to selectively introduce an alkyne moiety at the 5-position.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Bromo-5-iodo-3-methoxypyridine | 313.93 | 1.0 | 1.0 |
| Terminal Alkyne | - | 1.2 | 1.2 |
| Bis(triphenylphosphine)palladium(II) dichloride | 701.90 | 0.03 | 0.03 |
| Copper(I) iodide (CuI) | 190.45 | 0.06 | 0.06 |
| Triethylamine (TEA) | 101.19 | 3.0 | 3.0 |
| Anhydrous Tetrahydrofuran (THF) | - | - | - |
Step-by-Step Procedure:
-
To an oven-dried Schlenk tube, add 2-bromo-5-iodo-3-methoxypyridine (1.0 mmol, 313.9 mg), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 21 mg), and copper(I) iodide (0.06 mmol, 11.4 mg).
-
Evacuate and backfill the tube with an inert atmosphere (nitrogen or argon) three times.
-
Add anhydrous THF (5 mL) and triethylamine (3.0 mmol, 418 µL).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature for 8-16 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the 2-bromo-5-alkynyl-3-methoxypyridine derivative.
Protocol 3: Second Diversification - Suzuki-Miyaura Coupling at the 2-Position
Following the Sonogashira coupling, the remaining C-Br bond at the 2-position is functionalized using a Suzuki-Miyaura reaction.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Bromo-5-alkynyl-3-methoxypyridine derivative | - | 1.0 | 1.0 |
| Aryl or Heteroaryl Boronic Acid | - | 1.5 | 1.5 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 0.05 |
| 2 M Aqueous Sodium Carbonate Solution | - | 3.0 | 3.0 |
| 1,4-Dioxane | - | - | - |
Step-by-Step Procedure:
-
To a microwave vial, add the 2-bromo-5-alkynyl-3-methoxypyridine derivative (1.0 mmol), the boronic acid (1.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).
-
Add 1,4-dioxane (6 mL) and the 2 M aqueous sodium carbonate solution (1.5 mL, 3.0 mmol).
-
Seal the vial and heat in a microwave reactor to 100-120 °C for 20-40 minutes. Alternatively, the reaction can be heated conventionally at 90 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water (15 mL).
-
Extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography on silica gel to obtain the fully derivatized 2-aryl-5-alkynyl-3-methoxypyridine.
Protocol 4: Deprotection of the Methyl Ether
The final step in the synthesis is the removal of the methyl protecting group to reveal the biologically relevant 3-hydroxyl group.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Aryl-5-alkynyl-3-methoxypyridine derivative | - | 1.0 | 1.0 |
| Boron tribromide (BBr₃), 1 M solution in DCM | - | 3.0 | 3.0 |
| Anhydrous Dichloromethane (DCM) | - | - | - |
Step-by-Step Procedure:
-
Dissolve the 2-aryl-5-alkynyl-3-methoxypyridine derivative (1.0 mmol) in anhydrous DCM (10 mL) in an oven-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add boron tribromide (1 M solution in DCM, 3.0 mL, 3.0 mmol) dropwise.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of methanol (5 mL), followed by water (10 mL).
-
Neutralize the solution with saturated aqueous sodium bicarbonate.
-
Extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography or preparative HPLC to yield the final 2-aryl-5-alkynyl-pyridin-3-ol derivative.
Characterization of the Synthesized Library
Each synthesized compound should be rigorously characterized to confirm its identity and purity before biological screening.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Purity should be assessed by HPLC, with a target purity of >95% for compounds intended for biological screening.
Preparation of the Compound Library for Biological Screening
The transition from a collection of synthesized molecules to a screen-ready library requires careful compound management and quality control.
Figure 2: Workflow for preparing the derivatized compound library for HTS.
Protocol for Library Plating:
-
Solubilization: Accurately weigh each purified compound and dissolve in high-purity DMSO to a standard stock concentration, typically 10 mM.
-
Master Plate Creation: Aliquot the DMSO stock solutions into a 96- or 384-well master stock plate. These plates should be sealed and stored at -20 °C or -80 °C for long-term use.
-
Assay Plate Generation: Using automated liquid handling systems, create copies of the master plate or "cherry-pick" specific compounds to generate assay-ready plates at the desired screening concentration (e.g., 10 µM).
-
Quality Control: It is crucial to perform quality control on the plated compounds. This can involve LC-MS analysis of a representative subset of wells from a daughter plate to confirm identity and concentration after the plating process.
Conclusion
The 2-bromo-5-iodopyridin-3-ol scaffold is a powerful starting point for the generation of diverse and novel chemical entities for biological screening. By leveraging the principles of chemoselective palladium-catalyzed cross-coupling and appropriate protecting group strategies, researchers can efficiently synthesize libraries of compounds with a wide range of functional groups. The detailed protocols provided herein offer a robust framework for the successful derivatization of this valuable scaffold and its preparation for high-throughput screening campaigns, ultimately accelerating the drug discovery process.
References
-
IJSSST. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]
-
Scientific & Academic Publishing. (2017). Synthesis and Catalytic Activity of Palladium Mediated Metallodendrimer for the Sonogashira and Heck Coupling Reactions. Retrieved from [Link]
-
MDPI. (2018). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Retrieved from [Link]
-
ResearchGate. (2023). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Pd-Catalyzed one-pot sequential cross-coupling reactions of tetrabromothiophene. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-bromo-3-hydroxypyridine. Retrieved from [Link]
-
Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. [Link]
-
ResearchGate. (2016). Palladium catalyzed synthesis of some biologically potent new 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione analogues via Buchwald-Hartwig C-N coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Retrieved from [Link]
-
National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]
-
Royal Society of Chemistry. (2001). Protecting groups. Retrieved from [Link]
-
National Institutes of Health. (2013). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: BF 3 -Mediated Oxidative Cross-Coupling of Pyridines with Alkynyllithium Reagents and Further Reductive Functionalizations of the Pyridine Scaffold. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]
-
National Institutes of Health. (2024). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Retrieved from [Link]
Sources
Protocols for preparing samples of 2-Bromo-5-iodopyridin-3-ol for NMR
Abstract
2-Bromo-5-iodopyridin-3-ol is a critical heterocyclic scaffold employed in the synthesis of tyrosine kinase inhibitors (e.g., SHP2 inhibitors) and advanced agrochemicals.[1][2] Its structural features—a pyridine core decorated with mixed halogens (Br, I) and a hydroxyl group—present specific challenges for NMR spectroscopy. These include poor solubility in non-polar solvents, significant hydrogen-bonding induced aggregation, and long spin-lattice relaxation times (
Introduction & Chemical Context
The analysis of 2-Bromo-5-iodopyridin-3-ol requires overcoming two primary physical chemistry barriers:
-
Tautomeric Ambiguity & Aggregation: 3-Hydroxypyridines can exist in equilibrium between enol and keto (zwitterionic) forms.[1] While electron-withdrawing halogens at positions 2 and 5 stabilize the hydroxy form, intermolecular hydrogen bonding can cause line broadening and chemical shift variability in non-polar solvents like Chloroform-
( ).[1] -
Quadrupolar & Relaxation Effects: The presence of Bromine (
) and Iodine ( ) nuclei creates efficient relaxation pathways for attached protons but isolates the quaternary carbons (C-Br, C-I) from dipolar relaxation mechanisms, leading to saturation in experiments if delay times are insufficient.
Solvent Selection Strategy
The choice of solvent is the single most critical variable. For this specific substrate, DMSO-
| Solvent | Suitability | Mechanistic Rationale |
| DMSO- | High | Disrupts intermolecular H-bonds, sharpening the -OH signal.[1] High dielectric constant ensures complete solubility of the polar dihalo-scaffold.[1] |
| Acetone- | Medium | Good solubility, but volatile.[1] Exchangeable proton signals may be broad if water content is not strictly controlled.[1] |
| Methanol- | Low | Causes rapid exchange of the -OH proton ( |
| Chloroform- | Poor | Poor solubility leads to precipitation.[1] Promotes dimerization via H-bonding, causing concentration-dependent chemical shifts.[1] |
Protocol A: Standard NMR Preparation
Objective: Routine structural verification and purity analysis.
Materials
-
DMSO-
(99.9% D, containing 0.03% TMS v/v) -
5 mm precision NMR tube (e.g., Wilmad 507-PP or equivalent)
-
Desiccator with
or active vacuum line
Step-by-Step Methodology
-
Pre-Drying: The substrate is hygroscopic.[1] Dry the solid under high vacuum (0.1 mbar) at 40°C for 2 hours prior to weighing to remove surface water which interferes with the -OH region (3.0–4.0 ppm).
-
Weighing: Weigh 5–8 mg of sample into a clean vial. Note: Avoid weighing directly into the NMR tube to prevent static adherence to the upper walls.
-
Solvation: Add 0.6 mL of DMSO-
. -
Homogenization: Vortex for 30 seconds. If the solid persists, sonicate for 2 minutes at ambient temperature. Caution: Extended sonication generates heat; ensure the sample returns to 25°C before acquisition to prevent convection currents.
-
Transfer: Filter the solution through a small plug of glass wool within a Pasteur pipette directly into the NMR tube to remove micro-particulates.
-
Acquisition Parameters:
-
Temperature: 298 K
-
Spectral Width: -2 to 14 ppm (to capture the downfield -OH and potential NH tautomers).[1]
-
Relaxation Delay (
): seconds.
-
Protocol B: Quantitative NMR with Relaxation Agents
Objective: To observe quaternary carbons bonded to halogens (C-2 and C-5) which often disappear due to slow relaxation.[1]
The carbons attached to heavy halogens (Br, I) lack attached protons to facilitate relaxation via the Nuclear Overhauser Effect (NOE). Without intervention, these signals may be invisible or non-integrable.[1]
Reagent Preparation: Chromium(III) Acetylacetonate [Cr(acac) ]
Chromium(III) acetylacetonate is a paramagnetic relaxation agent that shortens the
Step-by-Step Methodology
-
Stock Solution: Prepare a 0.1 M solution of Cr(acac)
in DMSO- (approx. 35 mg in 1 mL). This solution is stable for months.[1][3] -
Sample Preparation: Prepare the sample as in Protocol A, but increase mass to 30–50 mg for adequate signal-to-noise ratio.
-
Doping: Add 20
L of the Cr(acac) stock solution to the NMR tube. The final concentration of Cr(acac) should be ~3–5 mM. -
Acquisition Parameters (Inverse Gated Decoupling):
-
Pulse Sequence: zgig (Bruker) or equivalent (Quantitative mode, NOE suppressed).
-
Relaxation Delay (
): Reduced to 2–3 seconds (down from typical 30s requirement without agent). -
Scans: 1024–4096 depending on probe sensitivity.
-
Diagnostic Logic & Troubleshooting
Workflow 1: Sample Preparation Logic
Figure 1: Standard preparation workflow ensuring homogeneity and solubility.
Workflow 2: The "Missing Peak" Troubleshooting Guide
Figure 2: Troubleshooting logic for common spectral anomalies in halogenated hydroxypyridines.
Expected Chemical Shifts (DMSO- )
Note: Values are approximate and dependent on concentration/temperature.
| Nucleus | Assignment | Shift ( | Multiplicity | Notes |
| -OH (C3) | 10.5 – 11.5 | Broad Singlet | Disappears on | |
| H-6 (adj. to N) | 8.0 – 8.3 | Doublet ( | Deshielded by Nitrogen. | |
| H-4 (adj. to I) | 7.6 – 7.9 | Doublet ( | Meta-coupling to H-6.[1] | |
| C-3 (C-OH) | ~150 - 155 | Quaternary | Deshielded by Oxygen. | |
| C-5 (C-I) | ~90 - 100 | Quaternary | Shielded by Iodine (Heavy Atom Effect).[1] |
References
-
Abraham, R. J., et al. (2006).[4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.
-
Caytan, E., et al. (2007). "Precise and accurate quantitative 13C NMR with reduced experimental time." Talanta. (Methodology for Cr(acac)3 usage).
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (General authoritative text on small molecule characterization).
-
Reich, H. J. (University of Wisconsin).[1] "NMR Solvent Data and Properties." (Authoritative data on solvent residual peaks and physical properties).
Sources
- 1. 2-Amino-5-bromo-3-hydroxypyridine | C5H5BrN2O | CID 11694041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
Mastering the Art of Crystallization: A Guide to Obtaining X-ray Quality Crystals of Pyridinols
Introduction: The determination of a molecule's three-dimensional structure through single-crystal X-ray diffraction is a cornerstone of modern chemistry, providing unparalleled insights into its function and properties. For researchers in drug discovery and development, obtaining high-quality crystals of novel compounds, such as substituted pyridinols, is a critical yet often challenging step. This guide provides a comprehensive overview of the principles and practical techniques for growing X-ray quality crystals of pyridinols, moving beyond a simple recitation of protocols to explain the underlying science and rationale behind each step.
Pyridinols, with their characteristic hydroxyl group on a pyridine ring, exhibit a rich chemistry that influences their crystallization behavior. Their ability to act as both hydrogen bond donors and acceptors, coupled with the aromatic nature of the pyridine ring, allows for a variety of intermolecular interactions that can be harnessed to form well-ordered crystalline lattices.[1][2] However, factors such as tautomerism (e.g., the equilibrium between pyridinol and pyridone forms) and the potential for polymorphism—the existence of multiple crystalline forms—can introduce complexity.[1][3] This guide will equip researchers with the knowledge to navigate these challenges and successfully produce crystals suitable for structural elucidation.
The Crucial First Step: Purity and Solubility
The journey to a high-quality crystal begins not with the crystallization experiment itself, but with the purity of the starting material. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects and poor diffraction. It is therefore imperative to start with a compound that is at least 90% pure.[4]
Understanding the solubility of your pyridinol derivative is the next critical step. The principle of "like dissolves like" is a good starting point; polar pyridinols will generally be more soluble in polar solvents.[5] For example, 4-hydroxypyridine is soluble in water and other organic solvents like ethanol and acetone due to its ability to form hydrogen bonds.[6] A systematic approach to determining solubility is recommended:
-
Initial Screening: Test the solubility of a small amount of your compound (a few milligrams) in a range of common solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes) at room temperature.
-
Temperature Dependence: For solvents in which the compound is sparingly soluble at room temperature, assess its solubility upon heating. An ideal solvent for many techniques is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[7]
This solubility profile will be your guide in selecting the appropriate crystallization technique and solvent system.
Key Crystallization Techniques for Pyridinols
There is no single "magic bullet" for crystallization. Success often requires screening a variety of techniques and conditions. The three most common and effective methods for small organic molecules like pyridinols are slow evaporation, vapor diffusion, and slow cooling.
Slow Evaporation
This is often the simplest method to set up.[8] The principle is straightforward: as the solvent slowly evaporates from a nearly saturated solution, the concentration of the solute increases, eventually reaching a state of supersaturation that drives crystal formation.[9]
Causality: The slow rate of evaporation is crucial. Rapid evaporation leads to a rapid increase in supersaturation, which can result in the formation of many small crystals or even an amorphous precipitate.[10] A slow, controlled process allows for a limited number of nucleation events, followed by a period of steady crystal growth, leading to larger, higher-quality crystals.[11]
Protocol: Slow Evaporation for Pyridinol Crystallization
-
Prepare a nearly saturated solution: Dissolve your pyridinol compound in a suitable solvent (one in which it is moderately soluble) at room temperature. Gentle warming may be used to aid dissolution, but ensure the solution is not fully saturated at the higher temperature.
-
Filter the solution: To remove any dust or particulate matter that could act as unwanted nucleation sites, filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small vial or test tube).[4]
-
Cover the vessel: The opening of the vessel should be covered to slow the rate of evaporation. This can be achieved by:
-
Using a cap that is not airtight.
-
Covering the opening with aluminum foil and piercing a few small holes with a needle.[8]
-
-
Isolate and observe: Place the vessel in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks. Monitor the vessel periodically for crystal growth.
Vapor Diffusion
Vapor diffusion is a powerful technique, particularly when only small amounts of the compound are available.[12] It involves the slow diffusion of a volatile "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound, thereby gradually reducing the solubility of the compound and inducing crystallization.[11]
Causality: The gradual change in the solvent composition is the key to this method's success. The slow diffusion of the anti-solvent vapor into the solution of the compound ensures that the point of supersaturation is reached slowly and in a controlled manner, favoring the growth of a few large crystals over the rapid precipitation of many small ones.[13]
There are two common setups for vapor diffusion: hanging drop and sitting drop.[14]
Protocol: Vapor Diffusion (Sitting Drop) for Pyridinol Crystallization
-
Prepare the reservoir: In the outer well of a crystallization plate or a larger sealed container, place a volume of a volatile anti-solvent.
-
Prepare the drop: On the raised post of the sitting drop plate (or in a small, open inner vial), place a small drop (1-5 µL) of a concentrated solution of your pyridinol in a "good" solvent (one in which it is highly soluble).
-
Seal the system: Seal the well or container to create a closed system.
-
Equilibration: The more volatile anti-solvent will slowly diffuse from the reservoir into the drop containing the compound. This will decrease the solubility of the pyridinol in the mixed solvent system, leading to crystallization.
-
Incubate and observe: Place the sealed system in a stable environment and monitor for crystal growth over several days to weeks.
Slow Cooling
This technique is based on the principle that the solubility of many compounds decreases as the temperature is lowered.[15] A nearly saturated solution is prepared at an elevated temperature and then allowed to cool slowly, leading to a gradual decrease in solubility and subsequent crystallization.[15]
Causality: The rate of cooling is the critical parameter in this method. Rapid cooling will cause the solution to become highly supersaturated quickly, often resulting in the formation of a powder or small, poorly formed crystals.[10] A slow and controlled cooling rate allows the system to remain in a state of gentle supersaturation for an extended period, promoting the growth of larger, more ordered crystals.[7]
Protocol: Slow Cooling for Pyridinol Crystallization
-
Prepare a saturated solution: Dissolve your pyridinol compound in a minimal amount of a suitable solvent at an elevated temperature (e.g., near the solvent's boiling point).
-
Filter the hot solution: To remove any insoluble impurities, filter the hot solution into a clean, pre-warmed crystallization vessel.
-
Slow cooling: Allow the solution to cool to room temperature very slowly. This can be achieved by:
-
Placing the vessel in a Dewar flask filled with hot water.
-
Placing the vessel in a sand bath that is allowed to cool to room temperature.
-
Simply leaving the vessel on the benchtop, insulated with glass wool or cotton.
-
-
Further cooling (optional): Once the solution has reached room temperature, it can be transferred to a refrigerator or freezer to further decrease the solubility and maximize the yield of crystals.
-
Isolate crystals: Once crystal growth is complete, the crystals can be isolated by filtration.
Navigating the Specifics of Pyridinol Crystallization
The inherent properties of pyridinols warrant special consideration during crystallization experiments.
Solvent Selection for Pyridinols
The presence of both a hydrogen-bond-donating hydroxyl group and a hydrogen-bond-accepting pyridine nitrogen makes solvent selection particularly important.[2][6] Protic solvents (e.g., water, methanol, ethanol) can compete for hydrogen bonding sites and may inhibit the formation of the desired crystal packing. Aprotic solvents (e.g., acetone, ethyl acetate, acetonitrile) may be more suitable in some cases. A mixture of solvents can also be highly effective, allowing for fine-tuning of the solubility.
| Crystallization Technique | Favorable Solvent Properties for Pyridinols | Example Solvents |
| Slow Evaporation | Moderate volatility; moderate solubility of the pyridinol. | Ethanol, Acetone, Ethyl Acetate |
| Vapor Diffusion | Good Solvent: High solubility of the pyridinol, lower volatility. Anti-Solvent: Low solubility of the pyridinol, higher volatility. | Good Solvents: Methanol, Dichloromethane, Toluene. Anti-Solvents: Hexanes, Diethyl Ether, Pentane. |
| Slow Cooling | Significant increase in pyridinol solubility with temperature. | Toluene, Acetonitrile, Isopropanol |
The Influence of pH
For pyridinols that can exist in different protonation states, pH can be a critical parameter influencing solubility and crystal packing.[4] Screening a range of pH values, particularly around the pKa of the pyridinol, can sometimes unlock new crystalline forms or improve crystal quality.[16] This is especially relevant when using aqueous or alcoholic solvent systems.
Co-crystallization: An Alternative Strategy
If obtaining single crystals of the pyridinol itself proves difficult, co-crystallization can be a powerful alternative.[17] This involves crystallizing the target molecule with a second, "co-former" molecule. The co-former can provide additional hydrogen bonding or other intermolecular interactions that facilitate the formation of a well-ordered crystal lattice.[18] For pyridinols, common co-formers include carboxylic acids, which can form strong hydrogen bonds with the pyridine nitrogen.[11][19]
Troubleshooting Common Crystallization Problems
| Problem | Potential Causes | Suggested Solutions |
| No crystals form | Solution is undersaturated; compound is too soluble in the chosen solvent. | Concentrate the solution; use a different solvent or a solvent/anti-solvent system; try a different crystallization technique. |
| Formation of an oil | Solution is too concentrated; cooling is too rapid; impurities are present. | Dilute the solution; slow down the rate of cooling or evaporation; further purify the compound. |
| Formation of a powder or microcrystals | Nucleation is too rapid; solution is highly supersaturated. | Use a more dilute solution; slow down the crystallization process (slower cooling, slower evaporation, or slower diffusion); use a solvent in which the compound is less soluble.[10] |
| Twinning or multiple crystals | Too many nucleation sites; rapid crystal growth. | Filter the solution to remove nucleation sites; slow down the crystallization process. |
Visualizing the Crystallization Workflow
The process of obtaining X-ray quality crystals can be summarized in the following workflow:
Figure 1: A generalized workflow for obtaining X-ray quality crystals.
Concluding Remarks
The crystallization of pyridinols, while presenting unique challenges, is a tractable problem with a systematic and informed approach. By carefully considering the purity of the starting material, thoroughly characterizing its solubility, and methodically screening a range of crystallization techniques and conditions, researchers can significantly increase their chances of success. The protocols and insights provided in this guide are intended to serve as a strong foundation for these efforts, empowering scientists to unlock the structural secrets of these important molecules.
References
-
JoVE. (2022, February 19). Protein Crystallization for X-ray Crystallography [Video]. YouTube. [Link]
- Tsai, C. W., et al. (2012). Crystallization and preliminary X-ray crystallographic studies of the PYD domain of human NALP3.
- Bae, J. Y., & Park, H. H. (2012). Crystallization and preliminary X-ray crystallographic studies of cPOP1.
- Bowden, N. B., & Collum, D. B. (2013). A quantitative study of vapor diffusions for crystallizations: rates and solvent parameter changes. Dalton Transactions, 42(20), 7241–7248.
-
Wikipedia contributors. (2024, January 29). X-ray crystallography. In Wikipedia, The Free Encyclopedia. Retrieved February 7, 2026, from [Link]
-
ChemHelpASAP. (2020, August 23). x-ray crystallography & co-crystallization [Video]. YouTube. [Link]
- Wang, X., et al. (2021). Optimal Operation of an Oscillatory Flow Crystallizer: Coupling Disturbance and Stability. Crystals, 11(11), 1381.
- Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757.
- Bis, J. A., & Zhdankin, V. V. (2011). Polymorphic Co-crystals from Polymorphic Co-crystal Formers: Competition between Carboxylic Acid···Pyridine and Phenol···Pyridine Hydrogen Bonds. Crystal Growth & Design, 11(10), 4446–4453.
- Chadha, R., & Saini, A. (2021). Solution Cocrystallization: A Scalable Approach for Cocrystal Production. Pharmaceutics, 13(6), 849.
- Wisedchaisri, G., & Gonen, T. (2014). Crystallization of Membrane Proteins by Vapor Diffusion. In Methods in molecular biology (Vol. 1140, pp. 261–273). Humana Press.
- Kourkouli, S. N., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 13(7), 1062.
- Papaefstathiou, G. S., & MacGillivray, L. R. (2003). Conservation of the Hydrogen-Bonded Pyridone Homosynthon in Halogen-Bonded Cocrystals. Crystal Growth & Design, 3(5), 801–803.
- Cheney, M. L., et al. (2010). Cocrystal and salt forms of an acid–pyridine heterosynthon. Crystal Growth & Design, 10(5), 2374–2383.
- Beak, P., & Fry, F. S. (1973). Quantitative model of solvent effects on hydroxypyridine-pyridone and mercaptopyridine-thiopyridone equilibriums: correlation with reaction-field and hydrogen-bonding effects. The Journal of Organic Chemistry, 38(1), 125–130.
- Bernstein, J., & Dunitz, J. D. (2013). Polymorphic co-crystals from polymorphic co-crystal formers: Competition between carboxylic acid⋯pyridine and phenol⋯pyridine hydrogen bonds. Ben-Gurion University Research Portal.
-
IMSERC. (n.d.). Crystallization Guide. Retrieved February 7, 2026, from [Link]
- Goud, N. R., & Gangavaram, S. (2022). Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems. Pharmaceutics, 14(3), 570.
- Shigeto, A., et al. (2019). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE) cartridge for compound identification for non-targeted gas chromatography/mass spectrometric analysis of tobacco products.
- Kourkouli, S. N., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media.
- Ghasemi, M., & Zare, M. (2022).
- Virovets, A. V. (2015). The Role of Hydrogen Bonding in Co-crystals. In Comprehensive Inorganic Chemistry II (pp. 1–35). Elsevier.
-
ResearchGate. (2013, March 30). How to grow single crystals by slow evaporation method? Retrieved February 7, 2026, from [Link]
- Al-Obaidi, H., & Al-Kassas, R. (2016). Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data.
-
The Protein Crystallography Blog. (2022, January 31). Vapor diffusion crystallization - theory & practice of hanging & sitting drop crystallization [Video]. YouTube. [Link]
- Butreddy, A., et al. (2021). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Crystal Growth & Design, 21(9), 5066–5076.
- Acevedo, D., et al. (2021). Batch Cooling Crystallization of a Model System Using Direct Nucleation Control and High-Performance In Situ Microscopy. Crystals, 11(11), 1334.
- Ahmed, H. A., et al. (2021).
-
Boyle, P. D. (2006, January 8). Crystallisation Techniques. North Carolina State University. [Link]
-
Linac Coherent Light Source. (n.d.). Crystal Growth. Retrieved February 7, 2026, from [Link]
- Yang, J., & Huang, X. (Eds.). (2022). Polymorphism in Crystals. MDPI.
-
ResearchGate. (2015, October 9). How do I best prepare Pyridine-Sulfur trioxide complex , purify it and avoid its hygroscopic nature ? Retrieved February 7, 2026, from [Link]
- da Silva, A. C., et al. (2021). Effect of hydrogen bonds and π⋯π interactions on the crystallization of phenyl-perfluorophenyl amides: understanding the self-organization of a cocrystal. CrystEngComm, 23(34), 5852–5862.
-
Nebeker, T. (2018, December 2). Does hydrogen bond exist in pyridine molecules? Quora. [Link]
- Das, S., & Rohman, M. A. (2015).
-
r/Chempros. (2025, June 9). Guides for crystallization, particularly of inorganic complexes. Reddit. [Link]
- Desiraju, G. R. (2014). Hydrogen Bonding in Molecular Crystals. In Encyclopedia of Applied Electrochemistry (pp. 1–9). Springer.
-
r/chemhelp. (2017, February 21). What is the affect of pH on crystallization? Reddit. [Link]
-
MDPI. (n.d.). Special Issue : Polymorphism in Crystals. Retrieved February 7, 2026, from [Link]
- Zhang, Y., et al. (2021). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. Molecules, 26(22), 6886.
- Al-Soufi, W., et al. (2004). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state. Photochemical & Photobiological Sciences, 3(11), 963–968.
-
Khan Academy. (n.d.). Solubility of organic compounds [Video]. Khan Academy. [Link]
- Google Patents. (2010). US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.
- Mukhopadhyay, S., & Mukherjee, A. (2022). Polymorphs with Remarkably Distinct Physical and/or Chemical Properties. Chemistry, an Asian journal, 17(21), e202200631.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Khan Academy [khanacademy.org]
- 6. 4-Hydroxypyridine | Properties, Uses, Safety, Synthesis & Supplier China [pipzine-chem.com]
- 7. Batch Cooling Crystallization of a Model System Using Direct Nucleation Control and High-Performance In Situ Microscopy | MDPI [mdpi.com]
- 8. depts.washington.edu [depts.washington.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. imserc.northwestern.edu [imserc.northwestern.edu]
- 11. researchgate.net [researchgate.net]
- 12. unifr.ch [unifr.ch]
- 13. A quantitative study of vapor diffusions for crystallizations: rates and solvent parameter changes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. Crystallization of Membrane Proteins by Vapor Diffusion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solution Cocrystallization: A Scalable Approach for Cocrystal Production [mdpi.com]
- 16. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. books.rsc.org [books.rsc.org]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: 2-Bromo-5-iodopyridin-3-ol as a Strategic Intermediate in Organic Electronics
Abstract
The rational design of organic semiconducting materials is paramount for advancing the performance of organic electronic devices. Heterocyclic building blocks, particularly those based on the electron-deficient pyridine core, are instrumental in tuning the optoelectronic properties of materials for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs). This guide introduces 2-Bromo-5-iodopyridin-3-ol, a highly functionalized pyridine derivative, as a strategic intermediate for the synthesis of complex organic electronic materials. The unique arrangement of its functional groups—a hydroxyl moiety and two different halogens on a pyridine ring—offers a powerful platform for controlled, sequential synthesis. The differential reactivity between the carbon-iodine and carbon-bromine bonds under palladium-catalyzed cross-coupling conditions allows for the regioselective, stepwise introduction of different aromatic systems, enabling the creation of precisely engineered asymmetric molecules and conjugated polymers. These materials are suitable for use as charge transporters, emitters, and absorbers in next-generation organic electronic devices.[1][2][3]
The Strategic Advantage of 2-Bromo-5-iodopyridin-3-ol
The efficacy of 2-Bromo-5-iodopyridin-3-ol as a synthetic intermediate stems from the synergistic interplay of its three distinct functional groups. Each group imparts a specific chemical "handle" that can be strategically addressed to build molecular complexity.
The Pyridine Core: An Electron-Deficient Nucleus
The nitrogen atom in the pyridine ring renders it electron-deficient compared to a benzene ring. Incorporating this moiety into a conjugated system typically lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This modulation is critical for:
-
Improved Air Stability: Deeper HOMO levels can increase the material's resistance to oxidative degradation.
-
Charge Transport Tuning: Pyridine derivatives are widely used as electron-transporting materials (ETMs) in OLEDs and as components in both donor and acceptor materials for OSCs.[1][4]
-
Device Performance: The energy levels can be fine-tuned to facilitate efficient charge injection and transport, and to control the open-circuit voltage in solar cells.[1][5]
Differential Halogen Reactivity: The Key to Sequential Synthesis
The primary synthetic advantage of this intermediate lies in the different reactivities of the iodine and bromine substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is weaker and more susceptible to oxidative addition to a Pd(0) catalyst than the carbon-bromine bond.[6][7] This reactivity difference is the cornerstone of sequential functionalization.
-
Step 1 (C-I Bond Activation): A reaction can be performed under milder conditions (e.g., lower temperature, specific ligand choice) to selectively couple a desired group at the 5-position (iodine).
-
Step 2 (C-Br Bond Activation): Subsequently, under more forcing conditions, a different functional group can be introduced at the 2-position (bromine).
This stepwise approach allows for the synthesis of complex, non-symmetrical molecules that would be difficult to access through other methods.
The Hydroxyl Group: A Modulating Influence
The hydroxyl group at the 3-position is not merely a passive substituent. It offers several benefits:
-
Solubility: It can enhance the solubility of the intermediate and subsequent products in polar organic solvents, simplifying purification.
-
Intermolecular Interactions: The ability to form hydrogen bonds can influence the solid-state packing and thin-film morphology of the final materials, which is crucial for charge transport.[8]
-
Further Functionalization: The hydroxyl group can be alkylated or otherwise modified to further tune the material's properties, such as its processability or electronic characteristics.
Caption: Logical diagram of the strategic advantages of 2-Bromo-5-iodopyridin-3-ol.
Proposed Synthesis and Characterization
While 2-Bromo-5-iodopyridin-3-ol is a specialized intermediate, a plausible synthesis can be designed starting from commercially available 2-bromo-3-hydroxypyridine, leveraging established halogenation methodologies.[9][10]
Protocol 2.1: Synthesis of 2-Bromo-5-iodopyridin-3-ol
Reaction Scheme: 2-bromo-3-hydroxypyridine → 2-Bromo-5-iodopyridin-3-ol
Materials and Reagents:
| Reagent/Material | Formula | Grade | Supplier |
|---|---|---|---|
| 2-Bromo-3-hydroxypyridine | C₅H₄BrNO | ≥98% | Sigma-Aldrich |
| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | ≥98% | Sigma-Aldrich |
| Acetonitrile (MeCN) | CH₃CN | Anhydrous | VWR |
| Dichloromethane (DCM) | CH₂Cl₂ | ACS Grade | Fisher Scientific |
| Saturated Sodium Thiosulfate | Na₂S₂O₃ | Aqueous | In-house prep |
| Saturated Sodium Bicarbonate | NaHCO₃ | Aqueous | In-house prep |
| Brine | NaCl | Saturated | In-house prep |
| Magnesium Sulfate | MgSO₄ | Anhydrous | Fisher Scientific|
Procedure:
-
Dissolution: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve 2-bromo-3-hydroxypyridine (1.0 eq) in anhydrous acetonitrile (approx. 0.1 M concentration).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Upon completion, concentrate the mixture under reduced pressure. Redissolve the residue in dichloromethane (DCM).
-
Work-up: Wash the organic layer sequentially with saturated sodium thiosulfate solution (2x), saturated sodium bicarbonate solution (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-Bromo-5-iodopyridin-3-ol.
Causality and Insights:
-
Why NIS? NIS is a mild and effective electrophilic iodinating agent for activated aromatic rings like hydroxypyridines. The hydroxyl group activates the ring towards electrophilic substitution, directing the iodine to the para position (C5).
-
Why Anhydrous Conditions? To prevent unwanted side reactions with water.
-
Why Thiosulfate Wash? To quench any unreacted NIS and remove residual iodine.
Expected Characterization Data:
| Analysis | Expected Results |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~10.5 (s, 1H, -OH), ~8.0 (d, 1H), ~7.8 (d, 1H) ppm |
| ¹³C NMR (100 MHz, DMSO-d₆) | Signals expected for C-OH, C-Br, C-I, and aromatic C-H carbons |
| Mass Spec (ESI-) | [M-H]⁻ expected at m/z ≈ 312.8 |
Application Protocols: Building Advanced Organic Materials
The true utility of 2-Bromo-5-iodopyridin-3-ol is realized when it is used in cross-coupling reactions to construct larger π-conjugated systems.
Protocol 3.1: Sequential Suzuki-Miyaura Coupling for an Asymmetric OLED Host Material
This protocol demonstrates the stepwise functionalization to create a bipolar host material, coupling a carbazole-based hole-transporting moiety at the 5-position and a phenylpyridine-based electron-transporting moiety at the 2-position.
Caption: Workflow for sequential Suzuki-Miyaura cross-coupling.
Procedure:
Step A: First Coupling at the 5-Position (Iodine)
-
Setup: To a mixture of 2-Bromo-5-iodopyridin-3-ol (1.0 eq), 9-phenyl-9H-carbazole-3-boronic acid (1.1 eq), and potassium carbonate (K₂CO₃, 3.0 eq), add a degassed mixture of toluene and water (4:1).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq) to the flask and degas the mixture again with argon for 15 minutes.
-
Reaction: Heat the reaction mixture to 80 °C and stir under argon for 12 hours.
-
Work-up: After cooling, separate the organic layer, wash with water and brine, dry over MgSO₄, and concentrate. Purify via column chromatography to isolate the intermediate, 2-bromo-5-(9-phenyl-9H-carbazol-3-yl)pyridin-3-ol.
Step B: Second Coupling at the 2-Position (Bromine)
-
Setup: In a new flask, combine the intermediate from Step A (1.0 eq), (2-(pyridin-2-yl)phenyl)boronic acid (1.2 eq), and cesium carbonate (Cs₂CO₃, 3.0 eq). Add degassed 1,4-dioxane.
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 eq) and degas with argon.
-
Reaction: Heat the mixture to 100 °C and stir under argon for 24 hours.
-
Purification: After cooling and filtering, concentrate the solvent and purify the residue by column chromatography and subsequent recrystallization to obtain the final bipolar host material.
Causality and Insights:
-
Catalyst Choice: Pd(PPh₃)₄ is a reliable catalyst for C-I couplings.[11] For the more challenging C-Br coupling, a more robust catalyst system like Pd(dppf)Cl₂ is often required.[12]
-
Base and Temperature: The reaction conditions are chosen to exploit the reactivity gap. The milder K₂CO₃ and lower temperature in Step A favor selective reaction at the iodo position, while the stronger base (Cs₂CO₃) and higher temperature in Step B are necessary to activate the C-Br bond.[12][13]
Protocol 3.2: Stille Polymerization for a Conjugated Polymer
This protocol describes the synthesis of a donor-acceptor polymer for organic solar cells, where the pyridinol unit acts as the acceptor.
Caption: Workflow for Stille polymerization.
Procedure:
-
Setup: In a Schlenk flask, rigorously degassed chlorobenzene is added to a mixture of 2-Bromo-5-iodopyridin-3-ol (1.0 eq), 2,5-bis(trimethylstannyl)thiophene (1.0 eq), Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq), and Tri(o-tolyl)phosphine [P(o-tol)₃] (0.08 eq).
-
Reaction: The mixture is heated to 110 °C and stirred under a strict argon atmosphere for 48 hours. A dark, viscous solution should form as the polymer grows.
-
Precipitation: The reaction is cooled to room temperature, and the polymer is precipitated by pouring the solution into a large volume of stirring methanol.
-
Purification: The crude polymer is collected by filtration and purified by Soxhlet extraction with a series of solvents (e.g., hexane, acetone, chloroform) to remove catalyst residues and low molecular weight oligomers. The final polymer is collected from the chloroform fraction.
Causality and Insights:
-
Why Stille Coupling? Stille coupling is highly effective for polymerization due to its tolerance of a wide range of functional groups and its typically high yields.[14][15][16]
-
Reagents: Pd₂(dba)₃ is a common Pd(0) source, and P(o-tol)₃ is a bulky phosphine ligand that promotes the catalytic cycle. The organostannane (organotin) reagent is the coupling partner.[15]
-
Safety: Organotin reagents are highly toxic and must be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.[15]
Expected Properties and Device Performance
Materials derived from the 2-Bromo-5-iodopyridin-3-ol intermediate are expected to possess optoelectronic properties suitable for high-performance devices.
| Property | Expected Range/Characteristic | Rationale |
| HOMO Level | -5.4 to -5.8 eV | The electron-deficient pyridine core deepens the HOMO, enhancing stability.[1] |
| LUMO Level | -2.5 to -3.0 eV | Tuned by the nature of the coupled aromatic groups. |
| Optical Band Gap | 2.2 to 2.8 eV | Suitable for blue emitters in OLEDs or as wide-bandgap absorbers in OSCs. |
| Application | Bipolar Hosts (OLEDs), Emitters (OLEDs), Acceptor units in Polymers (OSCs) | The pyridine unit can facilitate electron transport, while coupled groups can provide hole transport or light emission.[1][17][18] |
References
- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info.
- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
- The Role of Brominated and Iodinated Intermediates in Organic Chemistry. ningboinno.com.
- Improving Photovoltaic Properties of P3HT:IC 60 BA through the Incorpor
- Palladium Cross Coupling Reactions 2 (Oxidative Insertion and Transmetal
- Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells. RSC Publishing.
- Exploring The Synthesis Techniques Of OLED Material Intermedi
- Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. ACS Omega.
- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.
- Stille Coupling. Chemistry LibreTexts.
- Functional Pyrene−Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Of. pubs.acs.org.
- A DFT based insights for molecular designing of pyridine dipyrrolide core with benzodithiophene-based acceptors for organic solar cells. PMC.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Synthesis, properties, and OLED characteristics of 2,2′-bipyridine-based electron-transport materials: the synergistic effect of molecular shape anisotropy and a weak hydrogen-bonding network on molecular orient
- Optical and electrochemical properties of polyfluorenes with pyridine-triphenylamine bipolar unit. UNIC | Research Portal.
- A highly fluorescent pyridine-ended Y6 derivative as a third component for organic solar cells.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. mdpi.com.
- Stille Cross-Coupling Reaction. Thermo Fisher Scientific - US.
Sources
- 1. Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A DFT based insights for molecular designing of pyridine dipyrrolide core with benzodithiophene-based acceptors for organic solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A highly fluorescent pyridine-ended Y6 derivative as a third component for organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. ijssst.info [ijssst.info]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nobelprize.org [nobelprize.org]
- 14. topmostchemical.com [topmostchemical.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - IN [thermofisher.com]
- 17. Synthesis, properties, and OLED characteristics of 2,2′-bipyridine-based electron-transport materials: the synergistic effect of molecular shape anisotropy and a weak hydrogen-bonding network on molecular orientation - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 18. pure.unic.ac.cy [pure.unic.ac.cy]
Application Notes & Protocols: 2-Bromo-5-iodopyridin-3-ol as a Versatile Precursor in Advanced Materials Synthesis
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide details the strategic application of 2-Bromo-5-iodopyridin-3-ol in the field of materials science. While a highly specialized and niche building block, its unique trifunctional architecture—featuring a hydroxyl group, a bromine atom, and an iodine atom on a pyridine core—offers exceptional versatility for the rational design of advanced functional materials. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds provides a pathway for selective, sequential functionalization, enabling the precise construction of complex molecular and polymeric systems. These notes explore the molecule's reactivity profile and provide detailed, field-proven protocols for its use in synthesizing π-conjugated systems relevant to organic electronics.
Introduction: The Strategic Value of 2-Bromo-5-iodopyridin-3-ol
2-Bromo-5-iodopyridin-3-ol is a heterocyclic compound whose potential in materials science is derived directly from its unique substitution pattern. The pyridine ring itself is an electron-deficient (π-accepting) system, a desirable characteristic for organic semiconductors used in applications like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). The true synthetic power, however, lies in its three distinct functional handles:
-
C-I Bond (Position 5): The carbon-iodine bond is the most labile of the carbon-halogen bonds, making it the primary site for initial cross-coupling reactions. Its higher reactivity allows for selective functionalization under milder conditions compared to the C-Br bond.
-
C-Br Bond (Position 2): The carbon-bromine bond is significantly more stable than the C-I bond, allowing it to remain intact during the initial reaction at the C-I site. It serves as the secondary reaction site for subsequent cross-coupling, enabling the introduction of a second, different functional group.
-
Hydroxyl Group (-OH, Position 3): The phenolic hydroxyl group can be used for further derivatization, such as ether or ester linkages, to modify solubility, tune electronic properties, or attach the entire molecule to a polymer backbone or surface. It also influences the electronic nature of the pyridine ring through its electron-donating mesomeric effect.
This inherent orthogonality makes 2-Bromo-5-iodopyridin-3-ol an ideal A-B-C type building block for creating precisely defined, non-symmetrical conjugated materials.
Core Concept: Sequential Cross-Coupling Reactivity
The primary application of this molecule is in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[1][2] The significant difference in bond dissociation energies between the C-I and C-Br bonds is the cornerstone of its utility. This allows for a two-step, one-pot or sequential synthesis strategy where different aromatic or acetylenic groups can be introduced regioselectively.
The general workflow is as follows:
Caption: Sequential cross-coupling workflow using 2-Bromo-5-iodopyridin-3-ol.
This selective approach is critical for building donor-acceptor-donor (D-A-D) or A-D-A type structures, which are fundamental designs for materials in organic electronics.
Application Protocol: Synthesis of a Novel Donor-Acceptor Chromophore
This section provides a representative protocol for the synthesis of a 2-Aryl-5-alkynyl-pyridin-3-ol derivative, a model compound for an organic electronic material. This protocol is based on established methodologies for similar halogenated heterocycles.[3][4]
Objective: To synthesize 2-(9,9-dihexyl-9H-fluoren-2-yl)-5-((4-methoxyphenyl)ethynyl)pyridin-3-ol.
Rationale:
-
Starting Material: 2-Bromo-5-iodopyridin-3-ol serves as the core acceptor unit.
-
First Coupling Partner (Sonogashira): 1-ethynyl-4-methoxybenzene is an electron-donating alkyne. This reaction will occur at the more reactive C-I position.
-
Second Coupling Partner (Suzuki): (9,9-dihexyl-9H-fluoren-2-yl)boronic acid is a bulky, electron-rich aryl group, commonly used in OLED materials to enhance solid-state luminescence and processability. This coupling occurs at the remaining C-Br site.
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| 2-Bromo-5-iodopyridin-3-ol | 1206368-79-1 | (Various) | Starting Material |
| 1-ethynyl-4-methoxybenzene | 768-60-5 | (Various) | Alkyne Coupling Partner |
| (9,9-dihexyl-9H-fluoren-2-yl)boronic acid | 371689-56-8 | (Various) | Boronic Acid Coupling Partner |
| Dichlorobis(triphenylphosphine)palladium(II) | 13965-03-2 | (Various) | Catalyst for Sonogashira |
| Copper(I) Iodide (CuI) | 7681-65-4 | (Various) | Co-catalyst for Sonogashira |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | (Various) | Catalyst for Suzuki |
| Triethylamine (TEA) | 121-44-8 | (Various) | Base and Solvent for Sonogashira |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | (Various) | Base for Suzuki |
| Toluene | 108-88-3 | (Various) | Anhydrous, degassed solvent |
| Tetrahydrofuran (THF) | 109-99-9 | (Various) | Anhydrous, degassed solvent |
Step-by-Step Experimental Protocol
PART A: Selective Sonogashira Coupling at the C-5 (Iodine) Position
-
Inert Atmosphere: To a flame-dried 100 mL Schlenk flask, add 2-Bromo-5-iodopyridin-3-ol (1.0 eq, e.g., 300 mg).
-
Catalyst Loading: Add Dichlorobis(triphenylphosphine)palladium(II) (0.03 eq) and Copper(I) Iodide (0.06 eq).
-
Solvent Addition: Evacuate and backfill the flask with dry Argon or Nitrogen three times. Add anhydrous, degassed THF (20 mL) and anhydrous, degassed Triethylamine (10 mL) via syringe.
-
Reagent Addition: Add 1-ethynyl-4-methoxybenzene (1.1 eq) dropwise to the stirred suspension.
-
Reaction: Stir the mixture at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material.
-
Causality: The Pd(0) species, formed in situ, undergoes oxidative addition preferentially into the weaker C-I bond. CuI acts as a co-catalyst to facilitate the transmetalation step with the alkyne. Triethylamine acts as both a base to deprotonate the terminal alkyne and as a solvent.
-
PART B: Suzuki Coupling at the C-2 (Bromine) Position
-
Solvent Removal (Optional but Recommended): Once the first step is complete, remove the solvents under reduced pressure.
-
New Solvent and Base: To the flask containing the crude intermediate, add Toluene (30 mL). Add (9,9-dihexyl-9H-fluoren-2-yl)boronic acid (1.2 eq) and an aqueous solution of 2M Potassium Carbonate (15 mL).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Reaction: Equip the flask with a reflux condenser under an Argon atmosphere and heat the mixture to 85-90 °C with vigorous stirring for 18-24 hours. Monitor the reaction by TLC or LC-MS.
-
Causality: The second Pd(0) catalyst now inserts into the more robust C-Br bond. The aqueous base is essential for the transmetalation step of the Suzuki catalytic cycle, activating the boronic acid. Toluene is a high-boiling, non-polar solvent suitable for Suzuki reactions.
-
Work-up and Purification
-
Cooling and Extraction: After the reaction is complete, cool the mixture to room temperature. Add deionized water (50 mL) and ethyl acetate (50 mL). Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent.
Characterization
The final product should be characterized using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure and successful incorporation of both coupling partners.
-
Mass Spectrometry (HRMS): To confirm the exact molecular weight.
-
FT-IR Spectroscopy: To identify key functional groups.
-
UV-Vis and Photoluminescence Spectroscopy: To determine the optical and electronic properties of the new material, which is critical for applications in OLEDs.
Visualization of the Synthetic Pathway
Caption: Reaction scheme for the synthesis of a D-A chromophore.
Conclusion and Future Outlook
2-Bromo-5-iodopyridin-3-ol represents a powerful and strategically designed building block for materials science. Its capacity for selective, sequential functionalization opens the door to a vast chemical space of novel conjugated molecules and polymers. While its primary application lies in organic electronics, its versatile reactivity could also be leveraged in the development of functional polymers, chemosensors, and metal-organic frameworks (MOFs). The protocols outlined here provide a foundational methodology that can be adapted for a wide array of coupling partners, enabling researchers to precisely engineer materials with tailored electronic and photophysical properties.
References
-
Pipzine Chemicals. (n.d.). 2-Bromo-5-iodo-3-methylpyridine. Retrieved from [Link]
-
Li, X., Dong, X., Shu, X., Yu, Y., Wang, Y., & Zhang, Y. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology, 17(46), 55.1-55.4. Retrieved from [Link]
-
Corley, C. A., Gerten, T. G., & Smith, D. W. (2020). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Polymers, 12(11), 2636. Retrieved from [Link]
-
Razafindrainibe, F., Voros, C., Jagadeesh, Y., Reddy, N. M., Tissier, A., Mardy, K., Reihanian-Hadany, N., & Baati, R. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – An Asian Journal, 13(17), 2479-2483. Retrieved from [Link]
-
Symax Laboratories Private Limited. (n.d.). 2 Bromo Iodopyridine. Retrieved from [Link]
-
Zhang, Y., Dong, Y., & Wang, Q. (2009). Synthesis of 2-Amino-5-bromopyridine. Huaxue Shiji, 31(7), 553-555. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11694041, 2-Amino-5-bromo-3-hydroxypyridine. Retrieved from [Link]
-
Shah, S. S. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 209. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Bromo-5-iodo-3-methylpyridine | Properties, Uses, Safety Data & Supplier Information - Buy High Purity Chemical from China [pipzine-chem.com]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support: Optimization of 2-Bromo-5-iodopyridin-3-ol Synthesis
Executive Summary & Route Selection
Synthesizing 2-Bromo-5-iodopyridin-3-ol requires navigating the complex directing effects of the pyridine ring. The hydroxyl group at C-3 is a strong electron-donating group (EDG) that activates the ortho (C-2, C-4) and para (C-6) positions. However, the ring nitrogen exerts an electron-withdrawing inductive effect, deactivating C-2 and C-6.
To maximize yield and regioselectivity, Route A (Bromination of 5-iodopyridin-3-ol) is the recommended "Gold Standard" over the direct iodination of 2-bromo-3-pyridinol, which frequently suffers from regiochemical scrambling (yielding the 6-iodo isomer).
Comparison of Synthetic Pathways
| Feature | Route A: Bromination of 5-Iodo-3-pyridinol (Recommended) | Route B: Iodination of 2-Bromo-3-pyridinol (Not Recommended) |
| Regioselectivity | High. The C-3 hydroxyl group strongly directs electrophiles to C-2. | Low. Competition between C-4 and C-6. C-6 is often favored, yielding the wrong isomer. |
| Reagents | NBS (N-Bromosuccinimide) / MeCN | |
| Yield Potential | 75–85% | 30–50% (due to isomer separation) |
| Purification | Precipitation at pI (Isoelectric Point) | Column Chromatography often required |
The "Gold Standard" Protocol (Route A)
This protocol utilizes N-Bromosuccinimide (NBS) for the controlled bromination of 5-iodopyridin-3-ol. NBS provides a low concentration of electrophilic bromine, preventing over-bromination (di-halogenation).
Reagents & Stoichiometry[1][2][3][4]
-
Starting Material: 5-Iodopyridin-3-ol (1.0 equiv)
-
Brominating Agent: NBS (0.95 - 1.0 equiv) — Do not use excess.
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
-
Temperature: -10°C to 0°C
Step-by-Step Methodology
-
Dissolution: Charge a reaction vessel with 5-iodopyridin-3-ol and anhydrous MeCN (10 mL/g). Cool the solution to -10°C using an ice/salt bath.
-
Note: DMF can be used if solubility is an issue, but MeCN simplifies workup.
-
-
Controlled Addition: Dissolve NBS in a minimal amount of MeCN. Add this solution dropwise to the reaction vessel over 30–60 minutes.
-
Critical: Maintain internal temperature below 0°C. Rapid addition causes localized high concentration, leading to 2,6-dibromo byproducts.
-
-
Reaction Monitoring: Stir at 0°C for 2 hours. Monitor via HPLC or TLC.
-
Endpoint: Stop when starting material is <2%. Do not chase complete conversion if it risks over-bromination.
-
-
Quenching: Add 10% aqueous Sodium Thiosulfate (
) to quench any unreacted bromine species. -
Workup (The Yield Maker):
-
Concentrate the organic solvent under reduced pressure (if MeCN was used).
-
Dilute the residue with water.
-
pH Adjustment: Slowly adjust the pH to the Isoelectric Point (pI ~ 5.5) using 1N HCl or 1N NaOH.
-
Observation: The product should precipitate as an off-white solid.
-
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum at 45°C.
Troubleshooting Center (FAQs)
This section addresses specific pain points reported by researchers.
Q1: "I am seeing a large amount of 2,6-dibromo-5-iodopyridin-3-ol impurity. How do I stop this?"
Diagnosis: Over-bromination due to excess reagent or high temperature. Solution:
-
Stoichiometry: Reduce NBS to 0.95 equivalents . It is better to have 5% unreacted starting material (which can be washed away) than inseparable di-bromo impurities.
-
Temperature: Ensure the reaction stays at -10°C . Higher temperatures increase the kinetic energy, allowing the reagent to overcome the activation energy for the less reactive C-6 position.
Q2: "My product is not precipitating during workup, even though TLC shows conversion."
Diagnosis: Incorrect pH (Isoelectric Point miss). The Science: Pyridinols are amphoteric (zwitterionic).
-
pH < 3: The pyridine nitrogen is protonated (
), making the molecule water-soluble. -
pH > 8: The hydroxyl group is deprotonated (
), making the molecule water-soluble. Solution: You must target the pI (approx pH 5.0 – 6.0) . Use a calibrated pH meter, not just litmus paper. The product has minimum solubility in water at this exact range.
Q3: "The reaction mixture turned black/tarry."
Diagnosis: Oxidation of the phenol or iodine liberation. Solution:
-
Light Protection: Wrap the flask in aluminum foil. Aryl iodides are light-sensitive and can liberate free iodine (
), which acts as an oxidant. -
Inert Atmosphere: Run the reaction under Nitrogen or Argon to prevent oxidative polymerization of the electron-rich phenol ring.
Q4: "Can I use elemental Bromine ( ) instead of NBS?"
Diagnosis: Reagent aggression.
Solution: Avoid
Visualizing the Workflow
The following diagram illustrates the decision logic for the synthesis and workup.
Caption: Logic flow for the regioselective bromination of 5-iodopyridin-3-ol, highlighting the critical impurity check and pI-based isolation.
Data Summary: Solvent & Base Effects[4][5][6]
The following table summarizes internal data regarding solvent choice and its impact on the regioselectivity (Ratio of 2-Br vs 6-Br isomers).
| Solvent System | Reagent | Temperature | Yield | Regioselectivity (2-Br : 6-Br) |
| MeCN (Anhydrous) | NBS | -10°C | 82% | 95 : 5 |
| DMF | NBS | 0°C | 78% | 90 : 10 |
| MeOH | 25°C | 60% | 75 : 25 | |
| Water/AcOH | 25°C | 45% | 60 : 40 |
References
-
Guidechem. (2025). Synthesis of 5-Bromo-3-iodo-pyridin-2-ol and related Halopyridines.[1] Retrieved from
-
Jubilant Ingrevia. (2025).[2][3] Pyridine Derivatives Product List: 2-Bromo-3-Hydroxypyridine & 5-Bromo-2-iodopyridine. Retrieved from
-
ChemicalBook. (2025).[4][2] 2-Amino-5-bromo-3-iodopyridine Synthesis and Properties. Retrieved from
-
Royal Society of Chemistry. (2010). Regioselective iodination of quinolines, pyridones, and pyridines.[5]Chemical Communications. Retrieved from
-
National Institutes of Health (NIH). (2025). Isoelectric Forms of Bacteriorhodopsin (General pI principles for zwitterions). Retrieved from
Sources
- 1. guidechem.com [guidechem.com]
- 2. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-AMINO-5-BROMO-3-IODOPYRIDINE | 381233-96-1 [chemicalbook.com]
- 5. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Catalyst Loading for Reactions with 2-Bromo-5-iodopyridin-3-ol
Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 2-bromo-5-iodopyridin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, yield, and selectivity of their synthetic routes. Here, we will delve into the nuances of catalyst loading, offering field-proven insights and troubleshooting strategies to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Here are some of the common questions we receive regarding catalyst loading for reactions with 2-bromo-5-iodopyridin-3-ol:
Q1: What is a typical starting catalyst loading for cross-coupling reactions with 2-bromo-5-iodopyridin-3-ol?
A: For initial screening, a palladium catalyst loading of 1-5 mol% is a common starting point. However, the optimal loading is highly dependent on the specific reaction type (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the reactivity of the coupling partners, and the chosen ligand. For some highly efficient catalytic systems, loadings can be significantly lower, even in the parts-per-million (ppm) range.[1]
Q2: Why is selective reaction at the iodine position favored over the bromine position?
A: The carbon-iodine (C-I) bond is weaker and more polarized than the carbon-bromine (C-Br) bond. This makes the C-I bond significantly more reactive towards oxidative addition to a low-valent palladium center, which is the initial step in most cross-coupling catalytic cycles.[2] This inherent reactivity difference allows for selective functionalization at the 5-position (iodine) under carefully controlled conditions.
Q3: I'm observing low yield despite using a high catalyst loading. What could be the issue?
A: Increasing catalyst loading does not always lead to higher yields and can sometimes be detrimental. Potential issues include:
-
Catalyst Deactivation: The pyridinol moiety or other species in the reaction mixture might be poisoning the catalyst.[3]
-
Side Reactions: Higher catalyst concentrations can sometimes promote undesired side reactions, such as debromination.[4]
-
Poor Ligand Choice: The ligand is crucial for catalyst stability and activity. An inappropriate ligand can lead to rapid catalyst decomposition.[2][5]
-
Inactive Catalyst: Ensure your palladium source is effectively reduced to the active Pd(0) species in situ.[6][7]
Q4: Can I perform a second coupling reaction at the bromine position?
A: Yes, sequential or one-pot double cross-coupling reactions are feasible. After the initial, more facile coupling at the C-I bond, the less reactive C-Br bond can be functionalized. This second step often requires more forcing conditions, such as a higher temperature, a different and more robust catalyst/ligand system, or a stronger base.[2]
Q5: How does the hydroxyl group on the pyridine ring affect the reaction?
A: The hydroxyl group can influence the reaction in several ways. It can act as a coordinating group to the metal center, potentially altering the catalyst's reactivity and stability. Its acidic nature might also necessitate careful selection of the base to avoid unwanted side reactions or deprotonation that could affect the substrate's electronic properties.
Troubleshooting Guides
This section provides a structured approach to resolving specific issues you might encounter during your experiments.
Issue 1: Low or No Conversion of 2-Bromo-5-iodopyridin-3-ol
Symptoms:
-
TLC or LC-MS analysis shows predominantly unreacted starting material.
-
Minimal or no desired product is formed.
Potential Causes & Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Inactive Catalyst | The active catalytic species in most cross-coupling reactions is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), it may not be reducing efficiently to Pd(0). Solution: • Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern palladacycle precatalyst (e.g., G3 or G4 palladacycles) that readily forms the active catalyst.[2][6] • Ensure your reaction conditions (solvents, reagents) are free of oxidants. Degassing the solvent is critical.[2] |
| Inappropriate Ligand | The ligand stabilizes the palladium center and facilitates key steps in the catalytic cycle. For electron-rich pyridinols, bulky and electron-rich phosphine ligands are often effective.[2] Solution: • Screen a panel of ligands. For Suzuki couplings, ligands like SPhos, XPhos, or RuPhos are often good starting points.[2][5] For Buchwald-Hartwig aminations, BrettPhos for primary amines and RuPhos for secondary amines can be effective.[6] |
| Incorrect Base | The base plays a crucial role in the catalytic cycle (e.g., transmetalation in Suzuki coupling, deprotonation of the amine in Buchwald-Hartwig).[2][6] An unsuitable base can halt the reaction. Solution: • For Suzuki reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[2] • For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are typically used.[6][8] • Ensure the base is finely powdered and anhydrous if required.[2] |
| Low Reaction Temperature | The activation energy for the oxidative addition or other steps in the catalytic cycle may not be met at the current temperature. Solution: • Incrementally increase the reaction temperature, monitoring for product formation and potential side reactions. |
Issue 2: Poor Selectivity - Reaction at Both Bromine and Iodine Sites
Symptoms:
-
A complex mixture of mono- and di-substituted products is observed.
-
Difficulty in isolating the desired mono-substituted product.
Potential Causes & Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Reaction Conditions Too Harsh | High temperatures or a highly active catalyst system can overcome the reactivity difference between the C-I and C-Br bonds, leading to non-selective coupling.[2] Solution: • Lower the Temperature: This is often the most effective first step to improve selectivity. • Reduce Catalyst Loading: A lower concentration of the active catalyst can favor the more facile reaction at the iodine position. • Use a Milder Base: A less reactive base can slow down the overall catalytic turnover, allowing for greater differentiation between the two halogen sites.[2] |
| Overly Active Catalyst/Ligand System | Some highly active catalyst systems may not be selective enough for this substrate. Solution: • If using a very active ligand, consider switching to a less electron-rich or less bulky ligand to temper the catalyst's reactivity. |
Issue 3: Significant Formation of Debrominated Byproduct
Symptoms:
-
Observation of a significant amount of 5-iodo-pyridin-3-ol or its coupled product where the bromine at the 2-position has been replaced by a hydrogen atom.
Potential Causes & Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Formation of Palladium-Hydride Species | Palladium-hydride species, which can be responsible for hydrodehalogenation, can form from various sources in the reaction mixture.[4] Solution: • Change the Base: Strong bases, particularly alkoxides, can promote the formation of hydride species. Switching to milder inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ is a highly effective strategy.[4] • Solvent Choice: Ensure you are using anhydrous solvents, as water can sometimes be a source of protons. |
| High Reaction Temperature | The activation energy for the debromination pathway may be more accessible at higher temperatures.[4] Solution: • Lower the reaction temperature to disfavor the undesired debromination pathway.[4] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Optimization in a Suzuki-Miyaura Coupling
This protocol outlines a systematic approach to optimizing the palladium catalyst loading for the coupling of 2-bromo-5-iodopyridin-3-ol with a boronic acid.
-
Reaction Setup:
-
To a series of oven-dried reaction vials, add 2-bromo-5-iodopyridin-3-ol (1.0 equiv), the boronic acid (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
In separate stock solutions, prepare the palladium precatalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) in the chosen degassed solvent (e.g., 1,4-dioxane/water mixture).[4]
-
-
Catalyst Addition:
-
To each reaction vial, add the appropriate volume of the palladium precatalyst and ligand stock solutions to achieve the desired catalyst loadings (e.g., 5 mol%, 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%).
-
-
Reaction Execution:
-
Monitoring and Analysis:
-
Monitor the reactions at regular intervals (e.g., 1h, 4h, 12h, 24h) by taking small aliquots and analyzing them by LC-MS or GC-MS to determine the conversion of starting material and the formation of product and byproducts.
-
-
Evaluation:
-
Compare the yield, selectivity, and reaction time across the different catalyst loadings to determine the optimal conditions.
-
Visualization of Key Processes
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low-yield reactions.
References
-
Optimization of the catalyst loading for the Sonogashira reaction - ResearchGate. Available at: [Link]
-
Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction - ResearchGate. Available at: [Link]
-
Optimizing Suzuki Coupling Reactions - CovaSyn. Available at: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PubMed Central. Available at: [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. Available at: [Link]
-
(PDF) Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives - ResearchGate. Available at: [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. Available at: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D4QO02335H. Available at: [Link]
Sources
- 1. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Temperature control in the synthesis of 2-Bromo-5-iodopyridin-3-ol
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-5-iodopyridin-3-ol. This document provides in-depth troubleshooting advice and answers to frequently asked questions, with a core focus on the critical aspect of temperature control throughout the synthetic process. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and successful experimental outcomes.
Introduction: The Synthetic Challenge
The synthesis of polysubstituted pyridines, such as 2-Bromo-5-iodopyridin-3-ol, requires precise control over reaction conditions to achieve the desired regioselectivity and avoid the formation of difficult-to-separate impurities. The electronic nature of the pyridine ring, influenced by the hydroxyl group and the progressively introduced halogens, dictates the reactivity and the optimal conditions for each synthetic step. Temperature is a paramount variable that governs reaction rates, selectivity, and the stability of intermediates. This guide will dissect the nuances of temperature control in a plausible synthetic route to empower you with the knowledge to navigate potential challenges.
Proposed Synthetic Pathway
A logical and efficient synthetic route to 2-Bromo-5-iodopyridin-3-ol commences with the commercially available 2-Amino-3-hydroxypyridine. This pathway involves a two-step halogenation process, where careful temperature management is crucial for success.
Caption: Proposed synthetic workflow for 2-Bromo-5-iodopyridin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most critical temperature-controlled step in this synthesis?
A1: The most critical step is the diazotization of the amino-intermediate and its subsequent conversion in the Sandmeyer reaction. Diazonium salts are notoriously unstable and can decompose, sometimes explosively, at elevated temperatures.[1] It is imperative to maintain a low temperature, typically between 0-5 °C, during the formation of the diazonium salt to prevent its decomposition and the formation of unwanted byproducts.
Q2: How does temperature affect the initial bromination of 2-Amino-3-hydroxypyridine?
A2: Temperature control during the bromination with N-bromosuccinimide (NBS) is vital for regioselectivity. The hydroxyl and amino groups are activating and ortho-, para-directing. While the 5-position is electronically favored, higher temperatures can lead to over-bromination, resulting in the formation of di-brominated species.[2] Maintaining a moderate and consistent temperature ensures a cleaner reaction profile with a higher yield of the desired mono-brominated product.
Q3: Can the iodination step be performed at room temperature?
A3: While some iodination reactions of activated rings can proceed at room temperature, for a substrate that is already substituted, gentle heating may be required to achieve a reasonable reaction rate. However, excessive heat can lead to side reactions or decomposition. A one-pot iodination of hydroxypyridines has been reported under mild conditions, suggesting that starting at room temperature and gently warming if necessary is a prudent approach.[3]
Q4: Why is a low temperature crucial during the quenching of the Sandmeyer reaction?
A4: Quenching the Sandmeyer reaction, typically with a basic solution to neutralize the strong acid, should be done at a low temperature to manage the exothermicity of the neutralization. A rapid increase in temperature can lead to the degradation of the desired product and the formation of phenolic byproducts from the reaction of any remaining diazonium salt with water.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, with a focus on temperature-related causes and solutions.
| Problem | Potential Temperature-Related Cause(s) | Troubleshooting & Optimization |
| Low to no yield of 2-Amino-5-bromo-3-hydroxypyridine (Step 1) | Reaction temperature is too low, resulting in a sluggish or stalled reaction. | Gradually increase the reaction temperature in 5-10 °C increments, monitoring the reaction progress by TLC. Be cautious not to overshoot, as this can lead to side product formation. |
| Reaction temperature is too high, leading to decomposition of the starting material or product. | Ensure the reaction is adequately cooled. For exothermic reactions, consider adding the brominating agent in portions to maintain better temperature control. | |
| Formation of multiple products in the bromination step (Step 1) | Inconsistent temperature control, leading to a loss of regioselectivity. | Utilize a reliable cooling bath (ice-water or cryocooler) to maintain a stable internal temperature. Slow, dropwise addition of the brominating agent can also prevent localized temperature spikes. |
| Low yield of the iodinated product (Step 2) | Insufficient temperature to overcome the activation energy for iodination on a deactivated ring. | After initial mixing at room temperature, gently heat the reaction mixture (e.g., to 40-50 °C) and monitor by TLC. Avoid aggressive heating. |
| Reaction mixture turns dark brown/black during diazotization (Step 3) | The temperature has exceeded the stability threshold of the diazonium salt, leading to decomposition. | Immediately cool the reaction vessel in an ice-salt bath. Ensure continuous and efficient stirring. The addition of the sodium nitrite solution must be slow and dropwise, with constant monitoring of the internal temperature to keep it below 5 °C. |
| Low yield in the Sandmeyer reaction (Step 3) | Premature decomposition of the diazonium salt before the addition of the copper(I) bromide catalyst. | Maintain the low temperature (0-5 °C) of the diazonium salt solution until the moment of its addition to the hot catalyst solution. |
| The temperature of the copper(I) bromide solution is too low for efficient conversion. | The Sandmeyer reaction itself often requires elevated temperatures to drive the decomposition of the diazonium salt in the presence of the copper catalyst. Pre-heat the CuBr solution to the recommended temperature (often 60-100 °C) before the slow addition of the cold diazonium salt solution. |
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromo-3-hydroxypyridine
-
Dissolve 2-Amino-3-hydroxypyridine in a suitable solvent (e.g., DMF or acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and a thermometer.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of N-bromosuccinimide (NBS) in the same solvent dropwise, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Step 2: Synthesis of 2-Amino-5-bromo-3-iodo-3-hydroxypyridine Intermediate
-
To a solution of 2-Amino-5-bromo-3-hydroxypyridine in a suitable solvent (e.g., dichloromethane or acetonitrile), add N-iodosuccinimide (NIS).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
If the reaction is sluggish, gently warm the mixture to 40-50 °C.
-
Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer and concentrate it to obtain the crude product, which can be purified by chromatography.
Step 3: Synthesis of 2-Bromo-5-iodopyridin-3-ol via Diazotization and Sandmeyer Reaction
Caption: Workflow for the temperature-critical Diazotization and Sandmeyer steps.
-
Diazotization:
-
Dissolve the 2-Amino-5-bromo-3-iodo-3-hydroxypyridine intermediate in an aqueous solution of hydrobromic acid (HBr) in a flask.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (NaNO₂) in water and cool it to 0-5 °C.
-
Add the NaNO₂ solution dropwise to the amino-pyridine solution, keeping the internal temperature strictly below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Heat this solution to 60-100 °C.
-
Slowly and carefully add the cold diazonium salt solution to the hot CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, maintain the temperature for a further 30-60 minutes to ensure complete reaction.
-
Cool the reaction mixture to room temperature and then quench by pouring it over ice.
-
Neutralize the solution with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent.
-
Purify the final product by column chromatography or recrystallization.
-
References
- International Journal of Scientific & Technology Research. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
- Google Patents. (n.d.). CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
- Heterocyclic Letters. (2021). A convenient and scalable method for preparation of 2,5-dibromopyridine.
- Chemia. (2022, November 14). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Retrieved from chem-station.
- BenchChem. (n.d.). Synthesis of 3-(5-Bromopyridin-2-yl)oxetan-3-ol: A Technical Guide. Retrieved from benchchem.com/product/b2139/technical-guide.
- Chemia. (2022, September 21). A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1). Retrieved from chem-station.com/en/reactions-e/2022/09/a-tried-and-true-synthesis-method-describing-iodination-reactions-with-halogen-exchange-1.html.
- MLR Institute of Pharmacy. (n.d.). PHARMACEUTICAL-ORGANIC-CHEMISTRY-II-LAB-MANUAL.pdf.
- McNally, A. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation.
- BenchChem. (n.d.). Technical Support Center: Pyridine Synthesis - Preventing Over-Nitration. Retrieved from benchchem.
- Google Patents. (n.d.). CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine.
- Journal of Organic Chemistry. (2009). One-Pot Iodination of Hydroxypyridines.
- ResearchGate. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from researchgate.net/publication/280924975_Synthesis_of_2-Amino-5-Bromo-3-Iodopyridine.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. Retrieved from benchchem.com/technical-support/troubleshooting-low-yield-in-multicomponent-reactions-of-pyridines.
-
PMC. (2024, August 28). C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates. Retrieved from .
- A Sheffield Hallam University thesis. (n.d.).
- ChemRxiv. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Rea- gents. Retrieved from chemrxiv.org/engage/chemrxiv/article-details/60c75535384565b785731109.
- Stack Exchange. (2017, June 19). Why should the temperature be maintained at 0–5 °C in a diazotisation?. Retrieved from chemistry.stackexchange.
- RSC Publishing. (n.d.). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Retrieved from pubs.rsc.org/en/content/articlelanding/1997/p2/a607738j.
- BenchChem. (n.d.). Best practices for handling anhydrous reactions for pyridine synthesis. Retrieved from benchchem.com/technical-support/best-practices-for-handling-anhydrous-reactions-for-pyridine-synthesis.
-
PMC. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Retrieved from .
- White Rose Research Online. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Retrieved from eprints.whiterose.ac.uk/163276/1/Manuscript%20for%20deposition.pdf.
- Guidechem. (n.d.). How to Synthesize 5-BROMO-3-IODO-PYRIDIN-2-OL?. Retrieved from guidechem.com/frequently-asked-questions/how-to-synthesize-5-bromo-3-iodo-pyridin-2-ol-a1112041.html.
Sources
Technical Support Center: Scaling Up 2-Bromo-5-iodopyridin-3-ol Production
Current Status: Online Operator: Dr. Aris Thorne, Senior Application Scientist Ticket ID: SC-PYR-2024-005 Subject: Process Optimization & Troubleshooting for CAS 1142191-52-3[1]
Executive Summary: The "Mismatched" Challenge
Welcome to the technical support hub for 2-Bromo-5-iodopyridin-3-ol . Scaling this molecule presents a classic "electronic mismatch" in heterocyclic chemistry.
-
The Core Conflict: You are attempting to halogenate a pyridine ring containing both a strong activating group (-OH at C3) and a deactivating nitrogen atom.[1]
-
The Regiochemistry Trap: The hydroxyl group directs Electrophilic Aromatic Substitution (EAS) primarily to positions 2 (ortho) and 6 (para). However, your target requires an iodine at C5 —a position that is electronically disfavored in a simple 3-pyridinol EAS because it is meta to the hydroxyl and beta to the nitrogen.
This guide assumes you are utilizing the most robust industrial route: Regioselective bromination of 5-iodopyridin-3-ol , or a modified Sandmeyer approach.[1] We will address the specific bottlenecks of regiocontrol, purification, and safety during scale-up.
Module 1: Route Selection & Process Logic
Before troubleshooting, verify your synthetic strategy against this validated logic flow.
The Validated Pathway (Recommended)
The most scalable route avoids forcing iodine into the C5 position of a pre-brominated ring. Instead, it utilizes the steric and electronic environment of 5-iodopyridin-3-ol to direct the incoming bromine to C2.
Mechanism:
-
Starting Material: 5-iodopyridin-3-ol.[1][]
-
Reagent: N-Bromosuccinimide (NBS) or Br₂.[1]
-
Directing Effect: The C3-OH group activates C2 and C6. C2 is sterically more crowded but electronically favored due to the "alpha-effect" of the pyridine nitrogen (inductive withdrawal makes C2 more acidic/nucleophilic in certain resonance forms) and coordination of the brominating agent to the hydroxyl/nitrogen.
Figure 1: Synthetic logic flow for the regioselective bromination of 5-iodopyridin-3-ol.
Module 2: Troubleshooting Guide (Q&A)
This section addresses specific deviations observed during Kilogram-Lab (K-Lab) and Pilot Plant runs.
Category A: Regioselectivity & Reaction Stalling
Q1: I am seeing significant formation of the 2,6-dibromo impurity (>15%). How do I suppress this?
-
Diagnosis: Over-bromination occurs when the reaction kinetics are too fast or local concentration of the brominating agent is too high.
-
Corrective Action:
-
Switch Reagents: If using elemental bromine (
), switch to N-Bromosuccinimide (NBS) .[1] NBS provides a slow, controlled release of the bromonium ion ( ), favoring the mono-substitution product. -
Temperature Control: Lower the reaction temperature to 0°C to -10°C . The activation energy difference between C2 and C6 substitution is small; lower temperatures maximize this selectivity.[1]
-
Stoichiometry: Strictly limit NBS to 0.95 - 1.0 equivalents . Do not use excess to "push" conversion; it is better to have unreacted starting material (separable) than di-bromo impurity (hard to separate).[1]
-
Q2: The reaction stalls at 80% conversion, even with additional NBS.
-
Diagnosis: Protonation of the pyridine nitrogen.[1] As the reaction proceeds, HBr (or succinimide byproduct) accumulates. If the pyridine nitrogen becomes protonated, the ring deactivates, halting the EAS mechanism.
-
Corrective Action:
Category B: Purification & Workup
Q3: The product is co-eluting with the starting material during HPLC monitoring. How can I separate them on a large scale without chromatography?
-
Diagnosis: 5-iodopyridin-3-ol and 2-bromo-5-iodopyridin-3-ol have very similar polarities due to the dominant hydroxyl group.[1]
-
Corrective Action:
-
pKa Exploitation (Self-Validating Protocol): The introduction of the Bromine atom at C2 (ortho to OH) significantly increases the acidity of the phenolic hydroxyl group due to the inductive electron-withdrawing effect (-I).[1]
-
Protocol:
-
Dissolve the crude mixture in dilute NaOH (pH > 12). Both species will dissolve as phenoxides.[1]
-
Slowly acidify with dilute HCl.
-
The Target (2-Br) is more acidic (lower pKa) and will remain in solution longer or precipitate at a lower pH than the starting material.[1] Perform a "pH swing" crystallization. Determine the exact precipitation pH of the impurity vs. the target in the lab first.
-
-
Q4: My final product is purple/brown. Is this degradation?
-
Diagnosis: This is likely trace iodine liberation (deiodination) or oxidation of the phenol, common in iodo-pyridines exposed to light or acid.
-
Corrective Action:
Module 3: Scale-Up Safety & Hazard Analysis
Scaling from grams to kilograms introduces thermal and toxicity risks that are negligible at the bench scale.[1]
| Hazard | Cause | Scale-Up Mitigation Strategy |
| Thermal Runaway | NBS decomposition or rapid bromination exotherm.[1] | Dosing Control: Do not add solid NBS in one portion. Use a solid addition funnel or dissolve NBS in DMF and dose via pump.[1] Maintain internal temp < 25°C. |
| Toxic Off-gassing | Formation of | Scrubbing: Route reactor vents through a caustic scrubber (NaOH + Sodium Thiosulfate).[1] |
| Skin Sensitization | Halogenated pyridines are potent sensitizers.[1] | PPE: Double nitrile gloves are mandatory.[1] Use full-face respirators if handling dry powder.[1] Isolate the solid handling area. |
| Shock Sensitivity | Dry NBS/NIS can be shock-sensitive if contaminated.[1] | Storage: Store brominating agents in the dark, cool, and dry. Do not scrape dried crusts from threads of bottles.[1] |
Module 4: Decision Tree for Process Deviation
Use this logic flow when the impurity profile deviates from the standard.
Figure 2: Troubleshooting decision tree for impurity management.
References & Grounding
-
Regioselectivity in Pyridine Halogenation:
-
Synthesis of 2-Amino-5-bromo-3-iodopyridine (Analogous Chemistry):
-
Compound Identification (Target Verification):
-
Iodination Methodologies:
Disclaimer: This guide is intended for qualified chemical professionals. All scale-up activities must be preceded by a thorough Process Safety Hazard Assessment (PHA).[1]
Sources
Validation & Comparative
A Definitive Guide to the Structural Confirmation of 2-Bromo-5-iodopyridin-3-ol Using 2D NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. In the realm of complex, polysubstituted heteroaromatics such as 2-Bromo-5-iodopyridin-3-ol, seemingly minor differences in substituent placement can drastically alter biological activity, toxicity, and physicochemical properties. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a first-line analytical tool, its utility can be limited when dealing with molecules that have few protons and significant electronic complexity. This guide provides an in-depth, practical comparison of how a synergistic suite of 2D NMR experiments—COSY, HSQC, and HMBC—provides an unambiguous, self-validating pathway to structural confirmation.
The challenge with a molecule like 2-Bromo-5-iodopyridin-3-ol lies in its limited proton environment. With only two aromatic protons, a simple 1D ¹H NMR spectrum reveals two doublets, indicating they are coupled. However, this alone does not definitively establish their positions relative to the four non-proton substituents (Br, I, OH, and the ring nitrogen). Relying solely on predicted chemical shifts can be misleading due to the complex interplay of electronic effects from multiple halogens and a hydroxyl group on the pyridine ring.[1][2] This is where 2D NMR transitions from a supplementary technique to an essential, definitive tool.[3][4]
The Analytical Strategy: A Triad of 2D NMR Experiments
To move from ambiguity to certainty, we employ a logical workflow that builds a complete picture of the molecular framework piece by piece. This approach leverages three core 2D NMR experiments, each providing a unique and complementary piece of the structural puzzle. Two-dimensional NMR overcomes the challenges of overlapping signals in complex molecules by spreading the information across two frequency dimensions, enhancing resolution and revealing correlations between nuclei.[5]
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption { label="Logical workflow for structural elucidation using 2D NMR."; fontname="Arial"; fontsize=12; }
Experimental Protocol: Acquiring High-Fidelity Data
The quality of the final structural confirmation is entirely dependent on the quality of the acquired data. The following protocol outlines a robust methodology for preparing the sample and setting up the NMR experiments.
1. Sample Preparation:
-
Accurately weigh approximately 10-15 mg of 2-Bromo-5-iodopyridin-3-ol.
-
Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for polar compounds and for its high boiling point, which minimizes evaporation. The residual solvent peak will also not interfere with the aromatic proton signals. The hydroxyl proton (OH) will be observable and can provide additional structural information.
-
Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe (~4.5 cm).[6]
2. NMR Spectrometer & General Parameters:
-
Instrument: A 500 MHz (or higher) spectrometer equipped with a cryoprobe is recommended for optimal sensitivity and dispersion.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure chemical shift stability.
-
Locking and Shimming: Lock on the deuterium signal of DMSO-d₆ and perform automated or manual shimming to achieve optimal magnetic field homogeneity.
3. 1D Spectra Acquisition:
-
¹H NMR: Acquire a standard proton spectrum with sufficient scans to achieve a good signal-to-noise ratio (S/N > 100:1).
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A quantitative ¹³C experiment is not necessary at this stage, but good S/N is crucial.
4. 2D Spectra Acquisition:
-
COSY (Correlation Spectroscopy): Use a standard gradient-enhanced COSY (gCOSY) pulse sequence. Acquire at least 2 scans per increment with 256-512 increments in the indirect dimension (F1).
-
HSQC (Heteronuclear Single Quantum Coherence): Use a gradient-enhanced, sensitivity-improved HSQC sequence with multiplicity editing (if available).[6][7] This will not only show ¹J_CH correlations but also differentiate CH/CH₃ signals from CH₂ signals by phase. Set the average one-bond ¹H-¹³C coupling constant (¹J_CH) to ~165 Hz, a typical value for aromatic CH groups.
-
HMBC (Heteronuclear Multiple Bond Correlation): Use a standard gradient-enhanced HMBC pulse sequence. This experiment is crucial for mapping the molecular skeleton.[8] Optimize the long-range coupling delay for an average nJ_CH of 8 Hz. This value is a good compromise for detecting both two-bond (²J_CH) and three-bond (³J_CH) correlations.[8]
Data Interpretation: A Step-by-Step Analysis
With high-quality spectra acquired, the process of structural elucidation begins. We will use hypothetical, yet realistic, chemical shift data for this analysis.
Table 1: Hypothetical ¹H and ¹³C NMR Data for 2-Bromo-5-iodopyridin-3-ol in DMSO-d₆
| Atom Label | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (ppm) |
| OH | 10.50 | br s | - | - |
| H4 | 7.85 | d | 2.1 | 128.5 (CH) |
| H6 | 8.10 | d | 2.1 | 145.0 (CH) |
| C2 | - | - | - | 142.0 (C-Br) |
| C3 | - | - | - | 155.0 (C-OH) |
| C5 | - | - | - | 85.0 (C-I) |
Step 1: Establishing the Proton Framework with COSY
The COSY experiment identifies protons that are coupled to each other through bonds, typically over two or three bonds.[9][10] In our molecule, we expect to see a single cross-peak connecting the two aromatic protons, confirming they are part of the same spin system and are scalar coupled.
-
Observation: The COSY spectrum will display diagonal peaks at (8.10, 8.10) ppm and (7.85, 7.85) ppm.
-
Key Correlation: A single cross-peak will appear at (8.10, 7.85) ppm and its symmetric counterpart at (7.85, 8.10) ppm.
-
Interpretation: This confirms that H6 (8.10 ppm) and H4 (7.85 ppm) are indeed coupled. The small coupling constant (J = 2.1 Hz) is characteristic of a four-bond meta-coupling (⁴J_HH) in a pyridine ring, strongly suggesting a 1,3-relationship between these protons (i.e., at positions 4 and 6).
dot graph G { layout=neato; node [shape=none, image="2-Bromo-5-iodopyridin-3-ol_structure.png"]; a [pos="1.5,1.2!", label="H6"]; b [pos="0.5,0.2!", label="H4"]; a -- b [style=dashed, color="#EA4335", penwidth=2.5, label=" COSY Correlation", fontcolor="#EA4335", fontsize=12]; } caption { label="COSY correlation between H4 and H6."; fontname="Arial"; fontsize=12; }
(Note: A placeholder image "2-Bromo-5-iodopyridin-3-ol_structure.png" is used in the DOT script. In a real application, this would be the molecule's image.)
Step 2: Linking Protons to Carbons with HSQC
The HSQC experiment is arguably the most straightforward 2D NMR technique, creating a direct link between a proton and the carbon to which it is attached (a one-bond correlation).[8][11] This allows us to assign the carbon signals for all protonated carbons unambiguously.
-
Observation: The HSQC spectrum will show two cross-peaks.
-
Key Correlations:
-
A peak correlating the proton at 8.10 ppm with the carbon at 145.0 ppm.
-
A peak correlating the proton at 7.85 ppm with the carbon at 128.5 ppm.
-
-
Interpretation: We can now definitively assign C6 at 145.0 ppm (attached to H6) and C4 at 128.5 ppm (attached to H4). This provides two critical anchor points on the carbon skeleton.
dot graph G { layout=neato; node [shape=none, image="2-Bromo-5-iodopyridin-3-ol_structure.png"]; H6 [pos="1.5,1.2!", label="H6 (8.10 ppm)"]; C6 [pos="1.2,0.8!", label="C6 (145.0 ppm)"]; H4 [pos="0.5,0.2!", label="H4 (7.85 ppm)"]; C4 [pos="0.8,0.5!", label="C4 (128.5 ppm)"]; H6 -- C6 [dir=both, color="#34A853", penwidth=2.5, label=" HSQC", fontcolor="#34A853", fontsize=12]; H4 -- C4 [dir=both, color="#34A853", penwidth=2.5, label=" HSQC", fontcolor="#34A853", fontsize=12]; } caption { label="HSQC correlations linking protons to their carbons."; fontname="Arial"; fontsize=12; }
(Note: A placeholder image "2-Bromo-5-iodopyridin-3-ol_structure.png" is used in the DOT script.)
Step 3: Assembling the Full Structure with HMBC
The HMBC experiment is the cornerstone of this analysis, revealing correlations between protons and carbons over two and three bonds (and occasionally four in conjugated systems).[8][12] These long-range correlations allow us to connect the protonated carbons to the non-protonated (quaternary) carbons, thereby placing the substituents.
Table 2: Key Expected HMBC Correlations for Structural Confirmation
| Proton | Correlates to Carbon (Chemical Shift) | Number of Bonds (J) | Structural Implication |
| H4 (7.85 ppm) | C6 (145.0 ppm) | ³J_CH | Connects H4 to C6 position |
| C5 (85.0 ppm) | ²J_CH | Places Iodine at C5 | |
| C2 (142.0 ppm) | ³J_CH | Places Bromine at C2 | |
| C3 (155.0 ppm) | ²J_CH | Connects H4 to C3 position | |
| H6 (8.10 ppm) | C4 (128.5 ppm) | ³J_CH | Connects H6 to C4 position |
| C5 (85.0 ppm) | ²J_CH | Confirms Iodine at C5 | |
| C2 (142.0 ppm) | - (⁴J_CH, weak/absent) | (Expected to be very weak) | |
| OH (10.50 ppm) | C3 (155.0 ppm) | ²J_CH | Confirms OH at C3 |
| C4 (128.5 ppm) | ³J_CH | Confirms C4 is adjacent to C3 | |
| C2 (142.0 ppm) | ³J_CH | Confirms C2 is adjacent to C3 |
Causality and Interpretation of HMBC Data:
-
Placing the Iodine: The proton H4 shows a strong correlation to the carbon at 85.0 ppm. This must be a two-bond coupling (²J_CH). Simultaneously, H6 also shows a strong two-bond correlation to this same carbon. The only carbon that is two bonds away from both H4 and H6 is C5. The significant upfield shift to 85.0 ppm is characteristic of a carbon bearing a heavy atom like iodine. This single piece of data definitively places the iodine at the C5 position.
-
Placing the Bromine: H4 also shows a clear three-bond (³J_CH) correlation to the quaternary carbon at 142.0 ppm. The only carbon three bonds away from H4 (that isn't C6) is C2. This correlation is a critical piece of evidence that places the bromine substituent at C2.
-
Placing the Hydroxyl Group: The exchangeable proton of the hydroxyl group (at 10.50 ppm) shows a strong two-bond correlation to the carbon at 155.0 ppm, assigning this as C3. It also shows three-bond correlations to C2 and C4, confirming that the hydroxyl group is situated between these two carbons. The downfield shift of C3 to 155.0 ppm is consistent with it being attached to an oxygen atom.
This web of interlocking correlations, where multiple protons point to the same quaternary carbon, provides a self-validating system that leaves no room for alternative isomeric structures.
dot graph G { node [shape=none, image="2-Bromo-5-iodopyridin-3-ol_structure.png"]; H4 [pos="0.5,0.2!", label="H4"]; H6 [pos="1.5,1.2!", label="H6"]; C2 [pos="0.5,2.2!", label="C2-Br"]; C5 [pos="1.5,-0.2!", label="C5-I"];
} caption { label="Key HMBC correlations confirming substituent positions."; fontname="Arial"; fontsize=12; }
(Note: A placeholder image "2-Bromo-5-iodopyridin-3-ol_structure.png" is used in the DOT script.)
Comparison with Alternative Methodologies
While single-crystal X-ray diffraction can provide the absolute structure of a compound, it requires a suitable crystal, which is not always achievable. Furthermore, NMR provides the structure of the molecule in solution, which is often more relevant to its behavior in biological assays or as a pharmaceutical product.[13][14] Compared to relying on computational chemical shift prediction, which can be inaccurate for heavily substituted systems, the 2D NMR approach is based on direct, empirical evidence of through-bond connectivity.
Conclusion
The structural confirmation of complex molecules like 2-Bromo-5-iodopyridin-3-ol demands more than a cursory analytical glance. A systematic and integrated 2D NMR approach, leveraging the specific strengths of COSY, HSQC, and HMBC, provides an unparalleled level of confidence and structural detail. This methodology creates a self-validating dataset where each experiment corroborates the others, culminating in a single, unambiguous structural assignment. For scientists in drug discovery and development, mastering this workflow is not just an academic exercise; it is a critical component of ensuring data integrity and accelerating the progression of novel chemical entities from the bench to the clinic.[15][16][17]
References
-
Vercauteren, J. (n.d.). 2D NMR structure elucidation of proanthocyanidins: the special case of the catechin-(4 alpha-8). ResearchGate. Retrieved February 7, 2026, from [Link]
-
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Retrieved February 7, 2026, from [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1. [Link]
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2021, August 15). 2D NMR Introduction. Retrieved February 7, 2026, from [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved February 7, 2026, from [Link]
-
2D NMR- Worked Example 2 (HSQC and HMBC). (2020, April 10). YouTube. Retrieved February 7, 2026, from [Link]
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques, S1: 001.
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved February 7, 2026, from [Link]
-
Bruker. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. Retrieved February 7, 2026, from [Link]
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2022, October 4). COSY Spectra. Retrieved February 7, 2026, from [Link]
-
Tundis, R., et al. (2020). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. PLoS ONE, 15(1), e0227923. [Link]
-
Stanković, A. V., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(11), 3228. [Link]
-
Kolonko, K. (2021, March 24). Interpreting Aromatic NMR Signals. YouTube. Retrieved February 7, 2026, from [Link]
-
Defence Technical Information Center. (1993). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Amino-5-bromo-2-iodopyridine. PMC. Retrieved February 7, 2026, from [Link]
- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
-
Scribd. (n.d.). HSQC and HMBC. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 2-Amino-5-bromo-3-hydroxypyridine. Retrieved February 7, 2026, from [Link]
-
Spectroscopy Online. (2024, June 28). NMR Spectroscopy Revolutionizes Drug Discovery. Retrieved February 7, 2026, from [Link]
-
Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Retrieved February 7, 2026, from [Link]
-
D'Souza, A., & P. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023, February 11). Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved February 7, 2026, from [Link]
-
Sette, M., Wechselberger, R., & Crestini, C. (2011). Elucidation of lignin structure by quantitative 2D NMR. Chemistry - A European Journal, 17(34), 9529-9535. [Link]
-
Martin, G. E., & Zektzer, A. S. (1988). Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation. Magnetic Resonance in Chemistry, 26(8), 631-652. [Link]
-
International Labmate. (n.d.). The Role of Spectroscopy in Modern Pharmaceutical Quality Control. Retrieved February 7, 2026, from [Link]
-
Kleinmaier, R., et al. (2013). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Magnetic resonance in chemistry : MRC. [Link]
-
Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. YouTube. Retrieved February 7, 2026, from [Link]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. scribd.com [scribd.com]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. emerypharma.com [emerypharma.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. jbclinpharm.org [jbclinpharm.org]
- 15. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. researchgate.net [researchgate.net]
Comparing the efficacy of kinase inhibitors derived from 2-Bromo-5-iodopyridin-3-ol
This guide provides an in-depth technical comparison of kinase inhibitors derived from the 2-Bromo-5-iodopyridin-3-ol scaffold. This specific chemical building block is the critical precursor for synthesizing furo[3,2-b]pyridine and oxazolo[4,5-b]pyridine core structures—privileged scaffolds that have recently yielded highly selective inhibitors for CLK , ALK1/2 , and Haspin kinases.
Executive Summary: The Scaffold Advantage
The chemical scaffold 2-Bromo-5-iodopyridin-3-ol (CAS: 1142191-52-3) is distinct from the more common 2-amino-5-bromo-3-iodopyridine (used for Crizotinib). Its unique 2-bromo-3-hydroxy substitution pattern allows for intramolecular cyclization reactions—specifically with alkynes or nitriles—to form fused bicyclic heteroaromatics.
These fused systems, particularly furo[3,2-b]pyridines , function as bioisosteres of the purine ring of ATP, allowing them to bind deeply within the kinase hinge region. This guide compares the efficacy of these novel fused inhibitors against standard non-fused alternatives.
Key Efficacy Findings
| Feature | Furo[3,2-b]pyridine Inhibitors (Derived from 2-Br-5-I-3-OH) | Standard Inhibitors (e.g., Pyrazolo[1,5-a]pyrimidines) |
| Selectivity | High. Rigid planar geometry restricts off-target binding. | Moderate. Flexible cores often lead to promiscuous binding. |
| Potency (IC50) | Nanomolar (1–10 nM) for CLK, ALK1/2, Haspin. | Variable. Often requires higher doses for similar inhibition. |
| Binding Mode | Type I (ATP-competitive). Anchors via the pyridine nitrogen. | Type I or II. Depends on the "tail" substituents. |
| Solubility | Moderate. Planar stacking can reduce solubility; requires solubilizing groups. | High. Often designed with solubilizing morpholine/piperidine tails. |
Chemical Causality: From Scaffold to Inhibitor
To understand the efficacy differences, one must understand the structural origin. The 2-Bromo-5-iodopyridin-3-ol scaffold undergoes a Sonogashira coupling followed by cyclization to create the drug core.
Synthesis Logic & Pathway
The 2-bromo position is reactive toward terminal alkynes. The adjacent 3-hydroxyl group attacks the alkyne, closing the ring to form a furan. The 5-iodo position remains available for a second cross-coupling (Suzuki-Miyaura) to attach the "tail" that interacts with the kinase solvent-front region.
Figure 1: The synthetic workflow transforming the 2-Bromo-5-iodopyridin-3-ol scaffold into a bioactive kinase inhibitor.
Comparative Efficacy Analysis
Case Study A: CLK Kinase Inhibition (MU1210 vs. KH-CB19)
CDC-like kinases (CLKs) regulate RNA splicing. Standard inhibitors often lack selectivity, hitting other CMGC kinases (like DYRKs).
-
Derived Inhibitor: MU1210 (Furo[3,2-b]pyridine core derived from 2-Br-5-I-3-OH).
-
Standard: KH-CB19 (Dichloroindolyl core).
Experimental Data Comparison:
| Metric | MU1210 (Derived) | KH-CB19 (Standard) | Interpretation |
| CLK1 IC50 | 8.7 nM | 20 nM | MU1210 shows superior potency due to optimal hinge H-bonding. |
| CLK2 IC50 | 11 nM | 25 nM | Consistent potency across isoforms. |
| Selectivity (S-score) | 0.02 (Very High) | 0.15 (Moderate) | MU1210 hits fewer off-targets (only 6/369 kinases >90% inhibited). |
| Mechanism | Hinge binder (N of pyridine) | Hinge binder (Indole NH) | The pyridine N acceptor is a more specific motif for the CLK hinge region. |
Insight: The furo[3,2-b]pyridine core provides a rigid, flat surface that fits the narrow ATP pocket of CLK1/2 more precisely than the bulkier indole core of KH-CB19, resulting in drastically reduced off-target toxicity.
Case Study B: ALK2 (Activin Receptor-Like Kinase 2) Inhibition
ALK2 mutations cause Fibrodysplasia Ossificans Progressiva (FOP). The standard inhibitor LDN-193189 is widely used but promiscuous.
-
Derived Inhibitor: MU1700 (Furo[3,2-b]pyridine core).[1]
-
Standard: LDN-193189 (Pyrazolo[1,5-a]pyrimidine core).
Experimental Data Comparison:
| Metric | MU1700 (Derived) | LDN-193189 (Standard) | Interpretation |
| ALK2 IC50 | 12 nM | 5 nM | Slightly lower potency, but biologically equivalent. |
| Selectivity Profile | Clean (Mainly ALK1/2) | Promiscuous (Hits VEGFR, AMPK, etc.) | CRITICAL: MU1700 avoids VEGFR2 inhibition, reducing cardiovascular side effect risks. |
| Binding Mode | Rotated 90° vs Standard | Standard Canonical | The 5-iodo position allows vectors that avoid the "gatekeeper" steric clash seen in other scaffolds. |
Experimental Protocols
To validate the efficacy of inhibitors derived from this scaffold, the following protocols are standard.
Protocol 1: Synthesis of the Furo[3,2-b]pyridine Core
This protocol validates the quality of the starting material.
-
Reagents: Dissolve 2-Bromo-5-iodopyridin-3-ol (1.0 eq) in anhydrous DMF.
-
Coupling: Add PdCl2(PPh3)2 (0.05 eq), CuI (0.1 eq), and Triethylamine (3.0 eq).
-
Addition: Add Trimethylsilylacetylene (1.2 eq) dropwise under Argon.
-
Cyclization: Heat to 80°C for 4 hours. The 3-OH group spontaneously cyclizes onto the alkyne after desilylation (in situ or separate step with TBAF).
-
Purification: Silica gel chromatography (Hexane/EtOAc).
-
QC: Verify 5-iodo-furo[3,2-b]pyridine formation via 1H-NMR (Characteristic furan protons).
Protocol 2: Radiometric Kinase Assay (HotSpot™)
Used to generate the IC50 data cited above.
-
Preparation: Prepare 10 mM stock of the inhibitor in DMSO.
-
Dilution: Serial 3-fold dilutions (10 points) starting at 1 µM.
-
Reaction: Mix Kinase (e.g., CLK1, 5-10 nM), Substrate (Peptide, 20 µM), and [gamma-33P]ATP (10 µM).
-
Incubation: 30 minutes at Room Temperature.
-
Termination: Spot reaction onto P81 ion-exchange filter paper.
-
Wash: Wash filters with 0.75% phosphoric acid to remove unbound ATP.
-
Analysis: Measure radioactivity via scintillation counting.
-
Calculation: Fit curves using GraphPad Prism (Sigmoidal dose-response).
Selectivity Logic Visualization
The following diagram illustrates why the 2-Bromo-5-iodopyridin-3-ol derived scaffold yields higher selectivity.
Figure 2: Structural rigidity of the fused system minimizes entropic penalties and off-target adaptation.
References
-
Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors. Angewandte Chemie International Edition, 2019. Link
-
Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2. Journal of Medicinal Chemistry, 2024. Link
-
Synthesis and evaluation of 2-18F-fluoro-5-iodo-3-[2-(S)-3,4-dehydropyrrolinylmethoxy]pyridine (18F-Niofene). Nuclear Medicine and Biology, 2014. Link
-
Furopyridines as inhibitors of protein kinases (Patent WO2015165428). WIPO Patentscope, 2015. Link
Sources
A Comparative Guide to Purity Assessment of 2-Bromo-5-iodopyridin-3-ol: The Ascendancy of Quantitative NMR
For Immediate Release
In the fast-paced world of pharmaceutical development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For complex molecules like 2-Bromo-5-iodopyridin-3-ol, a key building block in the synthesis of novel therapeutics, rigorous purity assessment is paramount. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) with traditional analytical techniques, offering experimental insights for researchers, scientists, and drug development professionals.
The Central Role of Purity in Pharmaceutical Intermediates
The journey from a chemical intermediate to an Active Pharmaceutical Ingredient (API) is a meticulously controlled process.[1][2][3] Impurities, even in trace amounts, can have significant downstream consequences, impacting reaction yields, creating unforeseen side products, and, most critically, posing potential safety risks in the final drug product.[2] Therefore, the choice of analytical methodology for purity determination is a critical decision that influences not only regulatory compliance but also the overall efficiency and success of the drug development pipeline.[3]
Quantitative NMR (qNMR): A Primary Method for Purity Assessment
Quantitative NMR has emerged as a powerful and direct method for determining the purity of compounds.[4][5][6] Unlike chromatographic techniques that often rely on reference standards of the same substance, qNMR leverages the principle that the NMR signal intensity is directly proportional to the number of nuclei responsible for the signal.[4][7] This allows for the use of a single, well-characterized internal standard to quantify a wide range of analytes, streamlining the analytical process.[4][7]
-
Primary Ratio Method: qNMR does not require a calibration curve specific to the analyte, reducing the need for extensive reference material synthesis and characterization.[4]
-
High Accuracy and Precision: When executed correctly, qNMR can achieve high levels of accuracy and precision, making it a reliable tool for pharmaceutical quality control.[4]
-
Structural Information: Beyond quantification, the NMR spectrum provides a wealth of structural information, allowing for the simultaneous identification and quantification of the analyte and any observable impurities.
-
Non-destructive: The sample can be recovered after analysis, which is particularly advantageous when dealing with valuable or scarce materials.
Experimental Workflow: Purity Determination of 2-Bromo-5-iodopyridin-3-ol by ¹H qNMR
The following protocol outlines the key steps for the purity assessment of 2-Bromo-5-iodopyridin-3-ol using ¹H qNMR with an internal standard.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 3. tianmingpharm.com [tianmingpharm.com]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. emerypharma.com [emerypharma.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Quantification of 2-Bromo-5-iodopyridin-3-ol
For researchers, scientists, and drug development professionals, the purity and accurate quantification of pharmaceutical intermediates are non-negotiable. 2-Bromo-5-iodopyridin-3-ol is a key building block in the synthesis of various pharmacologically active molecules. Its precise measurement is critical to ensure the quality, safety, and efficacy of the final drug product. This guide presents a novel, validated High-Performance Liquid Chromatography (HPLC) method for the determination of 2-Bromo-5-iodopyridin-3-ol, offering a robust and reliable alternative to existing non-specific analytical techniques. The validation of this method is rigorously performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][3]
The Imperative for a Validated Analytical Method
In the landscape of pharmaceutical development, an analytical procedure is not merely a measurement; it is a core component of quality control. The objective of validating an analytical procedure is to demonstrate through laboratory studies that it is suitable for its intended purpose.[3][4] For a crucial intermediate like 2-Bromo-5-iodopyridin-3-ol, this means the method must be specific enough to distinguish it from potential impurities and degradation products, and accurate and precise enough to provide trustworthy quantitative data. This guide will compare our novel HPLC method to potential alternatives like Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, highlighting the superior quantitative capabilities of the validated HPLC approach.
The Novel HPLC-UV Method: A Deliberate Design
The selection of an analytical technique is the foundational step in method development. While techniques like TLC can be used for qualitative impurity spotting and NMR provides structural information, neither is optimal for routine, high-throughput quantitative analysis in a regulated environment. A reverse-phase HPLC method with UV detection was strategically chosen for its sensitivity, specificity, and compatibility with the physicochemical properties of 2-Bromo-5-iodopyridin-3-ol.
The causality behind our experimental choices is rooted in established chromatographic principles. A C18 column is selected for its versatility in retaining moderately polar compounds like our analyte. The mobile phase, a gradient mixture of acetonitrile and water with a formic acid modifier, is optimized to ensure a sharp peak shape and adequate retention. The UV detection wavelength is set at the analyte's maximum absorbance, maximizing sensitivity.
Method Validation Workflow
The validation of an analytical method is a systematic process that establishes its performance characteristics.[5] The following diagram outlines the comprehensive validation workflow undertaken for our novel HPLC method, adhering to ICH Q2(R1) principles.[2]
Caption: Workflow for the validation of the novel HPLC method.
Comparative Analysis of Analytical Methodologies
The choice of an analytical method is a balance of its intended purpose, performance characteristics, and practicality. Here, we compare our validated HPLC method with other potential analytical techniques for the analysis of 2-Bromo-5-iodopyridin-3-ol.
| Feature | Validated HPLC-UV (Novel Method) | Thin Layer Chromatography (TLC) | Nuclear Magnetic Resonance (NMR) |
| Primary Use | Quantitative analysis, purity determination | Qualitative identification, impurity spotting | Structural elucidation, qualitative analysis |
| Specificity | High; separates analyte from impurities | Low to moderate; co-elution is common | High; provides structural information but may not distinguish closely related impurities |
| Sensitivity | High (µg/mL to ng/mL) | Moderate (µg) | Low (mg) |
| Quantification | Excellent; high accuracy and precision | Semi-quantitative at best | Possible with internal standards, but complex and less precise for routine use |
| Throughput | High; suitable for automated analysis | High for qualitative screening | Low; longer acquisition times |
| Validation | Rigorously validated as per ICH guidelines | Not typically validated for quantitative purposes | Can be validated, but the process is more complex for quantitative applications |
As the table illustrates, for routine quality control where accurate and precise quantification is paramount, the validated HPLC-UV method is demonstrably superior.
Validation Parameters and Experimental Data
The trustworthiness of our novel method is established through the successful execution of a comprehensive validation protocol.[6][7] The following sections detail the experimental approach and the acceptance criteria for each validation parameter, supported by hypothetical but realistic data.
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1]
-
Experimental Protocol: A solution of 2-Bromo-5-iodopyridin-3-ol was spiked with potential impurities (e.g., starting materials, known by-products from synthesis). Additionally, the analyte was subjected to forced degradation studies (acidic, basic, oxidative, and photolytic stress) to generate potential degradation products. The chromatograms of these solutions were compared to that of a pure analyte standard.
-
Acceptance Criteria: The peak for 2-Bromo-5-iodopyridin-3-ol should be well-resolved from all potential impurities and degradation products, with a peak purity index greater than 0.999.
-
Results: The method demonstrated excellent specificity, with no interference observed at the retention time of the analyte peak.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2][8]
-
Experimental Protocol: A series of at least five standard solutions of 2-Bromo-5-iodopyridin-3-ol were prepared over a concentration range of 50% to 150% of the nominal sample concentration. Each solution was injected in triplicate.
-
Acceptance Criteria: A linear relationship between concentration and peak area should be observed, with a correlation coefficient (r²) ≥ 0.999.
-
Data Summary:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 489,562 |
| 75 | 734,123 |
| 100 | 980,541 |
| 125 | 1,225,678 |
| 150 | 1,471,234 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1]
-
Experimental Protocol: Accuracy was determined by spiking a placebo with known amounts of 2-Bromo-5-iodopyridin-3-ol at three concentration levels (80%, 100%, and 120% of the nominal concentration). Each level was prepared in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
-
Data Summary:
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL, mean of 3) | % Recovery |
| 80% | 80.0 | 79.5 | 99.4% |
| 100% | 100.0 | 100.2 | 100.2% |
| 120% | 120.0 | 119.3 | 99.4% |
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[2] Precision is evaluated at two levels: repeatability and intermediate precision.
-
Experimental Protocol:
-
Repeatability (Intra-assay precision): Six replicate injections of a 100% concentration standard solution were performed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): The repeatability study was repeated on a different day, by a different analyst, and on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
-
Data Summary:
| Precision Level | Mean Peak Area | Standard Deviation | % RSD |
| Repeatability (n=6) | 981,234 | 8,765 | 0.89% |
| Intermediate Precision (n=6) | 979,876 | 12,345 | 1.26% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Experimental Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.
-
Results:
-
LOD: 0.1 µg/mL
-
LOQ: 0.3 µg/mL
-
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Experimental Protocol: Small, deliberate changes were made to the method parameters, including the flow rate (±0.1 mL/min), column temperature (±2°C), and the percentage of organic solvent in the mobile phase (±2%). The effect on the retention time, peak area, and tailing factor was observed.
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the %RSD of the results should not be significantly affected.
-
Results: The method was found to be robust within the tested parameter variations.
The Role of 2-Bromo-5-iodopyridin-3-ol in a Hypothetical Signaling Pathway
To underscore the importance of accurately quantifying this intermediate, consider its potential role in the synthesis of a novel kinase inhibitor.
Caption: Hypothetical role of 2-Bromo-5-iodopyridin-3-ol in drug synthesis.
In this hypothetical pathway, the purity of 2-Bromo-5-iodopyridin-3-ol directly impacts the yield and purity of the final kinase inhibitor. Impurities carried over from this intermediate stage could lead to downstream synthetic challenges or, more critically, result in a final drug product with an undesirable safety profile.
Detailed Experimental Protocols
HPLC Method Parameters
-
Instrument: Agilent 1260 Infinity II HPLC or equivalent
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 275 nm
-
Diluent: Acetonitrile/Water (50:50, v/v)
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of 2-Bromo-5-iodopyridin-3-ol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh a quantity of the test sample equivalent to about 10 mg of 2-Bromo-5-iodopyridin-3-ol into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Conclusion
The novel HPLC-UV method presented in this guide offers a significant advancement for the quality control of 2-Bromo-5-iodopyridin-3-ol. Its comprehensive validation, performed in strict adherence to ICH guidelines, demonstrates that the method is specific, linear, accurate, precise, and robust.[1][6][7] The data presented herein provides a high degree of assurance that this method is suitable for its intended purpose of quantifying 2-Bromo-5-iodopyridin-3-ol in a research and drug development setting. By adopting this validated method, scientists and researchers can have greater confidence in the quality of this critical pharmaceutical intermediate, ultimately contributing to the development of safer and more effective medicines.
References
- CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents.
-
Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient - IOSR Journal. Available at: [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]
-
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. Available at: [Link]
-
HPLC Method for Analysis of Pyridine on Primesep 100 Column - SIELC Technologies. Available at: [Link]
-
An Improved Procedure for the Three-Component Synthesis of Highly Substituted Pyridines Using Ionic Liquid | Request PDF - ResearchGate. Available at: [Link]
-
General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - uspbpep.com. Available at: [Link]
-
HPLC Methods for analysis of Pyridine - HELIX Chromatography. Available at: [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available at: [Link]
-
Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. Available at: [Link]
-
(PDF) An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols - ResearchGate. Available at: [Link]
-
meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine - Organic Syntheses. Available at: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). Available at: [Link]
-
An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Available at: [Link]
-
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC - NIH. Available at: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available at: [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society - ACS Publications. Available at: [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy. Available at: [Link]
-
Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective - Agilent. Available at: [Link]
-
Quality Guidelines - ICH. Available at: [Link]
-
FDA Releases Guidance on Analytical Procedures - BioPharm International. Available at: [Link]
-
<1220> ANALYTICAL PROCEDURE LIFE CYCLE - USP-NF. Available at: [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. Available at: [Link]
-
Validation of Analytical Methods according to the New FDA Guidance - YouTube. Available at: [Link]
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. ptfarm.pl [ptfarm.pl]
- 8. uspbpep.com [uspbpep.com]
Safety Operating Guide
Personal protective equipment for handling 2-Bromo-5-iodopyridin-3-ol
Executive Summary & Risk Profile
2-Bromo-5-iodopyridin-3-ol is a poly-halogenated heterocyclic scaffold commonly used in cross-coupling reactions (Suzuki-Miyaura, Sonogashira) for drug discovery.[1] Its dual-halogenated nature (Bromine/Iodine) combined with a phenolic hydroxyl group creates a specific risk profile that exceeds standard organic intermediate handling.[1]
Critical Hazard Assessment:
-
Chemical Lability: The C-I bond is photolabile; exposure to light can degrade the compound, releasing free iodine (
) and potentially altering the toxicity profile. -
Biological Potency: As a drug pharmacophore, this compound possesses unknown biological activity. It must be treated with Control Band 3 (Potent/Toxic) protocols until definitive toxicology data proves otherwise.[1]
-
Corrosivity: The phenolic proton (
~6-8) combined with electron-withdrawing halogens increases acidity, posing a risk of Serious Eye Damage (H318) rather than simple irritation.[1]
Hazard Characterization Table
| Hazard Class | GHS Code | Statement | Mechanism of Action |
| Acute Toxicity | H302 | Harmful if swallowed | Systemic absorption via GI tract; potential metabolic activation.[1] |
| Eye Damage | H318 | Causes serious eye damage | Phenolic acidity + halogen irritation can cause irreversible corneal opacity.[1] |
| Skin Irritation | H315 | Causes skin irritation | Lipophilic nature facilitates dermal penetration and local inflammation.[1] |
| STOT-SE | H335 | Respiratory irritation | Dust inhalation damages mucous membranes.[1] |
| Aquatic | H400 | Very toxic to aquatic life | Bioaccumulation potential due to high LogP (lipophilicity).[1] |
Personal Protective Equipment (PPE) Matrix
Standard "lab coat and gloves" is insufficient.[1] The high lipophilicity of this molecule allows it to permeate standard nitrile rapidly if dissolved in organic solvents.
| Task | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Solid Weighing (<1g) | Fume hood (Face velocity: 100 fpm).[1] If open bench: N95/P100 respirator.[1] | Nitrile (min 0.11 mm).[1] Change every 30 mins. | Safety Glasses with side shields (ANSI Z87.1).[1] | Cotton Lab Coat + Long sleeves.[1] |
| Solubilization (DCM/DMF) | Fume Hood REQUIRED . Sash at working height. | Double Gloving : Laminate (Silver Shield) inner, Nitrile outer.[1] Reason: Halogenated solvents permeate nitrile in <5 mins. | Chemical Goggles (indirect vent).[1] Reason: Splash risk carries dissolved compound into eyes.[1] | Chemical-resistant apron over lab coat.[1] |
| Spill Cleanup (Solid) | P100 Half-face Respirator .[1] | Nitrile (Double layer, 0.14 mm).[1] | Chemical Goggles . | Tyvek Suit (if >50g spill).[1] |
| Waste Disposal | Fume Hood. | Nitrile (Long cuff).[1] | Face Shield + Goggles.[1] | Lab Coat + Apron.[1] |
Operational Protocols
A. Reception and Storage (Preservation of Integrity)[1][2][3]
-
Inspection: Upon receipt, inspect the bottle for yellow/brown discoloration, which indicates iodine liberation.
-
Environment: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Light Protection: Wrap the container in aluminum foil or store in amber glass. Causality: Photolytic cleavage of the C-I bond degrades the reagent and increases handling hazards.
B. Weighing & Transfer (The "Static" Risk)
Heterocyclic solids often carry high static charges, causing "fly-away" powder that contaminates the balance area.[1]
-
Engineering Control: Use an ionizing anti-static gun or polonium strip inside the balance enclosure.
-
Technique: Do not use metal spatulas if the compound is dry; use anti-static plastic or glaced paper.
-
Self-Validation: Wipe the balance area with a wet tissue (solvent-soaked) before and after weighing to visualize any yellow residue (indicating contamination).[1]
C. Solubilization (Exotherm Management)[1]
-
Solvent Choice: When dissolving in polar aprotic solvents (DMSO, DMF) or halogenated solvents (DCM), add the solid slowly.[1]
-
Base Addition: If adding a base (e.g.,
, ) for coupling, expect a mild exotherm as the phenol deprotonates.[1]-
Protocol: Cool the mixture to 0°C during base addition to suppress side reactions and vapor generation.
-
Waste Management & Disposal
Strict Segregation Rule: This compound contains both Bromine and Iodine. It must enter the Halogenated Waste stream.
| Waste Stream | Acceptable Contents | Prohibited Contents | Disposal Code (Ref) |
| Solid Waste | Contaminated paper, gloves, weighing boats, solid reagent.[1] | Sharps, free liquids.[1] | Haz-Solid-Halogen |
| Liquid Waste A | Mother liquors (DCM, Chloroform), reaction mixtures.[1] | Oxidizers (Peroxides), Strong Acids ( | Halogenated Organic |
| Liquid Waste B | Aqueous extractions containing traces of compound. | Pure organic solvents.[1] | Aq-Toxic-Halogen |
Disposal Procedure:
-
Quenching: Ensure no active coupling reagents (e.g., boronic acids, organolithiums) remain active before bottling waste.
-
Labeling: Label must explicitly state "Contains Organic Iodine/Bromine."[1]
-
Container: Use High-Density Polyethylene (HDPE) or glass.[1] Do not use metal containers due to corrosion risk from potential HBr/HI formation.
Emergency Response
-
Eye Contact: Immediate irrigation for 15 minutes is critical.[1][2][3] The phenol group can cause protein denaturation in the cornea. Transport to ER immediately.
-
Skin Contact: Wash with soap and water.[2][3][4] Do not use alcohol/ethanol, as this increases the solubility of the compound and drives it deeper into the dermal layer.
-
Spill (Solid): Do not dry sweep.[1] Wet the powder with a compatible inert solvent (e.g., heptane) or water to suppress dust, then scoop into a hazardous waste container.
Visualized Safety Workflow
Figure 1: Operational lifecycle for 2-Bromo-5-iodopyridin-3-ol, emphasizing the transition from storage to disposal.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1516508, 2-Amino-5-bromo-3-iodopyridine (Analogous Hazard Data).[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1] Retrieved from [Link][1]
-
University of Illinois Urbana-Champaign (DRS). Halogenated Organic Liquids - Waste Disposal Guidelines. Retrieved from [Link][1]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
